molecular formula C12H15BrN2O B1344788 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole CAS No. 865156-81-6

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Cat. No.: B1344788
CAS No.: 865156-81-6
M. Wt: 283.16 g/mol
InChI Key: ZYIYWLFVGBFSJC-UHFFFAOYSA-N
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Description

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole ( 865156-81-6) is an organic compound with the molecular formula C12H15BrN2O and a molecular weight of 283.17 g/mol . This brominated indazole derivative is supplied as a solid and should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability . The compound's structure features a bromine atom at the 6-position of the indazole ring system, which is a valuable handle for further chemical transformations via metal-catalyzed cross-coupling reactions, making it a versatile building block in medicinal chemistry and drug discovery research . The indazole core is also substituted with a 3-methoxypropyl chain at the 1-position and a methyl group at the 3-position . Researchers value this specific molecular architecture for developing and screening novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or human use. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use . Researchers should handle this compound with appropriate personal protective equipment and under suitable laboratory conditions.

Properties

IUPAC Name

6-bromo-1-(3-methoxypropyl)-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)15(14-9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIYWLFVGBFSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)Br)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631068
Record name 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865156-81-6
Record name 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole (CAS No. 865156-81-6). This guide is intended for researchers and professionals in organic synthesis and drug development, offering not just a protocol, but the underlying scientific rationale for the selected methodologies.

Introduction and Strategic Importance

This compound is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including kinase inhibitors for oncology.[1][2] The specific functionalization of this molecule—a bromine atom at the 6-position for subsequent cross-coupling reactions, a methyl group at the 3-position, and an N1-alkyl chain—makes it a versatile intermediate for building a diverse library of potential drug candidates.[3][4] The synthesis of such N-substituted indazoles requires careful control of regioselectivity, a central challenge that will be addressed in this guide.[2][5]

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is logically approached through a two-stage process. The primary disconnection is at the N1-alkyl bond, pointing to an N-alkylation reaction as the key final step. This strategy simplifies the synthesis to two main objectives:

  • Preparation of the Core Scaffold: The synthesis of the 6-Bromo-3-methyl-1H-indazole precursor.

  • Regioselective N-Alkylation: The selective alkylation at the N1 position with a 3-methoxypropyl halide or equivalent electrophile.

This approach allows for the late-stage introduction of the N-alkyl group, a common strategy for creating analog libraries from a common intermediate.

G cluster_main Retrosynthetic Disconnections Target This compound Precursor 6-Bromo-3-methyl-1H-indazole Target->Precursor N-C Bond Formation Alkyl_Halide 1-Bromo-3-methoxypropane Target->Alkyl_Halide N-C Bond Formation Aniline_Deriv 4-Bromo-2-ethylaniline Precursor->Aniline_Deriv Indazole Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Protocol

Part A: Synthesis of 6-Bromo-3-methyl-1H-indazole (Precursor)

The synthesis of the indazole core can be achieved from a suitably substituted aniline derivative. A common and effective method is the diazotization and subsequent cyclization of an N-acetylated 2-alkylaniline.[1]

Step-by-Step Protocol:

  • Acetylation: In a reaction vessel, dissolve 4-bromo-2-ethylaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 30°C. Stir the mixture for 2 hours at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Diazotization and Cyclization: Cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.5 eq) in concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Workup and Isolation: Carefully pour the reaction mixture over crushed ice, leading to the precipitation of a solid. Neutralize the mixture with a saturated sodium hydroxide solution to a pH of approximately 8. Filter the resulting solid, wash thoroughly with cold water, and dry under a vacuum.

  • Purification: The crude 6-Bromo-3-methyl-1H-indazole can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure precursor.

Part B: N-Alkylation to Yield this compound

The N-alkylation of indazoles is a critical step where regioselectivity is paramount. Direct alkylation can lead to a mixture of N1 and N2 isomers.[2][6] To achieve high selectivity for the desired N1 product, the choice of base and solvent is crucial. Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) are known to strongly favor N1 alkylation.[5][7] This preference is often attributed to the formation of the more thermodynamically stable N1-anion or potential chelation effects that sterically hinder the N2 position.[5]

G Start 6-Bromo-3-methyl-1H-indazole + NaH in THF Anion Indazole Anion (Deprotonated at N1) Start->Anion Deprotonation SN2 SN2 Nucleophilic Attack Anion->SN2 Electrophile 1-Bromo-3-methoxypropane Electrophile->SN2 Product Final Product SN2->Product N1-Alkylation

Caption: Workflow for the selective N1-alkylation reaction.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and cool the suspension to 0°C.

  • Deprotonation: Slowly add a solution of 6-Bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0°C. Add 1-bromo-3-methoxypropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.[8][9]

Spectroscopic Data

The following table summarizes the expected data from key spectroscopic techniques. NMR spectroscopy is a particularly powerful tool for distinguishing between N1 and N2 isomers.[10][11]

Technique Expected Observations
¹H NMR Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The proton at C7 is typically the most deshielded in N1-isomers. Alkyl Chain: A triplet for the N-CH₂ protons around δ 4.3-4.5 ppm. A multiplet for the central -CH₂- group around δ 2.1-2.3 ppm. A triplet for the O-CH₂ protons around δ 3.3-3.5 ppm. Methoxy Group: A sharp singlet for the -OCH₃ protons around δ 3.2-3.4 ppm. Methyl Group: A singlet for the C3-CH₃ protons around δ 2.5-2.7 ppm.
¹³C NMR Aromatic Carbons: Signals in the aromatic region (δ 110-145 ppm). Alkyl Chain: Resonances for the N-CH₂, central -CH₂-, and O-CH₂ carbons. Methoxy Carbon: A signal around δ 58-60 ppm. Methyl Carbon: A signal for the C3-CH₃ in the aliphatic region (δ 10-15 ppm).
Mass Spec (ESI-MS) Molecular Ion: A characteristic isotopic pattern for a monobrominated compound with two major peaks of nearly equal intensity at m/z = 283.06 (for ⁷⁹Br) and 285.06 (for ⁸¹Br), corresponding to [M+H]⁺.
IR Spectroscopy Key Stretches: C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the 1450-1600 cm⁻¹ region, and a strong C-O ether stretch around 1100 cm⁻¹.
Chromatographic Data
  • Thin-Layer Chromatography (TLC): Used for reaction monitoring and selection of column chromatography eluent. Visualization is typically achieved under UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should ideally be >95% for use in further research.

Safety and Handling

The precursor, 6-Bromo-3-methyl-1H-indazole, is classified with several GHS hazard statements, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All manipulations, especially those involving sodium hydride (which is flammable and reacts violently with water) and volatile organic solvents, should be conducted within a certified chemical fume hood.

Conclusion

This guide outlines a robust and scientifically grounded strategy for the synthesis and characterization of this compound. The key to a successful synthesis lies in the careful execution of the precursor preparation and, most critically, the control of regioselectivity during the N-alkylation step using a well-chosen base-solvent system. The provided analytical benchmarks will serve to validate the identity and purity of the final product, ensuring its suitability for advanced applications in pharmaceutical research and development.

References

  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
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  • Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]

  • CAS 865156-81-6 this compound Chemical Report & Database. Market Publishers. [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. [Link]

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  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. ChemBeads. [Link]

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  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Fluorescence emission spectra substituted 2H-indazoles in different... ResearchGate. [Link]

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  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Profile of a Promising Indazole Derivative

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The specific compound, 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, represents a promising scaffold for further drug discovery efforts. Its therapeutic potential, however, is intrinsically linked to its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. As a senior application scientist, the focus extends beyond a mere presentation of data. Instead, this document delves into the robust experimental methodologies required to determine these properties, offering a framework for the rigorous characterization of this and similar novel chemical entities. The integration of established protocols with an understanding of the underlying scientific principles is paramount for the successful progression of drug candidates from the laboratory to clinical applications.

Molecular and Structural Characteristics

A foundational understanding of a molecule begins with its basic structural and identifying information.

PropertyValueSource
Chemical Name This compound-
CAS Number 865156-81-6[2][3][4][5][6][7]
Molecular Formula C₁₂H₁₅BrN₂O[4][5][6]
Molecular Weight 283.17 g/mol [4][6]
Chemical Structure [4]

Core Physicochemical Properties: A Methodological Approach

The following sections detail the significance and experimental determination of the most critical physicochemical parameters for a drug candidate.

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of high purity, while a broad and depressed range often suggests the presence of impurities.[8]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.[2][9][10][11]

  • Sample Preparation:

    • A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end.

    • The sample is compacted at the bottom of the tube by gentle tapping.

  • Apparatus Setup:

    • The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Measurement:

    • The sample is heated at a controlled rate.

    • An initial rapid heating can be employed to determine an approximate melting point.

    • For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.

  • Data Recording:

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Predicted Data:

Workflow for Melting Point Determination
Solubility: The Key to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development.[5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[12][15]

  • Preparation: An excess of solid this compound is added to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (typically at 25 °C or 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are allowed to stand, and the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Predicted Data:

Predictive models are available to estimate aqueous solubility.[16][17][18] For instance, Chemaxon's Solubility Predictor can estimate intrinsic solubility and pH-solubility profiles.[16]

G A Add excess solid to buffer B Agitate for 24-72h at constant temperature A->B Equilibration C Filter supernatant B->C Phase Separation D Quantify concentration by HPLC-UV C->D Analysis E Determine Thermodynamic Solubility D->E

Shake-Flask Method for Thermodynamic Solubility
Lipophilicity (logP): Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial factor influencing its ability to cross biological membranes. The logarithm of the partition coefficient (logP) between n-octanol and water is the most common measure of lipophilicity.[19][20]

Experimental Protocol: logP Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values.[16][19][20][21][22]

  • Standard Selection: A series of standard compounds with known logP values that span the expected logP of the test compound are chosen.

  • Chromatographic Conditions: An isocratic or gradient elution method is developed using a reversed-phase column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: The retention times of the standard compounds are measured, and a calibration curve is constructed by plotting the logarithm of the retention factor (log k') against the known logP values.

  • Sample Analysis: The retention time of this compound is measured under the same chromatographic conditions.

  • logP Calculation: The logP of the test compound is determined by interpolating its log k' value onto the calibration curve.

Predicted Data:

PropertyPredicted ValueSource
XLogP3 3.14370[5]

For comparison, the XLogP3 of 6-bromo-3-methyl-1H-indazole is 2.6[11] and for 6-bromo-1-methyl-1H-indazole is 2.8.[23]

G cluster_calibration Calibration cluster_analysis Sample Analysis A Inject standards with known logP B Measure retention times (t_R) A->B C Calculate log k' B->C D Plot log k' vs. known logP C->D H Determine logP of target compound D->H Calibration Curve E Inject target compound F Measure t_R E->F G Calculate log k' F->G G->H Interpolate

logP Determination using RP-HPLC
Acidity/Basicity (pKa): Understanding Ionization in Physiological Environments

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, the pKa determines its degree of ionization at a given pH.[3] Since the ionized and unionized forms of a drug have different solubilities and membrane permeabilities, pKa is a critical parameter for predicting its in vivo behavior.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining pKa values.[3][6][23][24][25]

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Predicted Data:

Computational tools can provide estimations of pKa values based on the molecular structure.[8][14][20][26][27] The basicity of the indazole nitrogen atoms will be the primary determinant of the pKa of this compound.

G A Prepare solution of target compound B Titrate with standardized acid/base A->B C Record pH after each addition B->C D Plot pH vs. Volume of Titrant C->D E Identify half-equivalence point D->E F Determine pKa E->F

pKa Determination by Potentiometric Titration

Spectroscopic Characterization: Confirming Molecular Identity

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For this compound, NMR would confirm the presence and connectivity of the indazole core, the bromo-substituent, the methyl group, and the 3-methoxypropyl side chain.[28][17][25][29][30][31][32][33][34]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound would show characteristic absorption bands for the C-H, C=C, C-N, and C-O bonds. Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.[1][26][32][33][35]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural elucidation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7][13][18][36][37]

Computational and Predictive Approaches

In modern drug discovery, in silico methods are increasingly used to predict the physicochemical properties of molecules before they are synthesized.[19][20][21][22][24][31][35][38] These computational tools leverage large datasets of experimentally determined properties and sophisticated algorithms to estimate values for novel compounds. While these predictions are valuable for prioritizing candidates, they must always be confirmed by experimental determination for lead compounds.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical step in evaluating its potential as a drug discovery lead. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its melting point, solubility, lipophilicity, and pKa. A thorough understanding of these properties, coupled with spectroscopic confirmation of its structure, will enable informed decision-making in the design and development of new therapeutic agents based on this promising indazole scaffold.

References

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An In-depth Technical Guide to 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole (CAS Number: 865156-81-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and this particular derivative offers a unique combination of functionalities for the synthesis of complex molecular architectures.[1] This guide will delve into the synthesis, analytical characterization, and potential applications of this compound, with a focus on providing practical insights for laboratory work and drug development programs.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 865156-81-6

Molecular Formula: C₁₂H₁₅BrN₂O

Molecular Weight: 283.17 g/mol

PropertyValueSource
Appearance Solid (predicted)General knowledge
Purity Typically >95% for research applications[2]
Storage Sealed in a dry environment, ideally at 2-8°C[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.General chemical principles

Strategic Importance in Medicinal Chemistry

The indazole core is a bioisostere of indole and is found in numerous biologically active compounds and approved drugs.[1] The strategic placement of substituents on the indazole ring of this compound makes it a valuable intermediate for several reasons:

  • The 6-Bromo Group: This halogen atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, and amino moieties at this position, enabling extensive structure-activity relationship (SAR) studies.[2]

  • The 1-(3-methoxypropyl) Group: The N1-alkylation of the indazole ring is a common strategy in drug design to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. The methoxypropyl chain can influence receptor binding and pharmacokinetic profiles.

  • The 3-Methyl Group: The presence of a small alkyl group at the C3 position can also impact biological activity and selectivity.

This combination of features makes this compound a key building block in the synthesis of targeted therapies, particularly kinase inhibitors for oncology and other indications.[4][5][6]

Synthesis and Purification

The synthesis of this compound can be approached in a convergent manner, starting from the preparation of the core indazole scaffold followed by N-alkylation.

Synthesis of the Precursor: 6-Bromo-3-methyl-1H-indazole

A common route to 6-bromo-3-methyl-1H-indazole involves the diazotization and cyclization of a substituted aniline.

Workflow for the Synthesis of 6-Bromo-3-methyl-1H-indazole

A 4-Bromo-2-ethylaniline B N-(4-bromo-2-ethylphenyl)acetamide A->B Acetic Anhydride C Diazonium Intermediate B->C Isoamyl nitrite, Potassium Acetate D 6-Bromo-3-methyl-1H-indazole C->D Intramolecular Cyclization

Caption: Synthesis of the 6-bromo-3-methyl-1H-indazole precursor.

Experimental Protocol: Synthesis of 6-Bromo-3-methyl-1H-indazole (adapted from similar procedures for 6-bromo-1H-indazole[4])

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-ethylaniline in a suitable solvent such as acetic acid. Add acetic anhydride and heat the mixture to facilitate the formation of N-(4-bromo-2-ethylphenyl)acetamide.

  • Diazotization and Cyclization: To the cooled solution of the acetamide, add a diazotizing agent like isoamyl nitrite in the presence of a base such as potassium acetate. The reaction is typically carried out in a suitable solvent like chloroform and heated to reflux. This step initiates the formation of the indazole ring system.

  • Hydrolysis and Work-up: After the reaction is complete, the reaction mixture is worked up, often involving an acidic hydrolysis step to remove the acetyl group, followed by neutralization and extraction with an organic solvent.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 6-bromo-3-methyl-1H-indazole.[7]

N1-Alkylation to Yield this compound

The final step involves the regioselective N-alkylation of the 6-bromo-3-methyl-1H-indazole precursor. To favor alkylation at the N1 position, a strong, non-coordinating base in an aprotic solvent is typically employed.[8]

Workflow for N1-Alkylation

A 6-Bromo-3-methyl-1H-indazole B Indazole Anion A->B Sodium Hydride (NaH) in THF C This compound B->C 1-Bromo-3-methoxypropane

Caption: N1-alkylation of the indazole precursor.

Experimental Protocol: N1-Alkylation (a plausible route based on general procedures[9][10])

  • Deprotonation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Addition of Indazole: Slowly add a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the reaction mixture to 0 °C and add 1-bromo-3-methoxypropane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product, this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, the methyl group at C3, and the protons of the 3-methoxypropyl chain at N1. The chemical shifts and coupling patterns of the aromatic protons would be consistent with a 1,3,6-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the indazole core, the methyl group, and the 3-methoxypropyl substituent. The chemical shifts of C3 and C7a are particularly useful for confirming the N1-alkylation regiochemistry.[8]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for the M and M+2 peaks).

  • Fragmentation Pattern: The fragmentation of the molecular ion would likely involve cleavage of the N-alkyl chain and potentially the loss of the methoxy group.[11]

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its primary application lies in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4][5][12][13][14] The 6-bromo position allows for the introduction of various functionalities that can interact with the hinge region or other key residues of the kinase active site. The N1-substituent can be tailored to occupy the solvent-exposed region and improve pharmacokinetic properties. For example, related indazole derivatives are utilized in the synthesis of inhibitors for kinases such as VEGFR-2.[5]

Other Therapeutic Areas

Indazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: As antagonists for receptors like the CB1 receptor.[10]

  • Inflammatory Diseases: Some indazole-containing compounds exhibit anti-inflammatory properties.[1]

  • Infectious Diseases: The indazole nucleus has been explored for the development of antibacterial and antifungal agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16][17]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16][17]

Conclusion

This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and the presence of multiple functionalization points allow for the efficient synthesis of diverse compound libraries. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering valuable insights for researchers and scientists working in the field of drug development. The continued exploration of this and related indazole derivatives holds significant promise for the discovery of novel therapeutics.

References

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The Biological Versatility of Substituted 1H-Indazole Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole, a bicyclic heteroaromatic system featuring a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] This scaffold's unique electronic properties and the ease with which it can be functionalized at multiple positions have enabled the development of a vast library of derivatives. These compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of human diseases.[2][3] Derivatives of indazole are found in numerous synthetic compounds and have demonstrated significant pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[3][4]

This technical guide offers a comprehensive exploration of the multifaceted biological activities of substituted 1H-indazole derivatives. It is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into the core therapeutic areas where indazoles have shown the most promise: oncology, inflammation, infectious diseases, and neurology, supported by quantitative data and validated protocols.

Section 1: Potent Anticancer Activity of 1H-Indazole Derivatives

Substituted 1H-indazoles have emerged as a cornerstone in the development of novel anticancer agents. Their efficacy stems from their ability to modulate a variety of critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.[1][5] Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use, validating the therapeutic potential of this scaffold.[1]

Mechanism of Action: Precision Targeting of Oncogenic Pathways

The primary anticancer mechanism of 1H-indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[6] By substituting the indazole core at different positions, medicinal chemists have developed potent and selective inhibitors for a range of kinases implicated in tumorigenesis.

  • Tyrosine Kinase Inhibition: Many indazole derivatives function as ATP-competitive inhibitors of tyrosine kinases. For example, Pazopanib targets VEGFR, and Axitinib is a potent inhibitor of VEGFRs.[4] Other targeted tyrosine kinases include Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and the Bcr-Abl fusion protein associated with chronic myeloid leukemia.[2] The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment, crucial for interacting with the ATP-binding site of many kinases.[5]

  • Serine/Threonine Kinase Inhibition: Derivatives have been developed to target serine/threonine kinases like the Pim kinase family and Apoptosis signal-regulating kinase 1 (ASK1), which are involved in cell survival and inflammatory signaling pathways that can contribute to cancer.[6] Furthermore, some derivatives have shown inhibitory activity against critical components of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.[7]

  • Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, certain 1H-indazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, compound 6o was shown to induce apoptosis by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[8][9] This leads to the arrest of the cell cycle and prevents further proliferation of malignant cells.

Anticancer_Mechanisms_of_1H_Indazoles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Indazole 1H-Indazole Derivative Indazole->RTK Inhibits Indazole->PI3K Inhibits Pim Pim Kinase Indazole->Pim Inhibits BcrAbl Bcr-Abl Indazole->BcrAbl Inhibits ASK1 ASK1 Indazole->ASK1 Inhibits p53MDM2 p53/MDM2 Pathway Indazole->p53MDM2 Modulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pim->Proliferation BcrAbl->Proliferation Apoptosis Apoptosis ASK1->Apoptosis Induces p53MDM2->Apoptosis Induces

Caption: Key anticancer mechanisms of 1H-indazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1H-indazole derivatives is highly dependent on the nature and position of substituents.

  • C3 Position: Substitution at the C3 position is critical. An amine group, as seen in 1H-indazole-3-amine, serves as an excellent hinge-binding motif for kinases.[5] Attaching various moieties, such as pyrazine or ethynyl groups, can fine-tune selectivity and potency.[6][7]

  • C5 and C6 Positions: Modifications at these positions are crucial for exploring interactions with the solvent-exposed regions of target enzymes. Aromatic ring substitutions at the C-5 position via Suzuki coupling have been used to enhance activity.[5] Similarly, substitutions at the C6 position, such as with an N-(4-fluorobenzyl) group, have yielded compounds with potent antiproliferative activity and selectivity for cancer cells over normal cells.[10][11]

  • N1 Position: Substitution on the N1 nitrogen of the indazole ring can influence pharmacokinetic properties and potency. For instance, attaching a phenyl group has been shown to be favorable in some anti-inflammatory derivatives.[12]

Quantitative Anti-Cancer Data

The following table summarizes the in vitro antiproliferative activity of selected 1H-indazole derivatives against various human cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
6o Piperazine-indazole derivativeK562 (Leukemia)5.15[8][9]
9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal)14.3[10][11]
109 1H-indazole derivativeEGFR T790M Mutant0.0053 (5.3 nM)[2]
82a 3-(pyrazin-2-yl)-1H-indazole derivativePim-1 Kinase0.0004 (0.4 nM)[2]
Analog B (15) Optimized R1 and R2 substituentsASK1 Kinase0.012 (12 nM)[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The Methyl Thiazolyl Tetrazolium (MTT) assay is a colorimetric method fundamental for evaluating the cytotoxic potential of novel compounds.[5][8]

Principle: This assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.[5]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test 1H-indazole derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media to achieve final concentrations ranging from, for example, 0.625 to 10 µM.[5] 100 µL of each concentration is added to the respective wells. A positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO) are included.[5]

  • Incubation: The treated plates are incubated for 48 hours under standard culture conditions.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The supernatant is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Data Acquisition: The absorbance is measured at 490 nm or 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start culture 1. Culture Cancer Cell Lines start->culture seed 2. Seed Cells into 96-Well Plates culture->seed incubate1 3. Incubate for 24h (Cell Attachment) seed->incubate1 treat 4. Treat with Indazole Derivatives (Serial Dilutions) incubate1->treat incubate2 5. Incubate for 48h treat->incubate2 add_mtt 6. Add MTT Solution incubate2->add_mtt incubate3 7. Incubate for 4h add_mtt->incubate3 solubilize 8. Solubilize Formazan with DMSO incubate3->solubilize read 9. Measure Absorbance solubilize->read analyze 10. Calculate IC50 Value read->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Section 2: Anti-inflammatory Properties of 1H-Indazole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. 1H-indazole derivatives have demonstrated significant anti-inflammatory potential, with some compounds showing efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13] The anti-inflammatory drugs Bendazac and Benzydamine are both based on the 1H-indazole scaffold.[4]

Mechanism of Action: Suppressing Inflammatory Mediators

The anti-inflammatory effects of indazoles are primarily achieved by inhibiting key enzymes and signaling molecules in the inflammatory cascade.

  • Cyclooxygenase-2 (COX-2) Inhibition: Similar to many NSAIDs, certain indazole derivatives act as inhibitors of the COX-2 enzyme.[13][14] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Molecular docking studies have shown that indazole derivatives can bind effectively within the active site of the COX-2 enzyme.[14][15]

  • Cytokine Inhibition: Indazoles can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[13] These cytokines play a central role in amplifying and sustaining the inflammatory response.

  • Free Radical Scavenging: The anti-inflammatory action of these compounds may also be attributed to their ability to scavenge free radicals, thus reducing oxidative stress which is closely linked to inflammation.[13]

Anti_Inflammatory_Mechanisms Stimulus Inflammatory Stimulus (e.g., Carrageenan) ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Stimulus->Cytokines Induces COX2 COX-2 Enzyme Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines->Inflammation Indazole 1H-Indazole Derivative Indazole->COX2 Inhibits Indazole->Cytokines Inhibits

Caption: Inhibition points of 1H-indazoles in the inflammatory cascade.

Quantitative Anti-Inflammatory Data

The following table presents data from both in vivo and in vitro studies, highlighting the anti-inflammatory efficacy of indazole derivatives.

CompoundAssayResultReference
Indazole Carrageenan-induced paw edema (100 mg/kg)61.03% inhibition at 5h[13]
5-Aminoindazole Carrageenan-induced paw edema (100 mg/kg)83.09% inhibition at 5h[13]
Compound 1a Carrageenan-induced paw edema (30 mg/kg)Comparable to standard Etoricoxib[12]
6-Nitroindazole In vitro IL-1β inhibitionIC₅₀ = 100.75 µM[13]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Model

This is a classic and widely used in vivo model for evaluating acute anti-inflammatory activity.[12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[13]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague Dawley or Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

  • Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Diclofenac or Etoricoxib), and test groups receiving different doses of the 1H-indazole derivative.[12][13] Animals are fasted overnight before the experiment.

  • Compound Administration: The test compounds and standard drug are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Section 3: Antimicrobial Activity of 1H-Indazole Derivatives

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. 1H-indazole derivatives have shown promise as a scaffold for developing new antibacterial and antifungal drugs.[3][16]

Spectrum of Activity and SAR

Indazole derivatives have demonstrated activity against a range of pathogenic microbes.

  • Antibacterial Activity: Activity has been reported against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli.[3][17] Some derivatives also show potency against MDR strains of Enterococcus faecalis.[18]

  • Antifungal Activity: Certain compounds have shown inhibitory effects against fungi like Aspergillus niger and Candida albicans.[3][16]

  • SAR: The antimicrobial activity is influenced by the substituents. For example, compound 1d , 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showed excellent activity against both B. subtilis and E. coli.[17] The presence of sulfonamide and carbamate moieties on a 5-nitro-1H-indazole core has also been shown to confer potent antimicrobial properties.[3]

Quantitative Antimicrobial Data
Compound IDOrganismActivity MeasurementResultReference
Compound 66 Bacillus subtilis (Gram +)Zone of Inhibition22 mm[3]
Compound 66 Escherichia coli (Gram -)Zone of Inhibition46 mm[3]
Compound 1d B. subtilis & E. coliCup Plate MethodBest activity at 300 µg/ml[17]
Compound 5 S. aureus & S. epidermidisMIC64-128 µg/mL[18]
Compound 76 Aspergillus niger (Fungus)Zone of Inhibition19.4 mm[3]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: A pure culture of the test microorganism is grown overnight. The culture is then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test indazole derivative is serially diluted (two-fold) in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C for bacteria or an appropriate temperature for fungi.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Section 4: Neurological Activity and Neuroprotection

1H-indazole derivatives are being actively investigated for their potential in treating complex neurological disorders like Parkinson's disease (PD) and Alzheimer's disease (AD).[19][20] Their mechanisms often involve the targeted inhibition of key enzymes that play a role in neurodegeneration and mood regulation.

Mechanism of Action: Targeting Key Neurological Enzymes
  • Monoamine Oxidase (MAO) Inhibition: Indazoles have been developed as potent inhibitors of MAO, particularly the MAO-B isoform.[20] Inhibition of MAO-B prevents the breakdown of dopamine in the brain, a key strategy in the management of Parkinson's disease.

  • Kinase Inhibition in Neurodegeneration: Several kinases are implicated in the pathology of neurodegenerative diseases. Indazole derivatives have been shown to inhibit:

    • Glycogen Synthase Kinase 3 (GSK-3): A key enzyme in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles in Alzheimer's disease.[20]

    • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in this kinase are a common genetic cause of Parkinson's disease.[20]

    • c-Jun N-terminal Kinase 3 (JNK3): A kinase predominantly expressed in the brain that is involved in neuronal apoptosis. Potent and selective JNK3 inhibitors based on the indazole scaffold have been developed with high brain penetration.[21]

Neurological_Targets_of_1H_Indazoles cluster_alzheimers Alzheimer's Disease Pathogenesis cluster_parkinsons Parkinson's Disease Pathogenesis GSK3 GSK-3 Tau Tau Protein GSK3->Tau Hyperphosphorylates NFT Neurofibrillary Tangles Tau->NFT MAOB MAO-B Dopamine Dopamine MAOB->Dopamine Degrades DopamineLoss Dopamine Degradation LRRK2 LRRK2 NeuronalDeath Neuronal Death LRRK2->NeuronalDeath Indazole 1H-Indazole Derivative Indazole->GSK3 Inhibits Indazole->MAOB Inhibits Indazole->LRRK2 Inhibits JNK3 JNK3 Indazole->JNK3 Inhibits JNK3->NeuronalDeath

Caption: Key enzymatic targets of 1H-indazoles in neurological disorders.

Conclusion and Future Directions

The 1H-indazole scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. The extensive research into its derivatives has yielded potent modulators of kinases, inflammatory mediators, microbial targets, and neurological enzymes. The clinical success of indazole-based drugs further cements its status as a privileged framework for drug discovery.

Future research will likely focus on refining the selectivity of these derivatives to minimize off-target effects, thereby improving safety profiles. The development of covalent inhibitors and allosteric modulators based on the indazole scaffold could provide new avenues for targeting traditionally "undruggable" proteins. Furthermore, exploring novel substitutions and hybrid molecules that combine the indazole core with other pharmacophores may lead to multifunctional drugs capable of addressing complex, multifactorial diseases. The continued exploration of this remarkable scaffold promises to deliver the next generation of innovative therapeutics.

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  • Rullo, M., Petrelli, R., Di Giamberardino, L., Di Masi, A., Tasso, B., Bruno, A., Brancale, A., De Vecchis, A., Di Sotto, A., & Fiorito, S. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5221. [Link]

  • Li, Z., Wityak, J., Keding, S. J., Canne-Bannen, L., Lee, M.-R., Tunoori, A. R., Ye, N., Wang, X., O’Malley, K., He, M., O’Neill, D. J., Zupa-Fernandez, A., Garlisi, C. G., Schlegel, K., Fotouhi, N., & Hale, J. J. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 3(4), 324–328. [Link]

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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents what medicinal chemists refer to as a "privileged scaffold".[1] This designation is earned by its repeated appearance in compounds targeting a wide array of biological entities, leading to diverse pharmacological activities.[2] Indazole derivatives are foundational to numerous approved therapeutics and clinical candidates, particularly in oncology, where they frequently function as potent protein kinase inhibitors.[3][4] Marketed drugs such as Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor) underscore the scaffold's therapeutic versatility.[4]

The journey from a novel synthesized indazole compound to a viable drug candidate is a rigorous process of multi-parameter optimization. The initial and most critical phase of this journey is the in vitro evaluation. This guide provides a comprehensive framework for this process, structured not as a rigid checklist, but as a logical cascade of experiments. Each stage is designed to answer fundamental questions about the compound's viability, from its basic drug-like properties to its specific biological activity and early safety profile. As Senior Application Scientists, our role is not just to perform assays, but to understand the causality behind each experimental choice, ensuring that the data generated is a self-validating foundation for critical project decisions.

Part 2: Foundational Assessment - Is the Compound 'Drug-Like'?

Before committing resources to complex and expensive cell-based assays, a foundational in silico or physicochemical assessment is paramount. The goal is to predict the compound's potential for oral bioavailability, a key characteristic for many drug development programs. The most widely accepted framework for this initial screen is Lipinski's Rule of Five.[5]

The Causality Behind the 'Rule of Five' : Formulated by Christopher Lipinski in 1997, this rule is not a strict law but a set of guidelines based on the empirical observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[5][6] Violating more than one of these rules increases the likelihood of poor absorption or permeation, flagging the compound for potential downstream challenges.[7] For instance, a high molecular weight can impede passive diffusion across cell membranes, while excessive lipophilicity (high LogP) can lead to poor solubility and potential accumulation in fatty tissues.[8]

ParameterLipinski's GuidelineRationale for Inclusion
Molecular Weight (MW) < 500 DaltonsInfluences solubility, diffusion, and overall absorption.[9]
LogP (Octanol-water partition coefficient) < 5A measure of lipophilicity; balance is key for membrane permeability and solubility.[8]
Hydrogen Bond Donors ≤ 5High numbers can reduce permeability across the lipid bilayer of cell membranes.[5]
Hydrogen Bond Acceptors ≤ 10Similar to donors, excessive acceptors can hinder membrane permeability.[5]

Table 1: Summary of Lipinski's Rule of Five for assessing 'drug-likeness'.

Adherence to these guidelines serves as an essential first-pass filter, allowing research teams to prioritize compounds with a higher intrinsic probability of success in subsequent biological testing.[9]

Part 3: Primary Efficacy Screening - Antiproliferative and Cytotoxic Activity

Once a compound is deemed to have favorable physicochemical properties, the first biological question is typically: does it have an effect on living cells? For indazoles developed as anti-cancer agents, this translates to assessing their ability to inhibit cell proliferation or induce cell death.[10] Tetrazolium salt-based colorimetric assays are the workhorses for this stage due to their simplicity, reliability, and amenability to high-throughput screening.[11][12]

The Principle of Cellular Redox Potential : Assays like MTT and XTT operate on a shared biochemical principle: they measure the metabolic activity of living cells. Mitochondrial dehydrogenases in viable, metabolically active cells reduce a tetrazolium salt to a colored formazan product. The intensity of this color is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[12]

The primary distinction between the two most common assays, MTT and XTT, lies in the solubility of the formazan product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : Forms a purple formazan crystal that is insoluble in water. This necessitates an additional solubilization step with an organic solvent like DMSO, which can introduce variability and is harsher on the cells.[11][13]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) : Forms an orange formazan product that is water-soluble. This innovation eliminates the solubilization step, streamlining the protocol and reducing potential errors.[14]

For this reason, the XTT assay is often preferred for modern screening workflows.[14]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to determine the IC₅₀ (half-maximal inhibitory concentration) of a novel indazole compound against a cancer cell line (e.g., 4T1 breast cancer cells[10]).

  • Cell Seeding :

    • Culture cells to ~80% confluency under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. This yields 5,000 cells per well.

    • Include wells for 'no cell' (media only) and 'untreated' (cells with vehicle only) controls.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment :

    • Prepare a 2X stock concentration series of the indazole compound in complete culture medium from a 10 mM DMSO stock. A typical 8-point, 3-fold serial dilution might range from 200 µM to 0.09 µM. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • XTT Reagent Addition :

    • Shortly before the end of the incubation, prepare the activated XTT solution. Thaw the XTT reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (e.g., 1 part electron-coupling reagent to 50 parts XTT reagent).[11]

    • Add 50 µL of the activated XTT solution to each well, including controls.[11]

  • Incubation and Measurement :

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[11] The incubation time should be optimized based on the cell line's metabolic rate.

    • Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[11]

  • Data Analysis :

    • Subtract the absorbance of the 'no cell' control from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the 'untreated' vehicle control (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

XTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout cluster_analysis Data Analysis Seed Seed Cells (5,000/well) Incubate24h Incubate 24h (Attachment) Seed->Incubate24h Treat Add Indazole Cmpd. (Serial Dilutions) Incubate48h Incubate 48-72h (Exposure) Treat->Incubate48h AddXTT Add Activated XTT Reagent IncubateXTT Incubate 2-4h (Color Development) AddXTT->IncubateXTT Read Read Absorbance (450-500 nm) IncubateXTT->Read Analyze Normalize Data & Calculate IC50 Read->Analyze

Caption: High-level workflow for the XTT cell viability assay.

Part 4: Target-Specific Activity - Does It Hit the Mark?

Many indazole compounds are designed as inhibitors of specific protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[3][4] A mutated or overactive kinase can act as an oncogenic driver, making it an attractive therapeutic target.[3] After confirming a compound's antiproliferative activity, the next logical step is to verify that this effect is mediated by the inhibition of its intended target kinase.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Kinase Target Kinase (e.g., Tpl2, PKMYT1) Receptor->Kinase Activates Indazole Novel Indazole Compound Indazole->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate ATP -> ADP SubstrateP Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) SubstrateP->Response

Caption: Conceptual model of an indazole compound inhibiting a target kinase.

The Principle of Kinase Inhibition Assays : The fundamental reaction catalyzed by a kinase is the transfer of a phosphate group from ATP to a substrate protein. Therefore, a kinase inhibition assay must quantify this activity. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[15] It's a luminescence-based assay with two steps: first, the remaining ATP is depleted, and second, the ADP produced is converted back into ATP, which then drives a luciferase reaction. The light output is directly proportional to kinase activity.

High-Level Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines the general steps to determine the IC₅₀ of an indazole compound against its purified target kinase.

  • Reagent Preparation :

    • Prepare a kinase reaction buffer containing the purified target kinase enzyme and its specific substrate (peptide or protein).

    • Prepare a stock solution of ATP at a concentration relevant to the kinase's Kₘ (Michaelis constant) for ATP.

    • Serially dilute the novel indazole compound in the appropriate buffer.

  • Kinase Reaction :

    • In a multi-well plate, combine the kinase/substrate mix, the indazole compound dilutions, and initiate the reaction by adding ATP.

    • Include 'no inhibitor' (100% activity) and 'no enzyme' (0% activity) controls.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Generation :

    • Step 1 (ATP Depletion) : Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for ~40 minutes.

    • Step 2 (ADP to ATP Conversion & Detection) : Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a luminescent signal from the newly formed ATP. Incubate for ~30-60 minutes.

  • Measurement and Analysis :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data to the 'no inhibitor' and 'no enzyme' controls.

    • Plot the percentage of kinase inhibition against the log of the compound concentration and fit to a 4PL curve to determine the IC₅₀.

Part 5: Early Safety and Liability Profiling

A potent compound is useless if it is unsafe. Early in vitro safety assessment is crucial to de-risk a project and avoid costly late-stage failures. Two of the most critical liabilities to assess are cardiotoxicity and mutagenicity.

A. Cardiotoxicity Screening: The hERG Channel Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is critical for the repolarization phase of the cardiac action potential.[16][17] Inhibition of the hERG channel by non-cardiac drugs is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[18] Regulatory agencies mandate hERG liability testing for new drug applications.[18] While patch-clamp electrophysiology is the gold standard, fluorescence-based thallium flux assays are a validated, higher-throughput alternative for screening.[18]

The Principle of Thallium Flux : The hERG channel is permeable to thallium ions (Tl⁺). The assay uses cells stably expressing the hERG channel loaded with a Tl⁺-sensitive fluorescent dye. When the channels are opened by a depolarizing stimulus, Tl⁺ flows into the cell, causing an increase in fluorescence. A compound that blocks the hERG channel will prevent this influx, resulting in a reduced fluorescence signal.[16][18] Some newer assays use potassium-sensitive dyes to measure K⁺ efflux directly, avoiding the use of toxic thallium.[19]

Experimental Protocol: hERG Thallium Flux Assay
  • Cell Plating : Plate hERG-expressing cells (e.g., HEK293-hERG) in a 384-well plate and incubate overnight.

  • Dye Loading : Remove the culture medium and add a loading buffer containing the thallium-sensitive fluorescent indicator. Incubate for 60-90 minutes at room temperature to allow dye uptake.

  • Compound Incubation : Wash the cells and add buffer containing the serially diluted indazole compound or controls (a known hERG blocker like Terfenadine and a vehicle control). Incubate for 15-30 minutes.

  • Signal Measurement : Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Add a stimulus buffer containing a high concentration of Tl⁺ and a depolarizing agent (e.g., high K⁺) to open the hERG channels.

    • Immediately begin kinetic measurement of the fluorescence signal over several minutes.

  • Data Analysis : Calculate the difference between the peak fluorescence and the baseline. Normalize the results to the vehicle (0% inhibition) and positive control (100% inhibition) to determine the percent inhibition for the indazole compound at each concentration and calculate an IC₅₀.

B. Genotoxicity Screening: The Ames Test

The Ames test is a widely used bacterial assay to assess the mutagenic potential of a chemical compound—its ability to cause mutations in DNA.[20] It is a foundational regulatory requirement for safety assessment. The test uses several strains of Salmonella typhimurium that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing the essential amino acid histidine (His⁻).[21]

The Principle of Reverse Mutation : The assay determines if a test compound can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium (His⁺).[20] A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests the compound is mutagenic.[21] The test is often run with and without a fraction of rat liver homogenate (S9 fraction), which contains metabolic enzymes.[22] This is critical because some compounds only become mutagenic after being metabolized.[22]

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Preparation : Grow overnight cultures of the required Salmonella strains (e.g., TA98 and TA100) in nutrient broth.

  • Preparation of Test Mixtures :

    • In separate sterile tubes, for each strain and condition (+/- S9), mix:

      • 100 µL of the bacterial culture.

      • 100 µL of the test indazole compound at various concentrations, a positive control (e.g., 4-Nitroquinoline N-oxide), or a negative control (vehicle).

      • 500 µL of sodium phosphate buffer (for -S9 condition) or 500 µL of S9 mix (for +S9 condition).

    • Vortex the tubes gently.

  • Plating :

    • To each tube, add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin (to allow for a few initial cell divisions necessary for mutation to occur).

    • Vortex briefly and immediately pour the entire contents onto the surface of a minimal glucose agar plate (lacking histidine).

    • Gently tilt the plate to ensure the top agar spreads evenly.

  • Incubation : Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.

  • Colony Counting and Analysis :

    • Count the number of visible revertant colonies on each plate.

    • A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control value.

Ames_Test_Workflow Culture Overnight Culture (His- Salmonella) Mix Prepare Test Mixture: - Bacteria - Indazole Cmpd. - Buffer or S9 Mix Culture->Mix Agar Add Molten Top Agar Mix->Agar Plate Pour onto Minimal Glucose Agar Plate Agar->Plate Incubate Incubate 48-72h @ 37°C Plate->Incubate Count Count Revertant Colonies (His+) Incubate->Count Analyze Analyze for ≥ 2-fold Increase Count->Analyze

Caption: Workflow of the Ames bacterial reverse mutation assay.

Part 6: In Vitro ADME Profiling - Metabolic Stability

ADME (Absorption, Distribution, Metabolism, Excretion) properties determine a drug's pharmacokinetic profile. An early and critical ADME parameter to evaluate is metabolic stability. A compound that is metabolized too quickly by the liver will have a short half-life and may not maintain therapeutic concentrations in the body.[23] The liver microsomal stability assay is a standard, high-throughput method to assess this.[24]

The Principle of Microsomal Stability : Liver microsomes are vesicles of endoplasmic reticulum isolated from hepatocytes.[24] They contain a high concentration of Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.[25] The assay involves incubating the test compound with liver microsomes and a necessary cofactor (NADPH) and measuring the disappearance of the parent compound over time.[26] The results are used to calculate the compound's intrinsic clearance (CLint), a measure of how quickly the liver enzymes can metabolize it.[23]

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a working solution of liver microsomes (human or other species) in the buffer.

    • Prepare a concentrated solution of the NADPH regenerating system.

    • Prepare a working solution of the indazole compound (e.g., 1 µM final concentration).

  • Incubation :

    • In a 96-well plate, pre-warm the microsomal solution and the indazole compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[27]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate plate containing an ice-cold 'stop solution' (e.g., acetonitrile with an internal standard).[24] This terminates the reaction and precipitates the proteins.[27]

    • Include a '-NADPH' control to check for non-enzymatic degradation and positive controls (compounds with known low and high clearance).

  • Sample Processing :

    • Centrifuge the stop plate at high speed to pellet the precipitated proteins.[27]

    • Transfer the supernatant to a new plate for analysis.

  • Analysis :

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

    • Plot the natural log of the percent remaining compound against time. The slope of this line is used to calculate the half-life (t₁/₂) and the intrinsic clearance (CLint).[24]

Microsomal_Stability_Workflow cluster_incubation Incubation @ 37°C cluster_sampling Time-Course Sampling Start Combine: - Microsomes - Indazole Cmpd. - NADPH (Start Rxn) T0 T=0 Start->T0 T5 T=5 T15 T=15 T30 T=30 T60 T=60 Stop Quench Aliquots in Acetonitrile + IS T60->Stop Process Centrifuge & Collect Supernatant Stop->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Part 7: Conclusion - Synthesizing Data for Project Advancement

The in vitro evaluation of novel indazole compounds is a systematic process of evidence-gathering. By following a logical cascade—from fundamental physicochemical properties to primary efficacy, target engagement, and early safety and metabolic liabilities—researchers can build a comprehensive data package. This package allows for a confident, data-driven decision on whether to advance a compound into more complex and costly preclinical and clinical development stages. Each step is a validation of the previous one, ensuring that resources are focused on compounds with the highest probability of becoming safe and effective medicines.

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Unveiling the Mechanistic Landscape of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the putative mechanism of action for 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. While direct studies on this specific molecule are not extensively published, this document synthesizes the wealth of knowledge surrounding the indazole scaffold to propose a scientifically grounded hypothesis of its biological activity. This paper is intended for researchers, scientists, and professionals in drug development, offering a framework for investigating its therapeutic potential.

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" for the design of potent and selective enzyme inhibitors.[3][4] Notably, numerous indazole derivatives have been successfully developed as kinase inhibitors for the treatment of cancer and other diseases.[1][3] Marketed drugs such as Pazopanib, a multi-targeted tyrosine kinase inhibitor, underscore the clinical significance of this chemical class.[1]

The compound of interest, this compound, incorporates key structural features characteristic of this class. The indazole core provides the fundamental architecture for interaction with biological targets, while the substituents—a bromine atom at the 6-position, a methyl group at the 3-position, and a 3-methoxypropyl group at the 1-position—are anticipated to modulate its potency, selectivity, and pharmacokinetic properties. The bromine atom, in particular, can enhance binding affinity through halogen bonding and offers a synthetic handle for further chemical modifications.[5][6]

Proposed Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

Based on the extensive literature on analogous compounds, the most probable mechanism of action for this compound is the competitive inhibition of protein kinases at the adenosine triphosphate (ATP) binding site.[3][5][7]

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

The proposed mechanism is as follows:

  • Competition with ATP: this compound is hypothesized to bind to the ATP-binding pocket of one or more protein kinases. This binding is reversible and in direct competition with the endogenous substrate, ATP.

  • Key Molecular Interactions: The indazole core is capable of forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction that anchors many kinase inhibitors.[5] The various substituents on the indazole ring are then positioned to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing binding affinity and conferring selectivity for specific kinases.

  • Inhibition of Downstream Signaling: By occupying the ATP-binding site, the compound prevents the kinase from binding ATP and phosphorylating its downstream substrates. This effectively blocks the propagation of the signaling cascade that is dependent on the activity of the target kinase. The ultimate cellular consequences could include the induction of apoptosis, inhibition of proliferation, or suppression of angiogenesis, depending on the specific kinase(s) inhibited.

The following diagram illustrates the proposed competitive inhibition mechanism.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Downstream Signaling ATP ATP Kinase Protein Kinase ATP->Kinase Binds Inhibitor 6-Bromo-1-(3-methoxypropyl)- 3-methyl-1H-indazole Inhibitor->Kinase Competitively Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Kinase->Substrate Phosphorylation Blocked Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Initiates

Figure 1: Proposed mechanism of competitive ATP inhibition by this compound.

Experimental Validation of the Proposed Mechanism

A systematic and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. The following protocols provide a roadmap for characterizing the biochemical and cellular activity of this compound.

Biochemical Assays: Kinase Profiling and Inhibition Kinetics

Objective: To identify the specific kinase targets of the compound and to quantify its inhibitory potency.

Methodology:

  • Broad-Spectrum Kinase Screening:

    • Utilize a commercially available kinase panel (e.g., a panel of over 400 human kinases) to perform an initial screen.

    • The compound is typically tested at a single high concentration (e.g., 10 µM) to identify potential "hits."

    • Kinase activity can be measured using various platforms, such as radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., ADP-Glo™, HTRF®).

  • IC₅₀ Determination for Identified Hits:

    • For kinases that show significant inhibition in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).

    • A serial dilution of the compound is incubated with the kinase, ATP, and a specific substrate.

    • The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.

  • Mechanism of Inhibition Studies:

    • To confirm competitive inhibition with respect to ATP, perform kinetic studies.

    • Vary the concentration of ATP while keeping the concentration of the inhibitor constant, and vice versa.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the mode of inhibition. For a competitive inhibitor, the apparent Km for ATP will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.

The workflow for biochemical validation is depicted below.

G start Start: Compound Synthesis and Purification screen Broad-Spectrum Kinase Screen (e.g., >400 kinases) start->screen hits Identify Potential Kinase 'Hits' screen->hits ic50 IC₅₀ Determination (Dose-Response Curves) hits->ic50 kinetics Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) ic50->kinetics end End: Confirmed Kinase Target(s) and Potency kinetics->end

Figure 2: Experimental workflow for the biochemical characterization of a putative kinase inhibitor.

Cellular Assays: Target Engagement and Downstream Effects

Objective: To confirm that the compound engages its target kinase(s) in a cellular context and inhibits the downstream signaling pathway.

Methodology:

  • Cellular Target Engagement Assays:

    • Employ techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to directly measure the binding of the compound to its target kinase in intact cells.

    • These assays provide evidence of target engagement at a cellular level.

  • Phospho-Protein Analysis by Western Blotting:

    • Treat cancer cell lines known to be dependent on the identified target kinase(s) with increasing concentrations of the compound.

    • Lyse the cells and perform Western blotting to detect the phosphorylation status of the direct downstream substrates of the target kinase.

    • A dose-dependent decrease in the phosphorylation of the substrate protein would confirm the on-target activity of the compound.

  • Cell Viability and Apoptosis Assays:

    • Assess the functional consequences of kinase inhibition by measuring cell viability (e.g., using MTT or CellTiter-Glo® assays) and apoptosis (e.g., by Annexin V staining or caspase activity assays).

    • A reduction in cell viability and an increase in apoptosis in sensitive cell lines would demonstrate the therapeutic potential of the compound.

The following table summarizes the key experimental data to be generated.

Experiment Parameter Measured Expected Outcome for an Active Kinase Inhibitor
Broad-Spectrum Kinase ScreenPercent inhibition of kinase activitySignificant inhibition of one or more kinases
IC₅₀ DeterminationIC₅₀ valuePotent inhibition (low nM to µM range) of target kinases
Mechanism of Inhibition StudiesApparent Km and VmaxIncreased apparent Km for ATP, unchanged Vmax
Cellular Target EngagementTarget protein stabilization or proximity-based signalEvidence of direct binding to the target kinase in cells
Phospho-Protein Western BlotPhosphorylation level of downstream substratesDose-dependent decrease in substrate phosphorylation
Cell Viability AssayCell proliferation/viabilityDose-dependent decrease in the viability of sensitive cell lines
Apoptosis AssayMarkers of apoptosis (e.g., Annexin V, cleaved caspase-3)Dose-dependent increase in apoptosis

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be empirically determined, the extensive precedent for indazole derivatives strongly suggests a role as a protein kinase inhibitor. The proposed mechanism of competitive ATP inhibition provides a robust framework for guiding the experimental investigation of this compound.

Future studies should focus on a comprehensive evaluation of its kinase selectivity profile, determination of its potency in relevant cellular models, and assessment of its pharmacokinetic and pharmacodynamic properties in preclinical animal models. The insights gained from such studies will be crucial in determining the therapeutic potential of this compound and in guiding its further development as a novel therapeutic agent.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO3bHGmhbP9PDAOF52VjyDBwaOq1K3WIQW0sQeiwGH_ctCxdiM7AQKnXyB8JHoIc-CfzOIqXcz63BXaQF14Nkih31oypuunk5DfVUeCbkG0AZBAk-DspaPfHwz0KuL6fBCgoijRWftEwGaaKY=]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_CotMWAXqdaQ09V1zUC8JlNUNhWEY8ibbyU1P7F_VnBdKd444yGJ6LJntqoCQrEcWoUVxU-Sx235qgNQRmGKDQPRZ85kYT1KqFx05WTTrjtukVudCrLyavhVPcX2iiuQWQNXqgboDNTbVEyyIR6yUTKW9yAy3YYOUJ9lv]
  • Indazole derivatives as inhibitors of FGFR1 - ResearchGate. [URL: https://www.researchgate.
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  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950152/]
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  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVn-X44zRhpU8R9HbD2Uv1IgV_euTLewJfxkYenxwL-vumN1f55cHPRU0_qKBYNYEg9x70_JoOqb7lk79apnB4Jd83YOqs6zx9dDaPg_vuZ3LSSfzvMfM0xVrGWBZ8kzA2qmjnXnVUJTGP5rdLeVaQXCYmfH4nuNebBqqBzNkGpKS0eNxpx6CJt7QsaH6qqm3KRAYYtKuu_eD3efjDlhjDzohAL9uUpi6PPg==]
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10814392/]

Sources

A Technical Guide to the Solubility and Stability Profiling of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel heterocyclic compound, 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. As a potential candidate in early-stage drug discovery, understanding its physicochemical properties is paramount for predicting its biopharmaceutical behavior and establishing a viable development pathway. This document outlines detailed, industry-standard protocols for determining both kinetic and thermodynamic solubility in pharmaceutically relevant media. Furthermore, it describes a systematic approach to stability assessment through forced degradation studies, compliant with International Council for Harmonisation (ICH) guidelines. The methodologies and insights presented herein are designed to equip researchers, medicinal chemists, and drug development professionals with the necessary tools to rigorously evaluate this and similar NCEs (New Chemical Entities).

Introduction: Compound Overview and Rationale for Profiling

This compound is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The indazole core is a privileged structure found in numerous compounds with diverse pharmacological activities. The specific substitutions on this molecule—a bromo group at position 6, a methyl group at position 3, and a methoxypropyl chain at position 1—collectively influence its key physicochemical properties, including lipophilicity, hydrogen bonding capacity, and crystal lattice energy. These factors, in turn, govern its solubility and stability.[1]

A preliminary structural analysis suggests:

  • Increased Lipophilicity: The presence of the bromo and methyl groups likely increases the molecule's lipophilicity, which may lead to low aqueous solubility.

  • Polarity Contribution: The N-alkylation with a methoxypropyl group introduces some polarity and conformational flexibility, potentially mitigating the low solubility to a degree.

  • Chemical Reactivity: The indazole ring system and the ether linkage in the side chain are potential sites for chemical degradation under stress conditions.

Early and accurate assessment of solubility and stability is critical. Poor solubility can hinder reliable in vitro assay results and lead to poor bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy.[2][3] This guide provides the experimental framework to de-risk these liabilities early in the development process.

Aqueous Solubility Assessment

Solubility is a key determinant of a drug's absorption and bioavailability.[4] We distinguish between two primary types of solubility measurements: kinetic and thermodynamic, both of which provide valuable, albeit different, insights.[5][6] Kinetic solubility is relevant for the rapid screening of compounds in early discovery, while thermodynamic solubility represents the true equilibrium state and is crucial for pre-formulation development.[5][7]

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[8] This mimics the conditions of many high-throughput biological screens.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottom plate containing the desired aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[8]

  • Detection: Measure the turbidity (light scattering) of each well using a laser nephelometer.[8] The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility limit.

Thermodynamic Solubility Profiling

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium, achieved by allowing an excess of the solid material to equilibrate with the solvent over an extended period.[2] This is often considered the "true" solubility.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a vial containing a known volume (e.g., 1 mL) of the test solvent (e.g., water, Simulated Gastric Fluid, Simulated Intestinal Fluid).[9]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After incubation, filter the suspension through a 0.45 µm filter to remove undissolved solid. Alternatively, centrifuge the sample at high speed and collect the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11] A calibration curve prepared from the stock solution is used for accurate quantification.

Data Presentation & Interpretation (Exemplary Data)

The results from these experiments should be summarized for clear comparison.

Table 1: Exemplary Solubility Data for this compound

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.42545145
KineticFaSSIF*6.53755177
ThermodynamicWater~7.0251548
ThermodynamicSGF**1.2372580
ThermodynamicSIF***6.8372064

*Fasted State Simulated Intestinal Fluid *Simulated Gastric Fluid **Simulated Intestinal Fluid (without bile salts)

Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and workflow for a comprehensive solubility assessment.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility (Early Screen) cluster_2 Thermodynamic Solubility (Pre-formulation) start Start: Compound Available stock Prepare 10 mM Stock in DMSO start->stock k_assay Plate-Based Nephelometry Assay in PBS (pH 7.4) stock->k_assay High-throughput t_assay Shake-Flask Method (Water, SGF, SIF) stock->t_assay Requires solid material k_result Kinetic Solubility Value k_assay->k_result analysis Analyze & Compare Data k_result->analysis t_result Thermodynamic Solubility Value t_assay->t_result t_result->analysis report Report Findings analysis->report G cluster_0 Forced Degradation Workflow cluster_stress Stress Conditions start Start: Develop HPLC Method prep Prepare 1 mg/mL Solution start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo analyze Analyze Samples by HPLC-PDA-MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze results Quantify Degradation & Identify Degradants analyze->results pathway Propose Degradation Pathways results->pathway report Report Stability Profile pathway->report

Caption: Workflow for a forced degradation stability study.

Conclusion and Forward Look

This guide provides a robust, phase-appropriate strategy for the initial physicochemical characterization of this compound. The exemplary data suggest that the compound exhibits low thermodynamic aqueous solubility and is most susceptible to degradation under oxidative and acidic conditions. These insights are invaluable. The low solubility indicates that formulation strategies, such as amorphous solid dispersions or salt formation, may be required to achieve adequate exposure in vivo. The stability profile informs the development of a robust analytical method and guides decisions on handling, storage conditions, and compatible excipients. [12][13] By following these standardized protocols, research and development teams can generate high-quality, reproducible data, enabling informed decisions and accelerating the progression of promising new chemical entities toward clinical evaluation.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5). Available at: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug substances. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 897-905. Available at: [Link]

  • Sharma, G., & Kumar, S. (2019). Forced Degradation Study: An Important Aspect of Drug Development. Journal of Pharmaceutical Sciences and Research, 11(5), 1813-1819. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(1), 1-14. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

  • Bergström, C. A. (Ed.). (2016). Oral Drug Absorption: Prediction and Assessment. John Wiley & Sons. Available at: [Link]

Sources

Deconvoluting the Therapeutic Landscape of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole: A Strategic Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically impactful therapeutics. Its inherent drug-like properties and synthetic tractability have led to its incorporation into molecules targeting a diverse array of protein classes, from kinases to G-protein coupled receptors. This guide focuses on a novel derivative, 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, a compound of unknown biological function. In the absence of pre-existing data, this document serves as a comprehensive strategic roadmap for the de-novo identification, validation, and characterization of its potential therapeutic targets. We present a multi-pronged approach, integrating in silico predictive methodologies with robust in vitro and cell-based validation techniques. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing not only detailed experimental protocols but also the underlying strategic rationale to navigate the complexities of novel small molecule target deconvolution.

Introduction: The Promise of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif, prominently featured in numerous FDA-approved drugs. For instance, Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, is built around an indazole structure. Similarly, the anti-inflammatory drug Benzydamine leverages the indazole scaffold to achieve its therapeutic effects. The continued exploration of novel indazole derivatives is therefore a highly promising avenue for the discovery of new medicines.

The subject of this guide, this compound, represents a synthetically accessible yet biologically uncharacterized molecule. Its structural features—a halogenated aromatic ring, a flexible ether-containing side chain, and a methylated pyrazole ring—suggest the potential for specific interactions with a variety of protein targets. The primary challenge, and the focus of this document, is to systematically unravel these interactions and identify the most promising therapeutic avenues.

Phase I: In Silico Target Prediction and Hypothesis Generation

The initial phase of our investigation will leverage computational methods to generate a ranked list of potential protein targets. This approach is cost-effective, rapid, and provides a crucial foundation for subsequent experimental validation.

Similarity-Based and Pharmacophore Searching

The principle of molecular similarity dictates that structurally related molecules often exhibit similar biological activities. We will exploit this by searching large-scale chemical databases for compounds that share structural or pharmacophoric features with our lead molecule.

Methodology:

  • Database Selection: Utilize public and commercial databases such as ChEMBL, PubChem, and BindingDB. These repositories contain vast amounts of data on the biological activities of millions of small molecules.

  • Query Definition: The 2D structure of this compound will be used as the query.

  • Search Execution: Perform both 2D similarity searches (e.g., based on Tanimoto similarity of molecular fingerprints) and 3D pharmacophore searches. The pharmacophore model will be built based on the key chemical features of our molecule: a hydrogen bond acceptor (the methoxy group), a hydrophobic aromatic region (the brominated indazole ring), and a potential hydrogen bond donor (the N2 of the indazole).

  • Data Analysis: The output will be a list of structurally similar compounds and their known biological targets. These targets will be prioritized based on the strength of the reported activity and the degree of similarity to our query molecule.

Rationale: This approach can rapidly generate high-quality hypotheses. For example, if a significant number of structurally similar compounds are known to inhibit a particular kinase, that kinase becomes a primary candidate for experimental testing.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique where a small molecule of interest is docked against a large library of 3D protein structures. This can help identify potential "off-targets" and discover entirely new targets.

Methodology:

  • Protein Structure Library Preparation: A curated library of high-resolution crystal structures of human proteins will be used. This can be sourced from the Protein Data Bank (PDB) or specialized commercial libraries.

  • Ligand Preparation: The 3D conformation of this compound will be generated and energy-minimized.

  • Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand will be docked into the binding sites of all proteins in the library.

  • Scoring and Ranking: The resulting protein-ligand complexes will be scored based on the predicted binding affinity. The top-scoring proteins will be considered potential targets.

Rationale: Reverse docking is a powerful tool for unbiased target discovery. It is not limited by the existing knowledge of similar compounds and can therefore uncover novel mechanisms of action.

Gene Expression Profiling (Connectivity Map)

The Connectivity Map (CMap) is a resource that connects small molecules, genes, and diseases through their shared gene expression signatures. By treating a cell line with our compound and analyzing the resulting changes in gene expression, we can compare this signature to the CMap database to find small molecules with similar effects and known mechanisms of action.

Methodology:

  • Cell Line Selection: Choose a relevant human cell line (e.g., a cancer cell line if an anti-cancer effect is hypothesized).

  • Compound Treatment: Treat the cells with this compound at various concentrations.

  • RNA Sequencing: Extract RNA from the treated and control cells and perform RNA sequencing to obtain a global gene expression profile.

  • Data Analysis: Identify the differentially expressed genes and use this signature to query the CMap database.

  • Hypothesis Generation: The output will be a list of compounds with similar gene expression signatures, their known targets, and the pathways they modulate.

Rationale: This approach provides a functional readout of the compound's activity in a cellular context, offering valuable clues about the biological pathways it perturbs.

Phase II: In Vitro Target Identification and Validation

The hypotheses generated in Phase I must be rigorously tested through direct biochemical and biophysical experiments. This phase is designed to identify bona fide binding partners and validate their interaction with our compound.

Affinity-Based Target Identification

Affinity-based methods rely on the specific binding of the compound to its target protein to isolate and identify it from a complex biological mixture.

This classic technique involves immobilizing the compound on a solid support and using it as "bait" to capture its binding partners from a cell lysate.

Experimental Protocol:

  • Ligand Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the lysate with the compound-conjugated beads. As a negative control, also incubate the lysate with beads that have not been conjugated with the compound.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the specifically bound proteins. This can be done by competing with an excess of the free compound or by using a denaturing elution buffer.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Rationale: Affinity chromatography is a powerful method for unbiasedly identifying the direct binding partners of a small molecule.

cluster_0 Affinity Chromatography Workflow start Synthesize Linker-Modified Compound immobilize Immobilize on Beads start->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-Specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms Identify by Mass Spectrometry elute->ms

Caption: Workflow for affinity chromatography-based target identification.

DARTS is a technique that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.

Experimental Protocol:

  • Cell Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound.

  • Protease Treatment: Add a protease (e.g., pronase) to each aliquot and incubate for a fixed time.

  • SDS-PAGE Analysis: Quench the digestion and analyze the protein profiles using SDS-PAGE.

  • Identification of Protected Proteins: Look for protein bands that are protected from digestion in the presence of the compound. These bands can be excised and identified by mass spectrometry.

Rationale: DARTS is a simple and effective method for identifying target proteins without the need for chemical modification of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in living cells. It is based on the principle that ligand binding increases the thermal stability of the target protein.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or other methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale: CETSA provides direct evidence of target engagement in a physiological context, making it a gold-standard method for target validation.

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow start Treat Cells with Compound heat Heat Cell Aliquots to Various Temperatures start->heat lyse Lyse Cells & Separate Soluble/Aggregated Proteins heat->lyse quantify Quantify Soluble Target Protein (e.g., Western Blot) lyse->quantify plot Plot Soluble Protein vs. Temperature quantify->plot result Shift in Melt Curve Indicates Target Engagement plot->result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase III: Functional Validation and Pathway Analysis

Once a high-confidence target has been identified and validated, it is crucial to demonstrate that the interaction between the compound and the target leads to a functional consequence in a cellular context.

Cell-Based Functional Assays

The choice of functional assay will depend on the identity of the target protein.

  • If the target is a kinase: Perform assays to measure the phosphorylation of known kinase substrates in cells treated with the compound.

  • If the target is a G-protein coupled receptor (GPCR): Measure downstream signaling events such as changes in intracellular cyclic AMP (cAMP) or calcium levels.

  • If the target is a nuclear receptor: Use a reporter gene assay to measure changes in the transcriptional activity of the receptor.

  • If the target is an enzyme: Develop a cell-based assay to measure the accumulation of the enzyme's substrate or the depletion of its product.

Phenotypic Assays

In parallel with target-specific functional assays, it is important to assess the broader cellular effects of the compound. This can include assays for:

  • Cell Viability and Proliferation: To determine if the compound has cytotoxic or cytostatic effects.

  • Apoptosis: To assess if the compound induces programmed cell death.

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest.

Data Summary and Prioritization

The data generated from all phases of this investigation should be systematically collected and analyzed to prioritize the most promising therapeutic targets.

Table 1: Hypothetical Target Prioritization Matrix

TargetIn Silico Evidence (Score)Affinity Chromatography (Yes/No)CETSA Shift (°C)Functional Activity (IC50, nM)Overall Priority
Kinase XHigh (Docking Score -10.2)Yes+4.550High
GPCR YMedium (Similarity to known ligands)Yes+2.1250Medium
Protein ZLow (CMap connection)NoNo Shift>10,000Low

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach for the identification and validation of the therapeutic targets of this compound. By integrating computational, biochemical, and cell-based methodologies, we can efficiently navigate the complexities of target deconvolution for this novel compound. The successful identification of a high-confidence target will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology. This strategic framework is not only applicable to the specific molecule but can also serve as a template for the characterization of other novel small molecules, thereby accelerating the pace of drug discovery.

References

  • ChEMBL Database: A database of bioactive drug-like small molecules. [Link]

  • PubChem Database: A public repository of chemical substances and their biological activities. [Link]

  • BindingDB: A public database of measured binding affinities. [Link]

  • Protein Data Bank (PDB): A database of 3D structural data for large biological molecules. [Link]

  • AutoDock: A suite of automated docking tools. [Link]

  • Connectivity Map (CMap): A resource for connecting genes, drugs, and diseases. [Link]

  • A General Protocol for Affinity Chromatography: Jove. [Link]

  • Drug Affinity Responsive Target Stability (DARTS): Current Protocols in Chemical Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA): Nature Protocols. [Link]

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The described methodology focuses on a highly regioselective N-alkylation of 6-bromo-3-methyl-1H-indazole, leveraging a sodium hydride-mediated reaction in an anhydrous solvent to preferentially yield the N1-substituted product. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible results.

Introduction

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs, make them highly valuable scaffolds.[3] The specific substitution pattern on the indazole ring system is critical for modulating pharmacological activity. The N1-alkylation of the indazole core is a common strategy to introduce diverse functionalities and explore structure-activity relationships (SAR).

However, a significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation, as the reaction can occur at either the N1 or N2 position of the pyrazole ring.[4][5] The thermodynamic stability of the 1H-indazole tautomer generally favors N1 substitution, but the reaction outcome is highly dependent on the choice of base, solvent, and substituents on the indazole ring.[4][6]

This document details a robust and validated protocol for the synthesis of this compound. The method employs sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), a combination known to promote high N1-regioselectivity for many 3-substituted indazoles.[6] This protocol provides a reliable pathway for obtaining this important intermediate for further elaboration in drug discovery programs.

Reaction Scheme

Reaction scheme for the synthesis of this compound

Figure 1. N-alkylation of 6-bromo-3-methyl-1H-indazole (1) with 1-bromo-3-methoxypropane (2) to yield this compound (3).

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Suggested PuritySupplier Example
6-Bromo-3-methyl-1H-indazole7746-27-2211.06>97%Sigma-Aldrich
1-Bromo-3-methoxypropane36865-41-5153.02>98%AK Scientific, Inc.[7]
Sodium Hydride (NaH)7646-69-724.0060% dispersion in mineral oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.11≥99.9%, inhibitor-freeSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Hexanes110-54-386.18ACS GradeFisher Scientific
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49N/ALab Prepared
Saturated Aqueous Sodium Chloride (Brine)7647-14-558.44N/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeVWR
Silica Gel63231-67-460.0860 Å, 230-400 meshSorbent Technologies
Equipment
  • Flame-dried, two or three-neck round-bottom flask (e.g., 100 mL)

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet with a bubbler

  • Septa and syringes

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and column chromatography

  • NMR spectrometer and Mass spectrometer for product characterization

Experimental Protocol

This protocol is based on established methods for selective N1-alkylation of indazoles.[3][8]

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Assemble Flame-Dried Glassware Indazole_Sol Dissolve 6-bromo-3-methyl-1H-indazole in Anhydrous THF Start->Indazole_Sol Cooling Cool solution to 0 °C (Ice Bath) Indazole_Sol->Cooling NaH_Add Portion-wise addition of NaH (60%) to form indazolide anion Cooling->NaH_Add Stir_Deprotonation Stir at 0 °C, then warm to RT NaH_Add->Stir_Deprotonation Add_Alkyl_Halide Cool to 0 °C, add 1-bromo-3-methoxypropane Stir_Deprotonation->Add_Alkyl_Halide Reaction_Progress Stir at RT overnight, Monitor by TLC Add_Alkyl_Halide->Reaction_Progress Quench Quench with sat. aq. NH₄Cl Reaction_Progress->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄, Filter, Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Characterize Final Product (NMR, MS) Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • To the flask, add 6-bromo-3-methyl-1H-indazole (1.00 g, 4.74 mmol, 1.0 equiv.).

    • Add 25 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the indazole is fully dissolved.

  • Deprotonation:

    • Cool the flask to 0 °C using an ice-water bath.

    • Causality: Cooling the solution is critical to control the exothermic reaction between the indazole and sodium hydride, and to safely manage the evolution of hydrogen gas.[9]

    • Carefully add sodium hydride (0.23 g, 5.69 mmol, 1.2 equiv., of a 60% dispersion in mineral oil) to the stirred solution in small portions over 5-10 minutes. Effervescence (H₂ gas) will be observed.

    • After the addition is complete, stir the resulting suspension at 0 °C for 30 minutes.

    • Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation:

    • Re-cool the mixture to 0 °C using an ice-water bath.

    • Add 1-bromo-3-methoxypropane (0.80 g, 0.61 mL, 5.21 mmol, 1.1 equiv.) dropwise to the suspension via syringe over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously overnight (typically 16-20 hours).

    • Trustworthiness: The reaction progress should be monitored by TLC (e.g., 3:1 Hexanes:EtOAc). The product spot should appear at a higher Rf than the starting indazole, which is more polar.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the starting material by TLC), cool the flask in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 15 mL of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate and 15 mL of water. Shake and separate the layers.

    • Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 20 mL of water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A suggested mobile phase is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure solid or oil. A typical yield for this type of reaction is in the range of 70-90%.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons on the indazole core, a singlet for the C3-methyl group, and signals corresponding to the N-CH₂, internal CH₂, O-CH₂, and O-CH₃ protons of the methoxypropyl chain.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all 12 unique carbon atoms.

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₅BrN₂O, [M+H]⁺ ≈ 283.04. The spectrum should show a characteristic isotopic pattern for a monobrominated compound.

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Sodium Hydride (NaH): Highly reactive and flammable.[10] It reacts violently with water to produce flammable hydrogen gas.[9][11] It is corrosive and can cause severe skin and eye burns.[8][10] Handle only as a mineral oil dispersion and under an inert atmosphere. Do not allow contact with water or protic solvents.[12]

  • 1-Bromo-3-methoxypropane: Flammable liquid and vapor.[7] Causes skin and serious eye irritation.[7] Handle with care and avoid inhalation of vapors.

  • 6-Bromo-3-methyl-1H-indazole: Harmful if swallowed. Causes skin and eye irritation and may cause respiratory irritation. Avoid inhalation of dust.

  • Anhydrous Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon exposure to air and light. Use from a freshly opened bottle or a solvent purification system.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety D
  • 1-Bromo-3-methoxypropane. AK Scientific, Inc.
  • Indazole From Natural Resources And Biological Activity.
  • 1-Bromo-3-methoxypropane for synthesis 36865-41-5. Sigma-Aldrich.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY D
  • SAFETY D
  • SAFETY D
  • 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551. PubChem - NIH.
  • 1-Bromo-3-methoxypropane SDS, 36865-41-5 Safety D
  • 6-BROMO-3-HYDROXYMETHYL-1H-INDAZOLE - Safety D
  • 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465. PubChem.
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • 6-Bromo-1-methyl-1H-indazole - SAFETY D
  • 6-Bromo-1H-indazole - SAFETY D
  • 36865-41-5|1-Bromo-3-methoxypropane|BLD Pharm. BLD Pharm.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Prime Chemical.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com.
  • 865156-81-6|this compound. BLDpharm.
  • 6-Bromo-1-methyl-1H-indazole | 590417-94-0. Sigma-Aldrich.

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Application Note: A Methodological Framework for Evaluating 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has established them as one of the most critical classes of therapeutic targets. The indazole core is a privileged heterocyclic scaffold that has been successfully incorporated into a variety of potent and selective kinase inhibitors, including several FDA-approved drugs.[1][2] Indazole derivatives are known to target a range of kinases, such as VEGFR-2, Aurora kinases, and Polo-like kinase 4 (PLK4), by effectively interacting with the ATP-binding pocket.[1][3]

This document concerns 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole , a novel compound featuring the core indazole structure with specific substitutions that warrant investigation into its potential as a kinase inhibitor. The purpose of this application note is to provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the kinase inhibitory potential of this, or similar, novel small molecules. We will proceed from fundamental physicochemical characterization to detailed protocols for robust in vitro and cell-based assays, providing the causal logic behind experimental choices to ensure a self-validating and rigorous investigation.

Prerequisite for Biological Assays: Physicochemical Characterization

Before committing a novel compound to biological screening, a thorough characterization of its physical and chemical properties is imperative. Purity, solubility, and stability are not mere data points; they are critical determinants of assay performance, data reproducibility, and the ultimate translatability of your findings. An impure or unstable compound can lead to misleading results, while poor solubility can result in artificially low potency measurements.[4]

Protocol 2.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of small molecules by separating the main compound from any potential impurities.[5][6] This protocol establishes the percentage purity, which is crucial for calculating accurate concentrations for biological assays.

Materials & Equipment:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or DMSO) to a stock concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in ACN.

  • HPLC Method:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 254 nm (or an empirically determined λmax).

    • Inject 10 µL of the sample.

    • Run a gradient elution, for example: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2.2: Kinetic Aqueous Solubility Determination

Rationale: The solubility of a compound in aqueous buffer is a critical parameter, as precipitation during an assay can lead to inaccurate potency determination.[7] This kinetic solubility assay provides a rapid assessment suitable for early-stage discovery.

Materials & Equipment:

  • Compound stock solution (10 mM in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plate (0.45 µm) and a compatible 96-well collection plate

  • Plate shaker, Plate reader with UV-Vis capabilities

Procedure:

  • Add 198 µL of PBS to the wells of the filter plate.

  • Add 2 µL of the 10 mM DMSO stock solution to the PBS (final concentration: 100 µM, 1% DMSO). Prepare a blank well with 198 µL PBS and 2 µL DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the solution into the collection plate by centrifugation.

  • Measure the UV absorbance of the filtrate in the collection plate.

  • Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 ACN:water mixture (where the compound is fully soluble).

Table 1: Summary of Physicochemical Properties (Hypothetical Data)
ParameterMethodResultInterpretation
Purity HPLC (UV, 254 nm)98.7%Suitable for biological testing.
Molecular Weight N/A297.18 g/mol Required for molar concentration calculations.
Kinetic Solubility Turbidimetric45 µM in PBS, 1% DMSOSufficiently soluble for most initial in vitro and cellular assays.
Stability HPLC>95% remains after 48hStable in both DMSO (at -20°C) and aqueous buffer (at RT).

In Vitro Kinase Inhibition Profiling

Rationale: The first step in identifying the biological activity of a potential kinase inhibitor is to screen it against a panel of purified kinases in vitro. This allows for the direct measurement of enzyme inhibition and helps identify primary targets. The ADP-Glo™ Kinase Assay is a highly sensitive and versatile luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[8][9][10]

Diagram: ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate B Add ATP & Inhibitor (6-Bromo-1-(3-methoxypropyl) -3-methyl-1H-indazole) A->B C Incubate (e.g., 60 min at 30°C) B->C D Add ADP-Glo™ Reagent C->D ADP + ATP (remaining) E Incubate (40 min at RT) Terminates kinase reaction Depletes remaining ATP D->E F Add Kinase Detection Reagent E->F ADP only G Incubate (30-60 min at RT) Converts ADP to ATP Luciferase generates light F->G H Read Luminescence G->H G->H Light Signal ∝ ADP

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol 3.1: Single-Point Kinase Inhibition Screen (ADP-Glo™)

Procedure:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate mix, ATP solution, and compound dilutions as required. The compound should be serially diluted in DMSO first, then diluted into the assay buffer.[10]

  • Kinase Reaction Setup (384-well plate):

    • To appropriate wells, add 1 µL of the test compound (e.g., at 10 µM final concentration) or DMSO vehicle control.

    • Add 2 µL of kinase/substrate mix. Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2 µL of ATP solution (concentration typically at or near the Kₘ for each kinase).

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.[11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls: % Inhibition = 100 * (1 - (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_DMSO - Lumi_no_enzyme))

Protocol 3.2: IC₅₀ Determination

Rationale: For kinases showing significant inhibition (>50%) in the single-point screen, a dose-response experiment is performed to determine the IC₅₀ value, a key measure of inhibitor potency.[12][13]

Procedure:

  • Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions starting from 30 µM).

  • Perform the ADP-Glo™ assay as described in Protocol 3.1, using the different compound concentrations.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[14][15]

Table 2: Inhibitory Activity of Compound Against a Hypothetical Kinase Panel
Kinase Target% Inhibition @ 10 µMIC₅₀ (nM)
Kinase A92%85
Kinase B15%>10,000
Kinase C8%>10,000
Kinase X 98% 25
Kinase Y65%750

Cellular Activity Assessment

Rationale: While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical to understand a compound's activity in a more physiologically relevant context. These assays assess cell permeability, target engagement in the complex cellular environment, and effects on cell viability.[16][17]

Protocol 4.1: Cell Viability/Cytotoxicity Assessment (MTS Assay)

Rationale: The MTS assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[1][18][19] This is crucial for determining if the inhibitor has a cytostatic or cytotoxic effect on cancer cells that are dependent on the target kinase.

Materials & Equipment:

  • Cancer cell line (e.g., one known to be driven by "Kinase X")

  • Complete cell culture medium, 96-well cell culture plates

  • MTS reagent solution

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compound (matching concentrations used for IC₅₀ determination) for 72 hours. Include DMSO vehicle controls.

  • MTS Addition: Add 20 µL of MTS solution to each well containing 100 µL of medium.[1][18]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Record the absorbance at 490 nm.

  • Data Analysis: Normalize the data to the DMSO-treated control wells and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Diagram: Hypothetical "Kinase X" Signaling Pathway

KinaseX_Pathway GF Growth Factor GFR GF Receptor GF->GFR KinaseX Kinase X GFR->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate p-Substrate TF Transcription Factor pSubstrate->TF Nucleus Nucleus TF->Nucleus Translocates Response Cell Proliferation & Survival Nucleus->Response Gene Expression Inhibitor 6-Bromo-1-(3-methoxypropyl) -3-methyl-1H-indazole Inhibitor->KinaseX Inhibits WB_Workflow A 1. Cell Culture & Treatment (Inhibitor Dose Response) B 2. Cell Lysis (Add RIPA + Inhibitors) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Immunoblotting - Block - Primary Ab (p-Kinase X) - Secondary Ab (HRP) E->F G 7. Detection (ECL) (Image Chemiluminescence) F->G H 8. Strip & Re-probe (Total Kinase X, GAPDH) G->H

Caption: Key steps of the Western blot assay for target validation.

Conclusion

This application note provides a structured, multi-step methodology for the comprehensive evaluation of this compound as a potential kinase inhibitor. By first establishing the compound's fundamental physicochemical properties, researchers can ensure the integrity of subsequent biological data. The systematic application of in vitro kinase screening to identify potential targets, followed by cell-based assays to confirm cellular activity and target engagement, constitutes a robust workflow for early-stage kinase inhibitor discovery. This framework is designed to be adaptable for the characterization of other novel small molecules, providing a solid foundation for advancing promising compounds through the drug development pipeline.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available at: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • Drug Target Review. (2019). New horizons in small molecule solubility screening. Available at: [Link]

  • PMC - NIH. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Available at: [Link]

  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • PCI. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. Available at: [Link]

  • Pace Analytical. Drug Stability Testing & Release Testing. Available at: [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • NIH. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available at: [Link]

  • IJRPB. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Available at: [Link]

  • PubChem. 6-bromo-3-methyl-1H-indazole. Available at: [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. Available at: [Link]

  • MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • YouTube. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Available at: [Link]

  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Available at: [Link]

  • NACALAI TESQUE, INC. Ver. 1.2. Available at: [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. Available at: [Link]

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Application Notes and Protocols for the Cellular Characterization of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Derivative

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Indazole derivatives are known to act as potent kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, largely due to their ability to mimic purine bases and effectively interact with the ATP-binding pockets of various enzymes.[2][3] The compound 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is a novel entity within this class. While its chemical structure is defined, its biological target and cellular effects remain to be elucidated.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the cellular activities of this compound. We present a tiered, logic-driven workflow, moving from foundational cytotoxicity assessment to the elucidation of specific mechanisms of action and culminating in the confirmation of intracellular target engagement. Each section provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigation.

Part 1: Foundational Cellular Impact Assessment: The Cell Viability Profile

Expertise & Experience: The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This foundational assay establishes the concentration range at which the compound exerts a biological effect, which is essential for designing and interpreting all subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which in most cases correlates with cell number.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative readout of cytotoxicity.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific therapeutic area).

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM stock solution of this compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a "vehicle control" (DMSO at the same final concentration as the highest compound concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Return the plate to the incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.

Data Presentation: Dose-Response Analysis

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.2540.087100.0
0.11.2310.09198.2
11.1020.07587.9
100.6320.04550.4
500.1580.02112.6
1000.0790.0156.3
  • Calculation: % Cell Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100.

  • The IC50 value is determined by plotting % Cell Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: Workflow for Cell Viability Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound to Cells incubate1->treat prep_compound Prepare Compound Dilutions incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Part 2: Mechanistic Elucidation: Investigating Apoptosis Induction

Expertise & Experience: If this compound demonstrates cytotoxic activity, the next logical inquiry is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound at its IC50 concentration.

Materials:

  • Cells treated with the compound at its IC50 concentration for 24-48 hours.

  • Untreated and vehicle-treated control cells.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Data Presentation: Quadrant Analysis of Apoptosis

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Untreated Control95.22.11.51.2
Vehicle Control94.82.51.61.1
Compound (IC50)45.335.815.43.5

Visualization: Principle of Annexin V/PI Staining

G cluster_cells Cell States cluster_stains Staining Agents Viable Viable Cell PS on inner leaflet Intact Membrane Annexin V-\nPI- Annexin V- PI- Viable->Annexin V-\nPI- Staining Result EarlyApop Early Apoptotic Cell PS on outer leaflet Intact Membrane Annexin V+\nPI- Annexin V+ PI- EarlyApop->Annexin V+\nPI- Staining Result LateApop Late Apoptotic/Necrotic Cell PS on outer leaflet Compromised Membrane Annexin V+\nPI+ Annexin V+ PI+ LateApop->Annexin V+\nPI+ Staining Result AnnexinV Annexin V-FITC (Binds to PS) AnnexinV->EarlyApop Binds AnnexinV->LateApop Binds PI Propidium Iodide (Enters compromised membrane) PI->LateApop Enters

Caption: Differentiating cell states with Annexin V and Propidium Iodide.

Part 3: Target Class Identification: Profiling Kinase Inhibition

Expertise & Experience: The indazole core is a well-established "hinge-binding" motif found in many clinically approved kinase inhibitors. Therefore, a primary hypothesis for the mechanism of action of this compound is the inhibition of one or more protein kinases.[8][9] A direct way to test this in a cellular context is to measure the phosphorylation status of key signaling proteins. A decrease in phosphorylation of a kinase's substrate upon compound treatment provides strong evidence of on-target activity.[10] A cell-based ELISA is a high-throughput method to quantify changes in protein phosphorylation.

Protocol 3: Cellular Phosphorylation Assay (Cell-Based ELISA)

Objective: To determine if the compound inhibits the phosphorylation of a specific kinase substrate (e.g., phospho-AKT, phospho-ERK) in cells.

Materials:

  • Cells known to have an active signaling pathway of interest.

  • 96-well plate coated with a capture antibody for the total protein of interest (e.g., total AKT).

  • Detection antibody specific for the phosphorylated form of the protein (e.g., anti-phospho-AKT), conjugated to HRP.

  • TMB substrate.

  • Stop solution.

  • Wash buffer and lysis buffer.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a separate 96-well plate and grow to 80-90% confluency.

    • Treat cells with the compound at various concentrations for a short duration (e.g., 1-2 hours) to observe direct effects on signaling. Include appropriate positive (e.g., a known inhibitor) and negative controls.

    • Aspirate the medium and lyse the cells directly in the wells by adding lysis buffer.

  • ELISA Procedure:

    • Transfer the cell lysates to the antibody-coated ELISA plate.

    • Incubate for 2 hours at room temperature to allow the capture antibody to bind the total protein.

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated phospho-specific detection antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add stop solution to quench the reaction.

    • Read the absorbance at 450 nm.

Data Presentation: Inhibition of Protein Phosphorylation

Compound Concentration (µM)Mean Absorbance (450 nm)% Inhibition of Phosphorylation
Vehicle Control0.9850
10.81217.6
100.45653.7
500.19879.9
Known Inhibitor (10 µM)0.15084.8

Visualization: Generic Kinase Signaling Pathway Inhibition

G cluster_pathway Signaling Cascade Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor 6-Bromo-1-(3-methoxypropyl) -3-methyl-1H-indazole Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase disrupts the downstream signaling pathway.

Part 4: Definitive Evidence: Confirming Target Engagement

Expertise & Experience: While a downstream functional assay like measuring phosphorylation is indicative of target inhibition, it does not definitively prove that the compound physically binds to the intended kinase within the cell.[11] Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in a native cellular environment.[12] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can observe a thermal stabilization of the target protein in the presence of the binding compound.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its putative kinase target in intact cells.

Materials:

  • Cells treated with the compound or vehicle.

  • PBS and protease inhibitors.

  • PCR tubes.

  • Thermal cycler.

  • Centrifuge capable of handling PCR tubes at high speed.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the putative target kinase.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cells with the compound at a concentration known to be effective (e.g., 10x IC50) for 1 hour. Include a vehicle control.

  • Cell Harvesting and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Lyse the cells by three freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Heat Treatment:

    • Aliquot the supernatant (lysate) into different PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Separation of Soluble and Precipitated Proteins:

    • After heating, centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant from each tube, which contains the soluble, non-denatured protein fraction.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against the putative target protein.

Data Presentation: Thermal Stabilization of Target Protein

Temperature (°C)Relative Band Intensity (Vehicle)Relative Band Intensity (Compound)
401.001.00
500.950.98
550.650.92
600.210.75
650.050.45
700.000.15
  • Interpretation: A rightward shift in the melting curve (i.e., more protein remaining soluble at higher temperatures) in the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.

Visualization: Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_prep Preparation cluster_heat Thermal Challenge cluster_separation Separation cluster_analysis Analysis treat Treat Cells (Vehicle vs. Compound) harvest Harvest & Lyse Cells treat->harvest clarify Clarify Lysate harvest->clarify aliquot Aliquot Lysate clarify->aliquot heat Heat to Temp Gradient (e.g., 40-70°C) aliquot->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect wb Western Blot for Target Protein collect->wb analyze Compare Melting Curves wb->analyze

Caption: The experimental workflow for CETSA to confirm target engagement.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Apoptosis and Necrosis: Detection, Discrimination and Interpretation. In Methods in Molecular Biology. Springer. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Huber, K. V. M., & Superti-Furga, G. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • PubMed. Target Engagement Assays in Early Drug Discovery. Available at: [Link]

  • BMG Labtech. (2021). Apoptosis – what assay should I use? Available at: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Available at: [Link]

  • Creative Diagnostics. Kinase Activity Assay. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • Chemi-Navi. 1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide. Available at: [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. Available at: [Link]

  • Sharma, A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Available at: [Link]

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Application Notes & Protocols for the Investigation of Novel Indazole-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is not extensively characterized in publicly available scientific literature. Therefore, this document serves as a comprehensive guide and template for the characterization of novel indazole-based compounds, using a hypothetical molecule, "Indazole Kinase Inhibitor 1" (IKI-1), as a representative example. The principles and protocols described herein are based on established methodologies for evaluating kinase inhibitors in cancer research.

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Design

The indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its unique structural and electronic properties allow it to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it an ideal starting point for the design of potent and selective inhibitors.[1] Several FDA-approved drugs, such as axitinib and pazopanib, feature the indazole moiety and have demonstrated significant clinical efficacy in treating various cancers.[3]

Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, targeting kinases with small molecule inhibitors has become a cornerstone of modern oncology.

This guide provides a detailed framework for the preclinical evaluation of a novel indazole-based compound, IKI-1, as a potential anti-cancer agent. We will outline a logical, step-by-step experimental workflow, from initial biochemical characterization to cellular mechanism-of-action studies. The causality behind each experimental choice will be explained to provide a deeper understanding of the drug discovery process.

Part 1: Initial Biochemical Characterization of IKI-1

The first step in evaluating any potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is crucial for identifying the primary molecular target(s) and understanding potential off-target effects.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[4]

Principle: The kinase reaction consumes ATP and produces ADP. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is used in a luciferase-catalyzed reaction to generate a luminescent signal. The intensity of the light is directly proportional to the initial kinase activity.

Materials:

  • Kinase of interest (e.g., PLK4, FGFR1)

  • Kinase substrate peptide

  • ATP

  • IKI-1 (or other inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of IKI-1 in 100% DMSO.

    • Create a serial dilution of IKI-1 in DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.

    • In a 96-well plate, add 2.5 µL of the serially diluted IKI-1 or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[4]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Kinase Selectivity Profiling

To assess the selectivity of IKI-1, it should be screened against a broad panel of kinases. The results can be summarized in a table.

Kinase TargetIKI-1 IC50 (nM)Staurosporine IC50 (nM)
PLK4255
FGFR1508
VEGFR280010
CDK2>10,00020
SRC>10,00015

Table 1: Hypothetical inhibitory activity of IKI-1 against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Part 2: Cellular Characterization of IKI-1

Once the biochemical potency and selectivity of IKI-1 are established, the next step is to evaluate its effects on cancer cells. This involves assessing its anti-proliferative activity and elucidating its mechanism of action within a cellular context.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium

  • IKI-1

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of IKI-1 in complete medium.

    • Remove the old medium from the wells and add 100 µL of the IKI-1 dilutions or vehicle control (e.g., DMSO-containing medium).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis of Downstream Signaling

Western blotting is used to detect specific proteins in a sample and can be used to confirm that IKI-1 inhibits its target kinase in cells by assessing the phosphorylation status of its downstream substrates.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target protein (e.g., total PLK4, phospho-PLK4, or downstream targets) and a loading control (e.g., GAPDH or β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Materials:

  • Treated cell lysates

  • Laemmli buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-PLK4, anti-PLK4, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat cells with IKI-1 at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.

    • Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binding & Dimerization RAS RAS Receptor_Tyrosine_Kinase->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors IKI-1 IKI-1 (Inhibitor) IKI-1->RAF Inhibition Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation, Survival

Caption: A generic kinase signaling pathway inhibited by IKI-1.

Experimental_Workflow Start Novel Indazole Compound (IKI-1) Biochem_Assay In Vitro Kinase Assay Start->Biochem_Assay Determine IC50 & Selectivity Cell_Viability Cell Viability (MTT Assay) Biochem_Assay->Cell_Viability Confirm Cellular Activity Mechanism_Studies Mechanism of Action (Western Blot, Flow Cytometry) Cell_Viability->Mechanism_Studies Apoptosis_Analysis Apoptosis Assay (Annexin V) Mechanism_Studies->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Mechanism_Studies->Cell_Cycle_Analysis End Preclinical Candidate Apoptosis_Analysis->End Cell_Cycle_Analysis->End

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Part 3: Advanced Cellular Mechanism of Action Studies

To further understand how IKI-1 affects cancer cells, it is important to investigate its impact on key cellular processes like apoptosis and the cell cycle.

Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, and intercalate with DNA.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with IKI-1 for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Healthy cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 5: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • Treated cells

  • Cold 70% ethanol

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting and Fixation:

    • Harvest cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The indazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. The systematic application of the biochemical and cellular assays outlined in this guide will enable researchers to thoroughly characterize new indazole-based compounds like IKI-1. This structured approach, from initial target identification to detailed mechanistic studies, is essential for advancing promising lead compounds through the drug discovery pipeline and ultimately, into clinical development.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Cells. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Journal of Hematology & Oncology. FGF/FGFR signaling pathway involved resistance in various cancer types. [Link]

  • MDPI. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. [Link]

  • Frontiers in Pharmacology. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]

  • Frontiers in Oncology. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. [Link]

  • University of Chicago. The Annexin V Apoptosis Assay. [Link]

  • PMC. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. [Link]

  • ResearchGate. Representation of PLK4 signaling in cancer with details of selected.... [Link]

  • Frontiers in Oncology. Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. [Link]

  • TSpace, University of Toronto. Polo-Like Kinase 4 (PLK4) Function in Cancer Progression. [Link]

  • protocols.io. MTT (Assay protocol. [Link]

  • PMC. Assaying cell cycle status using flow cytometry. [Link]

  • PMC. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • AACR Journals. Identification and characterization of novel tyrosine kinase inhibitors targeting vascular endothelial growth factor receptor 2 | Cancer Research. [Link]

  • ResearchGate. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]

  • The University of North Carolina at Chapel Hill. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]

  • PubMed. Identification and characterization of a novel integrin-linked kinase inhibitor. [Link]

  • OriGene Technologies Inc. Western Blot Protocol. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • University of Hawaii Cancer Center. Western blotting - Chen Lab. [Link]

  • JCI. Targeting cancer with kinase inhibitors. [Link]

  • Frontiers in Cell and Developmental Biology. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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Application Notes and Protocols for the Development of Analogs of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the strategic design, synthesis, and characterization of novel analogs based on the 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, frequently appearing in a variety of therapeutic agents.[1][2][3] The targeted modification of the 6-bromo position offers a powerful avenue for modulating physicochemical properties and biological activity through the introduction of diverse functionalities. These protocols are designed to be robust and adaptable, enabling researchers to efficiently generate compound libraries for structure-activity relationship (SAR) studies. We will delve into the rationale behind analog design, provide detailed, step-by-step synthetic protocols for palladium-catalyzed cross-coupling reactions, and outline a comprehensive analytical workflow for the structural verification and purity assessment of the synthesized compounds.

Strategic Rationale for Analog Development

The indazole nucleus is a cornerstone in the development of a wide range of biologically active molecules, including potent kinase inhibitors for cancer therapy.[4] The parent compound, this compound, serves as a key intermediate, with the bromine atom at the C6 position acting as a versatile handle for synthetic elaboration.[5] The development of analogs is driven by the need to optimize drug-like properties, including but not limited to:

  • Potency and Selectivity: Fine-tuning interactions with the biological target to enhance efficacy and minimize off-target effects.

  • Pharmacokinetic Profile (ADME): Modifying absorption, distribution, metabolism, and excretion properties to improve bioavailability and in vivo half-life.

  • Physicochemical Properties: Adjusting solubility, lipophilicity, and other properties to enhance developability.

  • Intellectual Property: Generating novel chemical entities to secure patent protection.

Our strategy will focus on leveraging the reactivity of the C6-bromo substituent for palladium-catalyzed cross-coupling reactions, a powerful and versatile set of transformations in modern organic synthesis.[6][7]

Design Strategy for Novel Analogs

The design of new analogs should be guided by an understanding of the structure-activity relationships of indazole-based compounds.[8][9][10] While specific SAR for this exact scaffold is proprietary or may be the subject of ongoing research, general principles for indazole functionalization can be applied. Modifications at the C6 position can significantly impact biological activity.[1][9]

Key considerations for analog design include:

  • Introduction of Aryl and Heteroaryl Moieties: To explore new binding interactions and modulate electronic properties.

  • Alkylation and Alkenylation: To probe steric tolerance and introduce conformational flexibility.

  • Installation of Nitrogen and Oxygen Nucleophiles: To introduce hydrogen bond donors and acceptors, potentially improving solubility and target engagement.

The following diagram illustrates a decision-making workflow for selecting the appropriate synthetic strategy based on the desired analog.

G start Desired Analog of this compound sub_type Nature of C6-Substituent? start->sub_type suzuki Suzuki-Miyaura Coupling sub_type->suzuki Aryl / Heteroaryl heck Heck Coupling sub_type->heck Alkene sonogashira Sonogashira Coupling sub_type->sonogashira Alkyne buchwald Buchwald-Hartwig Amination/ Etherification sub_type->buchwald Amine / Ether outcome Synthesized Analog Library suzuki->outcome Boronic Acid/Ester heck->outcome Alkene sonogashira->outcome Terminal Alkyne buchwald->outcome Amine / Alcohol

Caption: Decision tree for selecting a cross-coupling strategy.

Synthetic Protocols

The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

General Considerations for Cross-Coupling Reactions
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and phosphine ligands.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by the freeze-pump-thaw method.

  • Reagent Purity: The purity of all reagents, particularly the starting material and coupling partners, is critical for reaction success.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand can significantly impact reaction efficiency. The tables below provide starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation/Heteroarylation)

This protocol describes the coupling of the parent compound with a boronic acid or ester. The Suzuki-Miyaura reaction is renowned for its mild conditions and broad functional group tolerance.[11]

Reaction Scheme:

(An image of the Suzuki-Miyaura reaction of this compound with an aryl boronic acid would be placed here)

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid/ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition A Condition B Condition C
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ + SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂ODMF
Temperature 90 °C100 °C110 °C

Table 1: Suggested starting conditions for Suzuki-Miyaura coupling optimization.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is for the coupling of the parent compound with a primary or secondary amine. This reaction is a cornerstone for the synthesis of anilines and related compounds.

Reaction Scheme:

(An image of the Buchwald-Hartwig amination of this compound with a generic amine would be placed here)

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-Pd precatalysts) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition A Condition B Condition C
Catalyst/Ligand Pd₂(dba)₃ / XPhosPd(OAc)₂ / RuPhosXPhos Pd G3
Base NaOt-BuLHMDSK₃PO₄
Solvent TolueneDioxaneTHF
Temperature 100 °C110 °C90 °C

Table 2: Suggested starting conditions for Buchwald-Hartwig amination.

The following diagram illustrates the general workflow for the synthesis and purification of the analogs.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents 1. Add Reagents (Indazole, Coupling Partner, Catalyst, Base) solvent 2. Add Degassed Solvent reagents->solvent reaction 3. Heat under Inert Atmosphere solvent->reaction quench 4. Quench Reaction & Extract reaction->quench dry 5. Dry & Concentrate quench->dry purify 6. Column Chromatography dry->purify analysis Characterization purify->analysis Pure Analog

Caption: General workflow for analog synthesis and purification.

Analytical Characterization

Thorough characterization of newly synthesized analogs is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques should be employed.[12][13]

Identity and Structural Confirmation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and determine the elemental composition of the synthesized analog.[14][15] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for initial confirmation during reaction monitoring and purification.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of the molecule. The disappearance of the signal corresponding to the proton at the C6 position of the starting material and the appearance of new signals corresponding to the introduced substituent are key diagnostic markers.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the final compound. A standard protocol would involve a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid. Purity should typically be ≥95% for compounds intended for biological screening.

  • Elemental Analysis: For key compounds or those intended for advanced studies, elemental analysis provides an additional confirmation of purity and elemental composition.

Technique Purpose Expected Outcome
LC-MS Reaction monitoring, initial identity confirmationObservation of desired product mass
HRMS Accurate mass determination, formula confirmationMass measurement within 5 ppm of calculated value
¹H NMR Structural elucidationCorrect chemical shifts, integration, and coupling patterns
¹³C NMR Structural confirmationCorrect number and chemical shifts of carbon signals
HPLC Purity assessmentPurity ≥95%

Table 3: Summary of analytical techniques for analog characterization.

Conclusion

The protocols and strategies outlined in this document provide a robust starting point for the development of novel analogs of this compound. By leveraging the versatility of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds for biological evaluation. Careful execution of these synthetic procedures, coupled with rigorous analytical characterization, will ensure the generation of high-quality data to drive drug discovery programs forward.

References

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). Journal of Medicinal Chemistry, 55(17), 7659-7674. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(23), 7352. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3423-3427. Retrieved from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Catalysts, 13(4), 652. Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6825-6834. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Retrieved from [Link]

  • Small Molecule Analysis. (n.d.). Allumiqs. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). Journal of Mass Spectrometry, 54(8), 559-583. Retrieved from [Link]

  • 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. (n.d.). Google Patents.
  • 6-Bromo-3-iodo-1H-indazole for critical molecular building block. (n.d.). Angene. Retrieved from [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). JoVE. Retrieved from [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved from [Link]

  • 6-bromo-3-methyl-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, a key intermediate in contemporary pharmaceutical research and development. Recognizing the critical impact of purity on downstream applications, from screening to clinical trials, we present detailed protocols for orthogonal purification techniques, including flash column chromatography and recrystallization. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively. We delve into the likely impurity profile based on the common synthetic route and provide methods for their removal and characterization.

Introduction: The Imperative for Purity

This compound is a substituted indazole derivative of significant interest in medicinal chemistry, often serving as a scaffold for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and potential safety concerns.

The primary synthetic route to this compound typically involves the N-alkylation of 6-bromo-3-methyl-1H-indazole with a suitable 3-methoxypropyl halide, such as 1-bromo-3-methoxypropane. A well-documented challenge in the N-alkylation of indazoles is the formation of regioisomers, with substitution occurring at either the N1 or N2 position of the indazole ring.[1][2][3] The desired product is the N1 isomer, making the N2 isomer the principal process-related impurity that must be removed. Other potential impurities include unreacted starting materials and byproducts from side reactions.

This application note provides robust, validated protocols for the purification of this compound to a high degree of purity (>99%).

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target compound and its impurities is fundamental to developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Key Precursor

PropertyThis compound6-bromo-3-methyl-1H-indazole (Precursor)
Molecular Formula C₁₂H₁₅BrN₂OC₈H₇BrN₂
Molecular Weight 283.16 g/mol [4]211.06 g/mol [5]
Exact Mass 282.03678 u[4]209.97926 u[5]
Boiling Point 374.4 °C[4]Not available
Density 1.4 g/cm³[4]Not available
Appearance Expected to be an oil or low-melting solidSolid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Soluble in polar organic solvents
Anticipated Impurity Profile

The primary impurities in a typical synthesis of this compound are:

  • N2-alkylated regioisomer (6-Bromo-2-(3-methoxypropyl)-3-methyl-1H-indazole): This is the most significant impurity due to the dual nucleophilicity of the indazole nitrogen atoms.[1][2][3]

  • Unreacted 6-bromo-3-methyl-1H-indazole: Incomplete reaction will leave residual starting material.

  • Unreacted 1-bromo-3-methoxypropane: Excess alkylating agent may remain.

  • Byproducts: Depending on the reaction conditions, minor byproducts could form.

The structural similarity between the N1 and N2 isomers necessitates a high-resolution purification technique like column chromatography for effective separation.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired level of purity. We recommend a primary purification by flash column chromatography followed by an optional recrystallization step for achieving the highest purity.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is the preferred method for the initial purification of the crude reaction mixture, offering excellent separation of the desired N1 isomer from the N2 isomer and other impurities.

  • Stationary Phase: Silica gel is the standard stationary phase for the separation of moderately polar organic compounds like substituted indazoles. Its polar surface interacts differently with the isomers, allowing for their separation.

  • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is highly effective. The gradient allows for the elution of less polar impurities first, followed by the separation of the N1 and N2 isomers, and finally the elution of more polar impurities. The slightly different polarity of the N1 and N2 isomers, arising from the differential shielding of the nitrogen lone pairs, is the basis for their separation on silica gel.

  • Preparation of the Crude Sample:

    • Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the initial mobile phase solvent.

    • For larger scales, dry-loading is recommended: adsorb the crude oil onto a small amount of silica gel by dissolving the compound in a volatile solvent (e.g., DCM), adding silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing:

    • Select an appropriately sized silica gel column based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Wet pack the column with the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading the Sample:

    • Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase. A typical gradient could be from 5% to 40% ethyl acetate in hexanes over 20-30 column volumes.

    • Monitor the elution using thin-layer chromatography (TLC) or an automated flash chromatography system with a UV detector. The N1 and N2 isomers will likely have close but distinct Rf values.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Diagram 1: Workflow for Flash Column Chromatography

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve crude in DCM adsorb Adsorb onto silica (Dry-loading) load Load sample adsorb->load pack Pack silica gel column pack->load elute Elute with Hexanes/EtOAc gradient load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound by flash column chromatography.

Recrystallization: For Ultimate Purity

Recrystallization is a powerful technique for achieving high purity, particularly if the product from chromatography contains minor, closely eluting impurities or if the product is a solid. For an oily product like this compound, inducing crystallization may be challenging but can be attempted from a mixed solvent system.

  • Solvent System: The ideal recrystallization solvent (or solvent pair) is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indazole derivatives, mixtures of alcohols (e.g., ethanol, isopropanol) and water, or hydrocarbons (e.g., heptane) and a more polar solvent (e.g., ethyl acetate or toluene) are often successful. The goal is to find a system where the desired compound crystallizes out upon cooling, leaving impurities dissolved in the mother liquor. A patent on the purification of substituted indazole isomers highlights the efficacy of mixed solvents like acetone/water or ethanol/water for separating N1 and N2 isomers.

  • Solvent Screening (Small Scale):

    • In a small test tube, dissolve a small amount of the purified oil in a minimal amount of a "good" solvent (e.g., ethanol, acetone, or ethyl acetate) at room temperature.

    • Slowly add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes turbid.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • If crystals form, this is a promising solvent system for recrystallization.

  • Recrystallization (Larger Scale):

    • Dissolve the material to be recrystallized in a minimal amount of the hot "good" solvent.

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add the "poor" solvent until slight turbidity persists.

    • Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to a constant weight.

Diagram 2: Logic for Recrystallization Solvent Selection

G start Start with impure compound dissolve_hot Dissolve in minimal hot 'good' solvent start->dissolve_hot insoluble Insoluble impurities remain dissolve_hot->insoluble hot_filtration Hot filtration dissolve_hot->hot_filtration cool Slow cooling hot_filtration->cool crystals Pure crystals form cool->crystals mother_liquor Impurities remain in solution cool->mother_liquor filtration Filtration crystals->filtration pure_product Isolate pure product filtration->pure_product

Caption: Logical flow for the purification of a solid compound via recrystallization.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Outcome for Pure Product
¹H and ¹³C NMR Structural confirmation and detection of impuritiesClean spectra with correct chemical shifts, integrations, and coupling constants. Absence of peaks corresponding to the N2 isomer or starting materials.[6][7]
HPLC/UPLC Quantitative purity assessment and separation of isomersA single major peak with >99% purity. Development of a method capable of resolving the N1 and N2 isomers is crucial.[6][7]
LC-MS Molecular weight confirmationA major peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the target compound.[6][7]
Melting Point Indication of purity (if solid)A sharp and well-defined melting range.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through a systematic approach. Flash column chromatography is an effective primary purification method for separating the desired N1-isomer from its N2-regioisomer and other process-related impurities. For applications requiring the highest level of purity, a subsequent recrystallization step can be employed. The protocols and rationales provided in this application note are intended to serve as a robust starting point for researchers, enabling the reliable production of high-purity material for drug discovery and development programs.

References

  • Synthesis of 3-methyl-1-phenyl-1H-indazole. Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • St. John, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367-6373. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Google Patents. (n.d.). CN104130191A - Indazole compound and preparation method thereof.
  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Market Publishers. (n.d.). CAS 865156-81-6 this compound Chemical Report & Database. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Eureka | Patsnap. (2018). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An overview of experimental designs in HPLC method development and validation. Retrieved from [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Retrieved from [Link]

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Application Notes & Protocols for the Large-Scale Synthesis of Bromo-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bromo-Indazoles in Pharmaceutical Synthesis

Indazole derivatives are a cornerstone of modern medicinal chemistry, acting as privileged scaffolds in a multitude of therapeutic agents.[1][2] Their structural similarity to indoles allows them to function as effective bioisosteres, interacting with a wide array of biological targets, including protein kinases, which are crucial in oncology research.[1][2][3] The introduction of a bromine atom onto the indazole ring is of paramount strategic importance. It serves not only to modulate the electronic properties and metabolic stability of a molecule but, more critically, acts as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

However, the transition from laboratory-scale synthesis to large-scale industrial production of bromo-substituted indazoles is fraught with challenges. Key among these are ensuring regiochemical purity, managing the safety risks associated with hazardous reagents and exothermic reactions, and developing a process that is both economically viable and environmentally responsible.[1][4][5] This guide provides an in-depth analysis of field-proven synthetic strategies, detailed operational protocols, and critical safety considerations for the robust, large-scale production of these vital intermediates.

Part 1: Strategic Analysis of Synthetic Routes

The optimal strategy for synthesizing a specific bromo-indazole isomer on a large scale is dictated by the desired substitution pattern and the availability of starting materials. The primary decision point is whether to introduce the bromine atom before or after the formation of the indazole ring.

A. Strategy 1: Cyclization of Brominated Precursors

This is often the most reliable method for achieving high regioselectivity on a large scale. By starting with an appropriately brominated aniline or benzonitrile, the position of the bromine atom is fixed before the heterocyclic ring is constructed. This approach minimizes the formation of difficult-to-separate isomeric byproducts, simplifying downstream purification.

Causality: The regiochemical outcome is controlled by the synthesis of the starting material, which is often more straightforward than controlling the selectivity of direct bromination on the electron-rich, multi-substituted indazole ring system.

B. Strategy 2: Direct Bromination of Pre-formed Indazoles

Direct C-H bromination of an existing indazole core is an atom-economical approach. However, it can be complicated by a lack of regioselectivity, leading to a mixture of mono- and di-brominated products at various positions (C3, C5, C7, etc.).[6] The outcome is highly dependent on the substrate's electronic properties and the reaction conditions.

Causality: The indazole ring has multiple sites susceptible to electrophilic attack. Substituents already present on the ring will direct the incoming electrophile (Br+), but often not with the perfect selectivity required for industrial production without extensive purification. Modern methods using specific reagents or energy sources (like ultrasound) can improve selectivity, particularly for the C3 position.[7][8][9][10][11]

C. Strategy 3: Sandmeyer-Type Reactions

The Sandmeyer reaction is a classic and powerful tool in industrial chemistry for converting an aromatic amino group into a halide via a diazonium salt intermediate.[12][13][14] Starting with an amino-indazole, this method allows for the clean installation of a bromine atom.

Causality: This method leverages the unique reactivity of diazonium salts, which, when catalyzed by copper(I) bromide, undergo a radical-nucleophilic aromatic substitution to yield the corresponding aryl bromide.[14] It is particularly useful when the required amino-indazole is readily accessible.

Decision-Making Workflow for Synthetic Strategy Selection

G start Define Target Bromo-Indazole Isomer precursor Is a regiochemically pure brominated precursor available? start->precursor regio Is the desired isomer accessible via regioselective direct bromination? amino Is the corresponding amino-indazole readily available? regio->amino No direct_brom Strategy 2: Direct C-H Bromination regio->direct_brom Yes precursor->regio No cyclo Strategy 1: Cyclization of Brominated Precursor precursor->cyclo Yes sandmeyer Strategy 3: Sandmeyer Reaction amino->sandmeyer Yes re_eval Re-evaluate starting material synthesis or consider alternative routes amino->re_eval No

Caption: Logical workflow for selecting a large-scale synthesis strategy.

Part 2: Detailed Large-Scale Protocols

The following protocols are presented as self-validating systems, detailing methodologies that have been demonstrated on a significant scale.

Protocol 1: Synthesis of 6-Bromo-1H-indazole via Diazotization & Cyclization

This protocol is a robust, scalable method based on the cyclization of a readily available brominated aniline derivative.[3] It is a prime example of Strategy 1, where regioselectivity is secured from the start.

Reaction Workflow:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Hydrolysis & Isolation A 4-bromo-2-methylaniline C N-(4-bromo-2-methylphenyl)acetamide A->C 1 B Acetic Anhydride, Chloroform B->C 2 E Intermediate in situ C->E Reflux, 20h D Potassium Acetate, Isoamyl Nitrite D->E H 6-Bromo-1H-indazole (Product) E->H Work-up & pH Adjustment F HCl (aq) F->H G NaOH (aq) G->H

Caption: Workflow for the synthesis of 6-Bromo-1H-indazole.

Methodology:

  • Step 1: Acetylation of 4-bromo-2-methylaniline

    • In a suitable reaction vessel, charge 4-bromo-2-methylaniline (95.0 g) and chloroform (0.70 L).[3]

    • Cool the solution and add acetic anhydride (0.109 L) dropwise, ensuring the internal temperature is maintained below 40°C.[15]

    • Stir the resulting solution for approximately 50 minutes at ambient temperature.

  • Step 2: Diazotization and Cyclization

    • To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[3][15]

    • Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or HPLC.[3][15]

    • Once complete, cool the mixture to 25°C.[3]

  • Step 3: Work-up and Hydrolysis

    • Remove the volatile components (chloroform, excess reagents) from the reaction mixture under vacuum.[3]

    • Add water to the residue and perform an azeotropic distillation to remove residual organics.[15]

    • To the resulting residue, add concentrated hydrochloric acid (total of 500 mL) in portions and heat the mixture to 50-55°C for approximately 2 hours to effect hydrolysis.[15]

  • Step 4: Isolation and Purification

    • Cool the acidic mixture to 20°C.[3]

    • Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide, maintaining the temperature below 37°C.[15]

    • Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.[15]

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and filter.[15]

    • Concentrate the solution by rotary evaporation, adding heptane during the distillation to precipitate the product.[15]

    • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield pure 6-Bromo-1H-indazole.[3]

Quantitative Data Summary:

ParameterValue / ConditionSource
Starting Material4-bromo-2-methylaniline (95.0 g scale)[3][15]
Key ReagentsAcetic anhydride, Isoamyl nitrite, HCl[3]
SolventChloroform, Heptane, Ethyl Acetate[3]
Reaction TemperatureReflux at 68°C (Cyclization)[3][15]
Reaction Time~20 hours (Cyclization)[3][15]
Typical Yield~94%[15]
Purity AssessmentNMR, Mass Spectrometry, HPLC[3]
Protocol 2: Regioselective Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol, relevant to the synthesis of the HIV capsid inhibitor Lenacapavir, demonstrates a highly regioselective bromination prior to cyclization, providing excellent control.[16][17]

Reaction Workflow:

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: SNAr Cyclization A 2,6-dichlorobenzonitrile C 3-bromo-2,6-dichlorobenzonitrile A->C 1 B N-Bromosuccinimide (NBS), Sulfuric Acid B->C 2 E 7-Bromo-4-chloro-1H-indazol-3-amine C->E 60°C D Hydrazine Hydrate, NaOAc, NMP D->E

Caption: Workflow for 7-Bromo-4-chloro-1H-indazol-3-amine synthesis.

Methodology:

  • Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

    • Charge 2,6-dichlorobenzonitrile and a suitable solvent like concentrated sulfuric acid into the reactor.

    • Cool the mixture and slowly add N-Bromosuccinimide (NBS), which has been identified as the optimal brominating reagent for this transformation to avoid hydrolysis of the nitrile group.[16]

    • Maintain the reaction at a controlled temperature (e.g., 55-65°C) until completion.[17]

    • The reaction is quenched by pouring the mixture into ice-water, and the resulting precipitate (3-bromo-2,6-dichlorobenzonitrile) is collected by filtration.[17]

  • Step 2: Cyclization with Hydrazine

    • In a separate vessel, dissolve the 3-bromo-2,6-dichlorobenzonitrile intermediate from Step 1 in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or DMSO.[16]

    • Add a base, such as sodium acetate (NaOAc), followed by the slow addition of hydrazine hydrate.[16]

    • Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir until the cyclization is complete.[16]

    • The product, 7-bromo-4-chloro-1H-indazol-3-amine, is isolated via precipitation by adding water, followed by filtration and drying. This protocol has been successfully demonstrated on hundred-gram scales without requiring column chromatography.[16][17]

Protocol 3: Ultrasound-Assisted C3-Bromination of 2-Phenyl-2H-indazole

This protocol illustrates a modern, efficient method for direct C-H functionalization, offering high selectivity for the C3 position under mild conditions. While presented at a lab scale, it provides a basis for process development and scale-up evaluation.[7][8][9][10]

Methodology:

  • Reaction Setup:

    • In a vessel suitable for sonication, combine 2-phenyl-2H-indazole (1.0 eq), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 eq), and sodium carbonate (2.0 eq) in ethanol.[8][9]

  • Sonication:

    • Immerse the vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and maintain the internal temperature at 40°C.[9]

    • The reaction is typically complete within 30 minutes.[7][8][10]

  • Work-up and Isolation:

    • After completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 3-bromo-2-phenyl-2H-indazole.

Causality & Scalability: Ultrasound provides acoustic cavitation, creating localized high-energy microenvironments that accelerate the reaction without high bulk temperatures.[7] Scaling this process requires specialized industrial sonochemical reactors to ensure uniform energy distribution throughout the larger volume.

Part 3: Process Safety & Large-Scale Implementation

Transitioning from the lab to pilot or manufacturing scale necessitates a rigorous focus on process safety.

Hazard Analysis of Key Reagents & Reactions
HazardAssociated Reagents / StepsMitigation StrategySource
High Exothermicity Bromination (esp. with Br₂), Diazotization (Sandmeyer)- Perform reaction calorimetry (RC1, TSU) to determine heat flow and potential for thermal runaway. - Use semi-batch or continuous flow processing with controlled reagent addition. - Ensure adequate reactor cooling capacity.[18][19][20]
Toxic & Corrosive Vapors Elemental Bromine (Br₂), HCl, Hydrazine- Conduct all operations in a well-ventilated area, preferably a walk-in fume hood or contained system. - Use a dedicated scrubber system with a neutralizing agent (e.g., caustic soda) for bromine vapors.[18][21]
Thermally Unstable Reagents N-Bromosuccinimide (NBS)- Be aware of hazardous side reactions with certain solvents (e.g., 2-MeTHF). - Perform thermal stability testing (DSC, ARC) on the reaction mixture. - Avoid multiple distillations to dryness.[4][19]
Handling of Hydrazine Hydrazine Hydrate- Hydrazine is a suspected carcinogen and highly reactive. - Use appropriate PPE, including respiratory protection and chemical-resistant gloves. - Develop a clear plan for quenching and waste disposal.[16]
Engineering and Personal Protective Equipment (PPE)
  • Reactor Selection: For handling corrosive materials like Br₂ and strong acids, glass-lined steel reactors or those constructed from highly resistant alloys (e.g., Hastelloy) are recommended. PVDF is a suitable material for piping and packing.[21]

  • Environmental Controls: Bromine detectors and alarms should be installed to monitor for leaks. Wind direction indicators can help manage potential vapor dispersion in case of an emergency.[21]

  • Personal Protective Equipment: A comprehensive PPE policy is non-negotiable. This includes full-face respirators with acid gas cartridges, chemical-resistant gloves and suits, and safety footwear.[18][21]

References

  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Mal, S., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Ying, S., et al. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate.
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing.
  • ACS GCI Pharmaceutical Roundtable. (2017). Bromination.
  • Guidechem. (2023). What is the synthesis and application of 5-Bromoindazole?.
  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health.
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • Unlisted. (2024). Bromination safety. YouTube.
  • Ying, S., et al. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health.
  • BenchChem. (n.d.). Technical Support Center: Handling Molecular Bromine in Industrial Synthesis.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Zhang, J., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
  • Costello, M. J., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health.
  • ChemicalBook. (n.d.). 3-BROMO-4-NITRO (1H)INDAZOLE synthesis.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health.
  • NROChemistry. (n.d.). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Sawant, A., et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?.
  • Daugulis, O., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
  • Andersen, H. L., et al. (2018). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health.
  • Ellman, J. A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health.
  • Pal, M., et al. (2022). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate.

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Application Notes and Protocols for the Antimicrobial Evaluation of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Indazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for the investigation of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole , a synthetic indazole derivative, for its potential antimicrobial properties. These application notes offer a foundational framework, from elucidating its potential mechanism of action to detailed, step-by-step protocols for determining its efficacy against planktonic bacteria and bacterial biofilms. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility of the generated data.[4][5][6][7][8][9][10][11][12][13]

Introduction and Rationale

This compound is a member of the indazole class of nitrogen-containing heterocyclic compounds. While this specific molecule is not extensively characterized in publicly available literature for its antimicrobial properties, the indazole scaffold is a well-established pharmacophore in medicinal chemistry.[1][2][3] Derivatives of indazole have been reported to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and, most relevant to this guide, antimicrobial properties.[1][2][3] The exploration of novel indazole derivatives like this compound is a rational approach in the quest for new antimicrobial leads. These compounds offer synthetic tractability, allowing for the systematic modification of their structure to optimize potency and pharmacokinetic properties.

The protocols detailed in this document will guide the researcher in performing a comprehensive preliminary evaluation of this compound's antimicrobial potential. This includes determining its minimum inhibitory and bactericidal concentrations against a panel of clinically relevant bacteria and assessing its ability to disrupt or inhibit the formation of biofilms, which are a major contributor to persistent and difficult-to-treat infections.

Physicochemical Properties (Hypothetical)

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₅BrN₂O
Molecular Weight 283.17 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and ethanol
Purity >95% (as determined by HPLC, NMR, and Mass Spectrometry)

Proposed Mechanism of Action

The precise mechanism of action for this compound is yet to be determined. However, based on studies of other indazole derivatives, a plausible hypothesis is the inhibition of bacterial DNA gyrase (GyrB subunit), a type II topoisomerase.[14] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.[14]

G cluster_bacterium Bacterial Cell Indazole 6-Bromo-1-(3-methoxypropyl)- 3-methyl-1H-indazole GyrB DNA Gyrase (GyrB) Indazole->GyrB Inhibition DNA_Replication DNA Replication GyrB->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Hypothetical mechanism of action for the indazole derivative.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][15] The broth microdilution method is a standardized and widely used technique for determining the MIC of novel compounds.[16]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile diluent (e.g., DMSO, water)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or plate reader

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound with no visible bacterial growth.[5]

G cluster_workflow MIC Determination Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Test Compound Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Reading Visually Read MIC Incubation->Reading

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.[19][20]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile pipette tips

  • Incubator

Protocol:

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL).

    • Spot-plate the aliquot onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[17][19]

G cluster_workflow MBC Determination Workflow MIC_Plate MIC Plate with No Growth Subculture Sub-culture onto Nutrient Agar MIC_Plate->Subculture Incubation Incubate Agar Plates at 37°C for 18-24h Subculture->Incubation Reading Determine Lowest Concentration with No Growth (MBC) Incubation->Reading

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Assessment of Anti-Biofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics.[21] The crystal violet assay is a simple and effective method to quantify biofilm formation.[22][23][24][25][26]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Protocol:

  • Biofilm Formation:

    • Inoculate the wells of a microtiter plate with a diluted bacterial culture in a biofilm-promoting medium.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[27]

  • Compound Treatment:

    • Gently remove the planktonic bacteria and wash the wells with PBS.

    • Add fresh medium containing serial dilutions of the test compound to the wells.

    • Incubate for a further 24 hours.

  • Staining and Quantification:

    • Wash the wells with PBS to remove non-adherent cells.

    • Stain the biofilms with 0.1% crystal violet for 15 minutes.[24][25][27]

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid.[25][27]

    • Measure the absorbance at a wavelength of 550-595 nm.[22][25]

G cluster_workflow Anti-Biofilm Assay Workflow Biofilm_Formation Biofilm Formation (24-48h) Treatment Treat with Test Compound Biofilm_Formation->Treatment Washing Wash with PBS Treatment->Washing Staining Stain with Crystal Violet Washing->Staining Solubilization Solubilize with Acetic Acid Staining->Solubilization Reading Read Absorbance Solubilization->Reading

Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.

Data Presentation and Interpretation

The results of the antimicrobial assays should be tabulated for clear and concise presentation.

Table 1: MIC and MBC of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureusPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Enterococcus faecalisPositive

Table 2: Anti-Biofilm Activity of this compound

Test MicroorganismBiofilm Inhibition Concentration (BIC₅₀ in µg/mL)Biofilm Eradication Concentration (BEC₅₀ in µg/mL)
Staphylococcus aureus
Pseudomonas aeruginosa

Conclusion

These application notes provide a robust starting point for the comprehensive antimicrobial evaluation of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data to assess the potential of this and other novel indazole derivatives as future antimicrobial agents. Further studies should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy, and assessing the toxicological profile of promising lead compounds.

References

  • Bio-protocol. Crystal violet assay.

  • Zu, Y., et al. (2020). Crystal Violet and XTT Assays on Staphylococcus aureus Biofilm Quantification. PubMed.

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Kumar Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

  • Abcam. (n.d.). Crystal violet staining protocol.

  • Al-Sammarraie, N., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.

  • iGEM. (n.d.). General Biofilm Assay Protocol.

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Taff, H. T., et al. (2012). Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay. Journal of Visualized Experiments.

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments.

  • Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.

  • Callahan, J. E., & Castaldi, M. J. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST.

  • da Silva, W. J., et al. (2015). Improvement of XTT assay performance for studies involving Candida albicans biofilms. Brazilian Dental Journal.
  • Taff, H. T., et al. (2011).
  • Dhale, R. P., et al. (2014). Biofilm, XTT reduction assay. Journal of Clinical and Diagnostic Research.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.

  • Grokipedia. (n.d.).
  • BenchChem. (2025).
  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home.

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules.

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.

  • Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology.

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.

  • El-Sayed, N. F., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules.

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  • Maddela, S., et al. (2020). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.
  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific N-alkylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles that govern yield and purity, empowering you to troubleshoot and refine your synthesis effectively.

Core Challenge: The Regioselectivity of Indazole N-Alkylation

The primary obstacle in the synthesis of this compound is not the formation of the C-N bond itself, but controlling where on the indazole nucleus the alkylation occurs. The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N-1 and N-2). Direct alkylation often leads to a mixture of the desired N-1 isomer and the undesired N-2 isomer, significantly depressing the yield of the target compound and necessitating challenging chromatographic separations.[1][2][3]

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[4] Therefore, achieving a high yield of the N-1 substituted product hinges on establishing reaction conditions that favor thermodynamic control over kinetic control.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low isolated yield, typically below 50%. What is the most likely cause?

A: The most common reason for low isolated yield in this synthesis is poor regioselectivity. If you are using common base-solvent systems like potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF), you are likely forming a significant amount of the undesired N-2 regioisomer alongside your target N-1 product.[3] These isomers can be difficult to separate by column chromatography, leading to product loss during purification. The solution is not to improve the separation but to prevent the formation of the N-2 isomer in the first place by optimizing the reaction conditions.

Q2: My reaction monitoring (TLC/LC-MS) shows two major product spots with identical mass. How can I confirm their identity and selectively synthesize the desired N-1 isomer?

A: The two spots are almost certainly the N-1 and N-2 alkylated regioisomers. Their structural assignment can be unequivocally confirmed using advanced NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), which can show a correlation between the protons of the N-alkyl CH₂ group and the C-3 and C-7a atoms of the indazole ring.[5]

To selectively synthesize the N-1 isomer, you must use a reaction system that favors the thermodynamically more stable product. Extensive studies have shown that the combination of a strong, non-coordinating hydride base, such as sodium hydride (NaH) , in a non-polar aprotic solvent like tetrahydrofuran (THF) provides outstanding N-1 selectivity, often exceeding a 99:1 ratio in favor of the desired product.[4][6]

Q3: My reaction with NaH in THF is clean but appears to stall, with significant starting material remaining even after 24 hours at room temperature. How can I drive the reaction to completion?

A: While the NaH/THF system provides excellent selectivity, the reaction rate can sometimes be slow at ambient temperature, leading to incomplete conversion.[4] This can be easily rectified by gently heating the reaction mixture. After the initial deprotonation and addition of the alkylating agent at 0 °C or room temperature, increasing the temperature to 50 °C will significantly accelerate the Sₙ2 reaction, typically driving it to full conversion without compromising the high N-1 regioselectivity.[2][4]

Troubleshooting Guide: Common Issues and Solutions

Symptom/IssuePotential Cause(s)Recommended Solution(s)
Low Isolated Yield & Difficult Purification Poor Regioselectivity: Formation of a mixture of N-1 and N-2 isomers due to kinetically controlled conditions (e.g., K₂CO₃/DMF, Cs₂CO₃/DMF).Switch to a thermodynamically controlled system. The most effective and widely cited method is using Sodium Hydride (NaH) as the base in anhydrous Tetrahydrofuran (THF) as the solvent.[4][7] This consistently provides >99:1 N-1 selectivity.
Reaction Stalls / Incomplete Conversion Insufficient Reaction Temperature: The alkylation may be too slow at room temperature.[4]After adding the alkylating agent, heat the reaction to 50 °C and monitor for completion (typically 16-24 hours).[4][8]
Base Deactivation: Moisture in the solvent or on the glassware can quench the NaH.Ensure all glassware is oven-dried. Use anhydrous THF. Use a fresh bottle of NaH (60% dispersion in mineral oil).
Formation of Unknown Byproducts Elimination Side Reaction: The alkylating agent, 1-bromo-3-methoxypropane, could undergo E2 elimination under strongly basic conditions, although this is less likely for a primary halide.Add the alkylating agent at a lower temperature (0 °C) before gently warming the reaction. Ensure the base is fully consumed by the indazole before significant heating.
Impure Starting Materials: Impurities in the 6-Bromo-3-methyl-1H-indazole or the alkylating agent can lead to side reactions.Confirm the purity of starting materials by NMR or LC-MS before starting the reaction.

Data-Driven Optimization: The Impact of Reaction Conditions

The choice of base and solvent is the most critical factor influencing the regiochemical outcome of the N-alkylation. The following table, compiled from literature data on similar indazole systems, clearly illustrates this principle.

EntryBaseSolventN-1 : N-2 RatioYieldReference
1NaH THF >99 : 1 High [4][8]
2Cs₂CO₃DMF1.9 : 1Moderate[8]
3K₂CO₃DMF1.5 : 1Low[8]
4NaHDMF~2.3 : 1Moderate[9]
5NaHMDSTHF>99 : 1High[4][9]
6Cs₂CO₃Dioxane-96% (N-1)[2][10]

This table demonstrates the superior N-1 selectivity achieved with hydride bases in THF compared to carbonate bases in polar aprotic solvents like DMF.

Visualizing the Synthetic Strategy

Logical Workflow for Yield Optimization

The following diagram outlines the decision-making process for troubleshooting and optimizing the synthesis.

G cluster_0 Problem Analysis cluster_1 Solution Pathway start Start: Low Yield of Target Indazole check_isomers Analysis (TLC/LCMS): Multiple Product Spots? start->check_isomers change_conditions Root Cause: Poor Regioselectivity (N-1/N-2 Mixture) check_isomers->change_conditions Yes implement_protocol Action: Implement Thermodynamic Control Protocol: NaH in THF change_conditions->implement_protocol check_conversion Reaction Monitoring: Complete Conversion? implement_protocol->check_conversion heat_reaction Troubleshoot: Heat to 50°C check_conversion->heat_reaction No final_product End: High Yield of Pure N-1 Isomer check_conversion->final_product Yes heat_reaction->final_product

Caption: Troubleshooting workflow for optimizing N-1 indazole alkylation.

Mechanistic Influence of Solvent and Base

This diagram illustrates how the choice of reagents dictates the reaction pathway and, consequently, the product distribution.

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control indazole 6-Bromo-3-methyl-1H-indazole + 1-Bromo-3-methoxypropane k_conditions Conditions: K₂CO₃ / DMF indazole->k_conditions t_conditions Conditions: NaH / THF indazole->t_conditions k_intermediate Solvent-Separated Ion Pair (Less Selective) k_conditions->k_intermediate leads to k_product Mixture of N-1 and N-2 Isomers (Low Yield of Target) k_intermediate->k_product forms t_intermediate Tight Ion Pair (Highly Selective) t_conditions->t_intermediate leads to t_product Predominantly N-1 Isomer (High Yield of Target) t_intermediate->t_product forms

Sources

Technical Support Center: Synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. This document moves beyond simple protocols to explain the underlying chemical principles governing side reactions, empowering researchers to diagnose and solve common experimental issues.

Section 1: The Core Challenge: Regioselectivity in Indazole Alkylation

The primary hurdle in the synthesis of the target molecule is controlling the site of alkylation on the indazole nucleus. The indazole anion is an ambident nucleophile, meaning the incoming electrophile (the 3-methoxypropyl group) can attack either the N1 or N2 nitrogen atom. This invariably leads to the formation of a mixture of regioisomers, which complicates purification and reduces the yield of the desired product.[1][2][3][4]

FAQ: Why am I seeing two distinct product spots on my TLC/LC-MS that have the same mass?

Answer: You are observing the formation of N1 and N2 regioisomers. The starting 6-Bromo-3-methyl-1H-indazole, after deprotonation by a base, forms an indazolide anion. The negative charge is delocalized across both nitrogen atoms, creating two nucleophilic sites. Alkylation can therefore occur at either nitrogen, yielding the desired N1-isomer and the undesired N2-isomer. Since they are isomers, they will have the same mass but different chromatographic properties.[3]

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Possible Products SM 6-Bromo-3-methyl-1H-indazole Anion Indazolide Anion (Delocalized Charge) SM->Anion + Base - H+ N1_Product Desired N1-Isomer (this compound) Anion->N1_Product + R-X (Alkylation at N1) N2_Product Side-Product N2-Isomer (6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole) Anion->N2_Product + R-X (Alkylation at N2)

Caption: Reaction pathway showing formation of N1 and N2 isomers.

Section 2: Troubleshooting Guides for Reaction Optimization

Guide 1: How to Maximize the Yield of the Desired N1-Isomer

Achieving high selectivity for the N1 position is dependent on carefully controlling the reaction conditions to favor the thermodynamically more stable product.[5][6]

Underlying Principle: The combination of a strong, non-nucleophilic hydride base and a non-polar, aprotic solvent creates conditions that favor the formation of the N1-isomer. It is hypothesized that this is due to the formation of a tight ion pair between the sodium cation and the indazolide anion, potentially involving chelation with the N2 nitrogen and a substituent at the C7 or C3 position, which sterically directs the incoming electrophile to the N1 position.[2][3] Alternatively, the reaction may be under thermodynamic control, where the initially formed N2-product can revert and isomerize to the more stable N1-product.[4]

Recommended Protocol for N1-Selectivity:

  • Preparation: To a flame-dried, multi-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting 6-Bromo-3-methyl-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.

  • Alkylation: Re-cool the resulting slurry to 0 °C and add the alkylating agent (e.g., 1-bromo-3-methoxypropane, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: Perform a standard aqueous work-up with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

ParameterRecommended ConditionRationale for N1-Selectivity
Base Sodium Hydride (NaH)Forms a tight ion pair, sterically directing alkylation to N1.[1][2][5]
Solvent Tetrahydrofuran (THF)Anhydrous, non-polar aprotic solvent that promotes the desired mechanism.[1][5]
Temperature 0 °C to Room TempProvides controlled reaction kinetics, minimizing side reactions.
Atmosphere Inert (N₂, Ar)NaH is reactive with atmospheric moisture.
Guide 2: How to Avoid the N2-Isomer Side Product

Underlying Principle: The formation of the N2-isomer is often favored under conditions that promote kinetic control or involve different reaction mechanisms. For instance, Mitsunobu conditions are known to favor N2-alkylation.[5][7] Polar aprotic solvents like DMF can also lead to mixtures of isomers, as they can separate the ion pairs, increasing the reactivity at the N2 position.[3][8]

Conditions to Avoid for N1-Synthesis:

  • Mitsunobu Reaction: Do not use triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or similar reagents if the N1-isomer is desired, as this strongly favors N2.[5][7]

  • Polar Aprotic Solvents with Carbonate Bases: Combinations like Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) often give poor selectivity, resulting in significant amounts of the N2-isomer.[8]

  • Acidic Conditions: Certain acid-catalyzed alkylations have been developed specifically to favor the N2 position and should be avoided.[9]

Section 3: Other Potential Side Reactions and FAQs

FAQ: My overall yield is low, but the main impurity isn't the N2-isomer. What other side reactions could be occurring?

Answer: If your regioselectivity is good but the yield is poor, consider these possibilities:

  • Incomplete Deprotonation: The sodium hydride used may be old or partially deactivated. Ensure you are using fresh, reactive NaH and that gas evolution is observed. An incomplete initial deprotonation will leave starting material unreacted.

  • Degradation of Alkylating Agent: While 1-bromo-3-methoxypropane is relatively stable, it can degrade over time. Using a fresh bottle or purifying the reagent before use is advisable. Under strongly basic conditions with heat, a minor elimination side reaction to form methoxypropene is possible, though unlikely at room temperature.

  • Moisture in the Reaction: Any water present will quench the NaH and the indazolide anion, halting the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.

FAQ: I'm having trouble separating the N1 and N2 isomers. What are the best practices?

Answer: Separating these isomers is a common challenge.[1][2]

  • Column Chromatography: This is the most reliable method. The two isomers usually have a discernible difference in polarity. A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) is often required to achieve baseline separation.

  • Recrystallization: For larger scale purifications where chromatography is not ideal, recrystallization from a mixed solvent system can be effective.[10] This requires screening various solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/heptane) to find a system where one isomer is significantly less soluble than the other.

FAQ: How do I definitively confirm the structure of my product as the N1-isomer?

Answer: Standard 1D ¹H NMR may not be sufficient. Advanced 2D NMR techniques are the standard for unambiguous assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For the N1-isomer, a key correlation will be observed between the protons of the N-CH₂ group of the methoxypropyl chain and the C7a carbon of the indazole ring. For the N2-isomer, this correlation would be to the C3 carbon.[5][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. For the N1-isomer, an NOE can often be observed between the N-CH₂ protons and the proton at the C7 position of the indazole ring.

G cluster_workflow Troubleshooting Workflow cluster_isomer cluster_yield Start Reaction Complete (TLC/LC-MS Analysis) CheckPurity Two Major Spots (Same Mass)? Start->CheckPurity CheckYield Single Major Spot but Low Yield? CheckPurity->CheckYield No IsomerProblem Issue: Poor Regioselectivity CheckPurity->IsomerProblem Yes Success Single Major Spot Good Yield CheckYield->Success No YieldProblem Issue: Low Conversion/Yield CheckYield->YieldProblem Yes IsomerSolution Solution: - Use NaH/THF conditions - Avoid K2CO3/DMF - Optimize purification IsomerProblem->IsomerSolution YieldSolution Solution: - Use anhydrous solvents - Use fresh NaH - Check reagent purity YieldProblem->YieldSolution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Lough, A., & Jones, T. (2017). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Omega, 2(7), 3457–3463.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Synfacts. (2011). Synthesis of NH-Free 3-Substituted Indazoles. Thieme, 2011(09), 1005.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Alam, M. J., & Keating, M. J. (2021).
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1952.
  • Mei, H., & Yang, Y. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1952.
  • Sharma, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-64.
  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Sharma, S., et al. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3236-3253.
  • Perry, M. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering, 9(2), 347-352.

Sources

"overcoming solubility issues with 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole in assays"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support center for 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Introduction: Understanding the Challenge

This compound is a substituted indazole, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] However, the structural characteristics that often contribute to potent biological activity—namely, the aromatic indazole core and lipophilic substituents—also frequently lead to poor aqueous solubility.[3] This can create significant hurdles in obtaining reliable and reproducible data in aqueous-based biological assays.

This guide will walk you through identifying solubility-related problems, preparing stable solutions, and implementing advanced strategies to ensure your compound remains in solution, allowing for accurate assessment of its biological effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I tell if poor solubility is affecting my assay results?

Poor solubility can manifest in several ways, often leading to misleading or inconsistent data. Recognizing these signs is the first step in troubleshooting.

Common Symptoms of Solubility Issues:

  • Poor Dose-Response Curves: Instead of a classic sigmoidal curve, you might see a flat or shallow curve, or a sharp drop-off in activity at higher concentrations.[4] This can happen because the compound precipitates out of solution at higher concentrations, meaning the actual concentration exposed to the target is much lower than the nominal concentration.[5]

  • High Data Variability: Inconsistent results between replicate wells or experiments are a hallmark of solubility problems. Precipitated compound particles are not uniformly distributed, leading to significant well-to-well differences in the effective compound concentration.

  • Visible Precipitation: This is the most obvious sign. You may see a milky appearance in the assay plate wells, or a film or crystals at the bottom after incubation.[6][7] This can be particularly problematic in optical assays (absorbance, fluorescence, luminescence) as the precipitate itself can scatter or block light, creating artifacts.[6][8]

  • Inconsistency Between Assay Types: A compound may appear potent in a biochemical assay tolerant of higher DMSO concentrations but lose activity in a cell-based assay where the final DMSO concentration must be kept low (typically <0.5%).[3][9]

If you observe any of these issues, it is crucial to perform solubility checks before proceeding with further biological experiments.

Q2: What is the best practice for preparing a stock solution of this compound?

Proper stock solution preparation is the foundation for reliable experiments. For hydrophobic compounds like this indazole derivative, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[10]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. The use of anhydrous DMSO is important as water can decrease the solubility of hydrophobic compounds in the stock solution over time.

  • Dissolution: Vortex the solution for 1-2 minutes. If solid particles are still visible, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[9] Visually inspect the solution against a light source to confirm no undissolved particulates remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation. DMSO freezes at 18.5°C (65.3°F), so ensure it is fully thawed and vortexed before use.[11]

Q3: My compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is the most common solubility challenge researchers face.[7] When a DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from highly organic to almost entirely aqueous. The DMSO concentration plummets, and if the aqueous solubility of the compound is exceeded, it will precipitate.[12]

Here are several strategies to overcome this, starting with the simplest.

The first and easiest approach is to determine the maximum concentration of DMSO your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). While a general rule is to keep DMSO below 0.5% or 1%, some assays can tolerate higher concentrations (e.g., up to 5% in some biochemical assays).[3][7] A higher final DMSO concentration will help keep the compound in solution.

  • Action: Run a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1% to 5%) in your assay to determine the highest acceptable level that does not cause artifacts.

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solution. This helps to bridge the gap between the hydrophobic compound and the aqueous environment, thereby increasing solubility.[][14]

Commonly Used Co-solvents:

Co-solventTypical Final ConcentrationNotes
Ethanol1-5%Can affect cell membranes and protein structure at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated in many biological systems.[15]
Polyethylene Glycol 400 (PEG 400)1-10%A polymer that can enhance solubility; often used in formulations.[16]
Glycerol1-10%Can also act as a protein stabilizer.[17]

Workflow for Using a Co-solvent:

start Start: Compound precipitates in aqueous buffer stock Prepare 10 mM stock in 100% DMSO start->stock buffer_prep Prepare assay buffer containing the desired co-solvent (e.g., 5% PEG 400) stock->buffer_prep dilution Dilute DMSO stock into the co-solvent-containing buffer buffer_prep->dilution check Precipitation observed? dilution->check success Proceed with Assay check->success No fail Try a different co-solvent or advanced method check->fail Yes

Caption: Decision workflow for using a co-solvent.

Q4: The basic strategies aren't working. What advanced solubilization methods can I try?

If precipitation persists, more advanced formulation techniques may be required. These methods work by encapsulating the hydrophobic molecule or altering the bulk properties of the solution.

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, effectively solubilizing them.

  • Recommended Surfactant: Polysorbate 20 (Tween® 20) is a non-ionic surfactant commonly used in biological assays because it is generally gentle on proteins and cells.[18][19]

  • Protocol: Add Tween® 20 to your assay buffer at a concentration above its CMC, typically starting around 0.01% to 0.1% (v/v). Like with co-solvents, you must first verify that this concentration of surfactant does not interfere with your assay. Surfactants can prevent the adsorption of proteins to surfaces and inhibit compound precipitation.[20][21]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule sits inside the cavity, while the hydrophilic exterior allows the entire complex to be water-soluble.[23][24]

  • Recommended Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[25]

  • Protocol for Preparing a Compound:Cyclodextrin Complex:

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-20% w/v).

    • Add a small volume of your concentrated DMSO stock of this compound to the HP-β-CD solution while vortexing.

    • Allow the mixture to equilibrate (e.g., by shaking or sonicating) for 30-60 minutes to allow for the formation of the inclusion complex.[25]

    • This complex-containing solution can then be diluted into your final assay buffer.

cluster_0 Aqueous Environment Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Enters Hydrophobic Cavity CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Summary and Final Recommendations

Tackling solubility issues is a methodical process of diagnosis and optimization. Always start with the simplest solutions before moving to more complex formulations.

  • Diagnose the Problem: Confirm that poor data quality is due to solubility by looking for the key symptoms.

  • Ensure Proper Stock Preparation: Use high-purity, anhydrous DMSO and proper storage techniques.

  • Optimize Assay Conditions: Determine the maximum tolerable concentration of DMSO and consider adding a co-solvent like PEG 400 or Propylene Glycol.

  • Employ Advanced Methods if Needed: If problems persist, investigate the use of non-ionic surfactants (Tween® 20) or cyclodextrins (HP-β-CD).

  • Always Use Controls: In every experiment, include a vehicle control containing the same final concentration of all solvents and additives (DMSO, co-solvents, etc.) to ensure that they are not the source of any observed biological effects.[26]

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and generate accurate, reliable data for your research.

References

  • National Center for Biotechnology Information. (2024). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

  • Quintana, C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(7), 1363. [Link]

  • National Center for Biotechnology Information. (2024). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]

  • Beig, A., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 19(7), 1133-1138. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. Journal of Pharmaceutical Investigation, 2(2), 54-63. [Link]

  • Al-Akayleh, F., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56211. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 1(1), 1-8. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-3-methyl-1H-indazole. PubChem. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Al-Ghamdi, S., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 133-138. [Link]

  • Sadybekov, A., & Teleman, A. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 65(3), 1993-2013. [Link]

  • Christodoulou, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 836-840. [Link]

  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1688. [Link]

  • Eftekhari, A., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 51, 447-456. [Link]

  • Mooter, G. V., et al. (2012). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Iranian Journal of Pharmaceutical Research, 11(3), 811-819. [Link]

  • Barkat, K., et al. (2019). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Polymers, 11(5), 869. [Link]

  • Grizzi, I., et al. (2009). Polysorbate 20 prevents the precipitation of a monoclonal antibody during shear. Pharmaceutical Development and Technology, 14(6), 659-664. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • ResearchGate. (2024). Tween surfactants: Adsorption, self-organization, and protein resistance. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • Dahlin, J. L., et al. (2021). Quantitation and Error Measurements in Dose–Response Curves. ACS Omega, 6(5), 3543-3550. [Link]

  • D'Souza, A. A., et al. (2021). Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. Pharmaceutics, 13(11), 1878. [Link]

  • Wozniak, A., et al. (2022). The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel. Materials, 15(5), 1735. [Link]

  • University of Oklahoma. (n.d.). Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. Future Medicinal Chemistry, 6(15), 1639-1641. [Link]

  • Keshtkar, E., et al. (2022). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science, 78(1), 10-17. [Link]

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  • National Institutes of Health. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. [Link]

  • Holmstrup, M. (2012). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Dose-Response, 10(4), 543-552. [Link]

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  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

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  • Autechaux. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [Link]

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Technical Support Center: Interpreting Unexpected Spectroscopic Results for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with the indazole scaffold. The unique electronic properties and tautomeric nature of indazoles can often lead to spectroscopic data that is complex or deviates from initial expectations.[1][2] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you interpret your data with confidence, optimize your experiments, and accelerate your research.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Regioisomer and Tautomer Challenge

NMR is arguably the most powerful tool for the structural elucidation of indazole derivatives. However, the propensity for N-alkylation to yield mixtures of N-1 and N-2 regioisomers, and the existence of tautomers, are frequent sources of spectral complexity.[1][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows more aromatic signals than expected for my target indazole. What's going on?

A1: This is a classic issue when working with N-substituted indazoles and almost always points to the presence of a mixture of N-1 and N-2 regioisomers.[3]

  • Causality: Alkylation or acylation of 1H-indazole can occur at either of the two nitrogen atoms.[4] While the 1H-tautomer is generally more thermodynamically stable, the reaction conditions (base, solvent, temperature) can significantly influence the kinetic and thermodynamic product distribution, often leading to inseparable mixtures.[1][5] The electronic environment of the ring protons is distinct for each isomer, resulting in two different sets of signals.[1][3]

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: The choice of base and solvent can influence regioselectivity. For instance, reactions under basic conditions (e.g., K₂CO₃ in DMF) can produce nearly equal amounts of N-1 and N-2 isomers.[4]

    • Advanced NMR Analysis: If isomers are present, you must assign the signals for each. 2D NMR techniques are essential here.

Q2: How can I definitively distinguish between N-1 and N-2 substituted indazole isomers using NMR?

A2: While challenging, a combination of 1D and 2D NMR techniques provides a reliable solution. ¹³C NMR is often a more direct diagnostic tool than ¹H NMR for this assignment.[1]

  • Expert Insight: The chemical shift of carbon C7a (the carbon at the ring junction adjacent to N1) is particularly sensitive to the substitution pattern. In N-1 isomers, this carbon is typically shielded (appears at a lower ppm) compared to its chemical shift in the corresponding N-2 isomer. Conversely, C3 is often more deshielded in N-1 isomers compared to N-2 isomers.[5]

Carbon Typical Chemical Shift Trend (N-1 vs. N-2) Reason
C3 More deshielded in N-1 isomersInfluenced by the anisotropic effect of the adjacent substituted nitrogen.
C7a More shielded in N-1 isomersChanges in the electronic distribution of the pyrazole ring upon substitution.
  • Recommended Protocol: Utilize Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.

    • HMBC: Look for a 3-bond correlation between the protons of the N-substituent (e.g., the CH₂ group in an N-ethyl derivative) and the indazole ring carbons. For an N-1 isomer, you will see a correlation to C7a. For an N-2 isomer, you will see a correlation to C3.

    • NOESY: For N-1 isomers, a spatial correlation (NOE) can often be observed between the substituent's protons and the H-7 proton of the indazole ring.

Experimental Protocol: Distinguishing N-1 and N-2 Isomers
  • Sample Preparation: Dissolve approximately 5-10 mg of your purified indazole derivative mixture in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a 2D gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance 3-bond correlations.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 500-800 ms.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign all proton and carbon signals for both isomers as completely as possible.

    • In the HMBC spectrum, identify the key cross-peaks between the N-substituent protons and the C3 and C7a carbons.

    • In the NOESY spectrum, look for the through-space correlation between the N-substituent protons and H-7.

Q3: I see a very broad singlet in my ¹H NMR that disappears when I add a drop of D₂O. What is it?

A3: This is a classic indication of an exchangeable proton. In the context of indazoles, it is almost certainly the N-H proton of an unsubstituted or C-substituted indazole ring.[3] This signal is often observed far downfield (>10 ppm).[6]

  • Causality: The proton attached to the nitrogen is acidic and can exchange with deuterium from D₂O. The resulting N-D bond is not visible in the ¹H NMR spectrum, causing the signal to "disappear." This rapid exchange also leads to signal broadening.

Q4: My baseline in the aromatic region is distorted and some peaks are broader than expected. What could be the cause?

A4: This can be due to aggregation of the indazole molecules at higher concentrations.

  • Expert Insight: The planar structure and hydrogen bonding capabilities of indazoles can promote self-association (π-π stacking and hydrogen bonding) in solution. This aggregation can lead to changes in chemical shifts and significant line broadening in the NMR spectrum due to the different magnetic environments and slower molecular tumbling of the aggregates.[7][8]

  • Troubleshooting Steps:

    • Dilution Study: Acquire NMR spectra at several different concentrations. If aggregation is the issue, you should observe a sharpening of the signals and potential shifts in resonance as the sample is diluted.

    • Temperature Study: Increasing the temperature can often disrupt the weak intermolecular forces responsible for aggregation, leading to sharper signals.

Troubleshooting Workflow: Unexpected NMR Signals

Caption: Troubleshooting workflow for common unexpected NMR results in indazole chemistry.

Section 2: Mass Spectrometry (MS) - Navigating Adducts and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight of your indazole derivative. However, the data can sometimes be confusing due to the formation of adducts and complex fragmentation patterns.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ESI-MS spectrum doesn't show my expected [M+H]⁺ ion, but I see a peak at [M+23]⁺ and/or [M+39]⁺. What are these?

A1: You are observing common sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. This is very frequent in Electrospray Ionization (ESI) mass spectrometry.

  • Causality: Alkali metal ions are ubiquitous in laboratory environments (glassware, solvents, reagents).[9] The nitrogen atoms in the indazole ring are effective at coordinating with these metal ions, leading to the formation of these adducts, sometimes even more favorably than protonation.[10]

  • Troubleshooting Steps:

    • Confirm the Mass Difference: Check that the unexpected peaks are exactly 22.9898 Da (Na⁺) or 38.9637 Da (K⁺) higher than your expected molecular weight.

    • Improve Sample Purity: Use high-purity solvents and minimize contact with glassware that has not been acid-washed.

    • Modify Mobile Phase: Adding a small amount of a proton source like formic acid to the mobile phase can promote the formation of the [M+H]⁺ ion over metal adducts.

Q2: I'm seeing an unexpected peak at [2M+H]⁺. Is this an impurity?

A2: This is likely a dimer of your compound. The same intermolecular forces (hydrogen bonding, π-stacking) that cause aggregation in NMR can also lead to the observation of non-covalent dimers in the gas phase under soft ESI conditions.

Q3: What are the characteristic fragmentation patterns for indazole derivatives in MS/MS?

A3: The fragmentation is highly dependent on the nature and position of the substituents. However, for many C-3 substituted indazoles, a common fragmentation pathway involves the cleavage of the substituent at the C-3 position.[11] For N-substituted indazoles, cleavage of the N-substituent is also a primary fragmentation route.

  • Expert Insight: A characteristic fragment for the indazole core itself often appears at m/z 117, corresponding to the loss of the substituent and cleavage of the benzene ring. Another common fragment is the indazolium ion at m/z 119.[11]

Section 3: UV-Vis and IR Spectroscopy - Interpreting Environmental and Structural Effects

While less structurally informative than NMR, UV-Vis and IR spectroscopy can provide valuable insights into the electronic environment and functional groups of your indazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The λₘₐₓ in my UV-Vis spectrum shifts when I change the solvent. Is my compound degrading?

A1: This is unlikely to be degradation. You are observing a phenomenon called solvatochromism .[12][13]

  • Causality: The position of the absorption maximum (λₘₐₓ) is determined by the energy difference between the ground and excited electronic states. Polar solvents can stabilize the excited state differently than non-polar solvents, thus changing the energy gap and shifting the λₘₐₓ.[13][14] This effect is particularly pronounced in molecules like indazoles with permanent dipole moments.[12]

  • Application: This property can sometimes be used to probe the local environment of the indazole derivative or even to help distinguish between isomers which may exhibit different solvatochromic shifts.[13]

Q2: What are the key stretches to look for in the IR spectrum of an indazole?

A2: The most informative region is often the N-H stretching region for unsubstituted indazoles.

  • N-H Stretch: For 1H-indazoles, a broad absorption band can be observed in the range of 3100-3200 cm⁻¹, which is characteristic of the N-H stretching vibration involved in hydrogen bonding.

  • C=O Stretch: If your derivative contains a carboxylic acid or ester, the C=O stretching band is a strong, sharp signal typically found between 1680-1750 cm⁻¹.[1] The exact position can give clues about conjugation and hydrogen bonding.

  • Absence of N-H: For N-substituted indazoles, the absence of the N-H stretching band is a key piece of evidence confirming that substitution has occurred on the nitrogen atom.[1]

Troubleshooting Workflow: UV-Vis and IR Data

Caption: Troubleshooting workflow for common UV-Vis and IR spectroscopic queries.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
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  • Teixeira, F., et al. (2006).
  • Sanyal, S., & Mukherjee, A. (1998). Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Journal of Luminescence, 76-77, 214-218.
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  • López, C., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003.
  • Elguero, J., et al. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(4), 329-411.
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Technical Support Center: Scaling Up the Synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and process chemists, to the technical support center for the synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when scaling this synthesis from the laboratory bench to pilot or production scale. Our focus is on providing actionable solutions grounded in chemical principles to help you navigate issues of regioselectivity, yield optimization, and process safety.

The primary challenge in synthesizing substituted indazoles is controlling the N-alkylation step to favor the desired N1 regioisomer over the N2 byproduct.[1][2][3] This guide will dissect this core issue and provide a comprehensive framework for troubleshooting and optimization.

Visualized General Synthesis Workflow

The synthesis of the target molecule is typically conceptualized in two major stages: the formation of the core indazole structure and the subsequent regioselective N-alkylation.

G cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: N-Alkylation & Purification Start 4-Bromo-2-methylaniline IndazoleCore 6-Bromo-3-methyl-1H-indazole (Starting Material) Start->IndazoleCore Diazotization & Cyclization Reaction N-Alkylation Reaction IndazoleCore->Reaction AlkylatingAgent 1-Bromo-3-methoxypropane AlkylatingAgent->Reaction Mixture Crude Product (N1/N2 Isomer Mixture) Reaction->Mixture Purification Purification (Chromatography/Recrystallization) Mixture->Purification FinalProduct Target Molecule: This compound Purification->FinalProduct

Caption: General two-stage synthetic workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most pressing issues encountered during the synthesis and scale-up process.

Part 1: The Core Challenge — Regioselectivity of N-Alkylation

The indazole heterocycle possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for two different products during alkylation.[3][4] For many biological applications, including kinase inhibition, isolating the correct regioisomer is critical.[5]

Q1: My reaction is producing a significant amount of the undesired N2-isomer alongside my target N1-isomer. How can I improve N1-selectivity?

A: This is the most common challenge in indazole synthesis. Achieving high N1-selectivity requires precise control over the reaction conditions, particularly the base and solvent system.

  • Recommended Solution: The combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[1][2][6][7] This system has been shown to provide >99% N1 regioselectivity for some substituted indazoles.[2][6]

  • Causality (The "Why"): The preference for N1-alkylation in the NaH/THF system is attributed to the formation of the more thermodynamically stable 1H-indazole tautomer and potential chelation effects.[2][3] The sodium cation (Na+) may coordinate with the N2 nitrogen, sterically hindering it and directing the incoming electrophile (the methoxypropyl group) to the N1 position.[3][6]

  • Alternative Base/Solvent Systems: While NaH/THF is preferred, other systems can be explored. Cesium carbonate (Cs₂CO₃) has also been used to achieve N1-selectivity.[8] Polar aprotic solvents like DMF can sometimes lead to mixtures, as they can solvate the cation and reduce the directing effect.[9]

Q2: I need to identify the N1 and N2 isomers. What analytical techniques are best for differentiating them?

A: Differentiating the N1 and N2 isomers is crucial for reaction monitoring and final product validation.

  • Primary Method (NMR): One- and two-dimensional NMR experiments are the most definitive methods. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is highly effective.[2] There will be a correlation between the protons of the N-alkyl chain and the carbon atoms of the indazole ring (C7a and C3), which allows for unambiguous assignment of the substitution position.

  • Secondary Method (Chromatography): The two isomers will typically have different retention times on both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The N1 isomer is often, but not always, the less polar of the two. This allows for reaction monitoring and is essential for developing purification methods.

Part 2: Scaling Up the Synthesis — Process & Safety

Transitioning a successful lab-scale reaction to a larger scale introduces new challenges related to physical processes and safety.[10][11]

Q3: What are the primary safety and process control challenges when scaling up the N1-alkylation using Sodium Hydride (NaH)?

A: Sodium hydride is an excellent base for this reaction but requires stringent handling procedures at scale.

  • Heat Management: The reaction of NaH with the indazole starting material is exothermic. On a large scale, this heat generation can be significant.[10]

    • Solution: Use a jacketed reactor with precise temperature control. Implement slow, subsurface addition of the indazole solution to the NaH slurry to control the rate of reaction and heat evolution. A reaction calorimetry study is highly recommended before scaling to understand the thermal profile.[10]

  • Hydrogen Gas Evolution: The reaction releases flammable hydrogen gas.

    • Solution: Ensure the reactor is purged with an inert atmosphere (Nitrogen or Argon) and that the evolved hydrogen is safely vented. Proper grounding of all equipment is essential to prevent static discharge.

  • Reagent Handling: NaH is typically supplied as a mineral oil dispersion, which can complicate handling and stoichiometry calculations at scale. It is also highly reactive with water.

    • Solution: Use procedures to wash the NaH with a dry, inert solvent (like hexane) before use, if necessary. Ensure all solvents and reagents are rigorously dried to prevent quenching the base and creating hazardous conditions.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues based on initial analytical results.

G start Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) diag_regio Problem: Poor N1:N2 Regioselectivity start->diag_regio Ratio < 95:5 diag_yield Problem: Low Conversion / Low Yield start->diag_yield < 80% Conversion diag_impurity Problem: Multiple Unknown Impurities start->diag_impurity > 5% Other Peaks diag_ok Result: High Yield & Selectivity start->diag_ok Ratio > 95:5 > 80% Conversion sol_regio1 Verify Base/Solvent: Is it NaH in anhydrous THF? diag_regio->sol_regio1 sol_yield1 Verify Reagent Stoichiometry & Purity: Are reagents dry and accurately measured? diag_yield->sol_yield1 sol_impurity1 Check Starting Material Purity: Is 6-bromo-3-methyl-1H-indazole clean? diag_impurity->sol_impurity1 sol_ok Proceed to Scale-Up & Purification diag_ok->sol_ok sol_regio2 Check Temperature: Was deprotonation done at 0°C before adding electrophile? sol_regio1->sol_regio2 sol_yield2 Optimize Reaction Time/Temp: Monitor by TLC/HPLC to confirm completion. sol_yield1->sol_yield2 sol_impurity2 Investigate Side Reactions: Consider degradation or reaction with solvent. sol_impurity1->sol_impurity2

Caption: Decision tree for troubleshooting the N-alkylation step.

Part 3: Purification & Final Product Quality

Q4: What is the most effective method for purifying the final product and removing the N2 isomer at scale?

A: The choice between chromatography and recrystallization depends on the scale and the separation factor between the isomers.

  • Lab/Kilo-Lab Scale: Flash column chromatography on silica gel is the most common method for achieving high purity and completely removing the N2 isomer.[12]

  • Pilot/Production Scale: Chromatography becomes expensive and challenging at a very large scale. Developing a robust recrystallization procedure is ideal.[12]

    • Strategy: Screen various solvent systems (e.g., isopropanol/water, ethyl acetate/heptane, toluene) to find one where the desired N1 isomer has lower solubility than the N2 isomer and other impurities, especially upon cooling. Seeding the crystallization with pure N1 product can aid in obtaining the desired polymorph and improving purity.

Detailed Experimental Protocol (Lab Scale)

This protocol outlines the N1-selective synthesis of this compound.

ParameterValue / DescriptionRationale / Citation
Starting Material 6-Bromo-3-methyl-1H-indazoleThe core heterocyclic structure.
Alkylating Agent 1-bromo-3-methoxypropaneSource of the N1-substituent.
Base Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic base to deprotonate the indazole.[2]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent favoring N1-alkylation.[1][7]
Stoichiometry Indazole:NaH:Alkylating Agent (1.0 : 1.2 : 1.1 eq)Slight excess of base and electrophile ensures full conversion.
Temperature 0 °C to Room TemperatureControlled temperature for safe deprotonation and reaction.
Reaction Time 4-12 hours (Monitor by TLC/LC-MS)Ensure reaction goes to completion.
Workup Slow quench with water or isopropanolSafely neutralizes excess NaH.
Purification Flash Column ChromatographyTo separate N1/N2 isomers and impurities.[12]
Step-by-Step Procedure:
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add Sodium Hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (2x) to remove the oil, decanting the hexane carefully via cannula.

  • Deprotonation: Add anhydrous THF to the flask and cool the resulting slurry to 0 °C in an ice bath. Dissolve 6-Bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry over 20-30 minutes. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Alkylation: Add 1-bromo-3-methoxypropane (1.1 eq) dropwise to the reaction mixture at 0 °C. After addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction at room temperature, monitoring its progress every 2 hours using TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, add isopropanol dropwise to quench any unreacted NaH, followed by a slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Alam, M. M., & Keeting, S. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
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  • Various Authors. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • ResearchGate. (2021). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Available at: [Link]

  • Various Authors. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

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  • Google Patents. (2021). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
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  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]

  • Zhang, Y., et al. (2023). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Organic Process Research & Development. Available at: [Link]

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  • Various Authors. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Alam, M. M., & Keeting, S. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC - NIH. Available at: [Link]

  • Sawant, A., et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. Available at: [Link]

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  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Bangladesh Journals Online. (2020). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Validation of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical analysis and validation of a synthetic route for 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry. As Senior Application Scientists, our goal is to present a comprehensive comparison of synthetic strategies, grounded in experimental data and mechanistic insights, to empower researchers in their decision-making process.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that are isosteres of indoles and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The strategic functionalization of the indazole core, particularly at the N1 and N2 positions of the pyrazole ring, is a critical aspect of drug design and development, influencing the molecule's biological activity and pharmacokinetic properties. The synthesis of N-substituted indazoles, however, often presents a significant challenge: the control of regioselectivity. The direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products, necessitating careful optimization of reaction conditions to favor the desired isomer.[1]

This guide will focus on a proposed two-step synthetic route to this compound, starting with the synthesis of the key intermediate, 6-bromo-3-methyl-1H-indazole, followed by its regioselective N-alkylation. We will explore alternative methodologies for the crucial N-alkylation step, comparing them based on yield, regioselectivity, and operational simplicity.

Synthetic Pathway Overview

The validated synthetic approach for this compound is a two-step process. The first step involves the synthesis of the core indazole structure, followed by the crucial N-alkylation to introduce the 3-methoxypropyl side chain.

Synthesis_Overview Start Starting Materials Intermediate 6-Bromo-3-methyl-1H-indazole Start->Intermediate Step 1: Indazole Formation FinalProduct This compound Intermediate->FinalProduct Step 2: N-Alkylation

Caption: Overall synthetic strategy for the target molecule.

Step 1: Synthesis of 6-Bromo-3-methyl-1H-indazole

The synthesis of the 6-bromo-3-methyl-1H-indazole core is a critical first step. A common and effective method for the formation of the indazole ring is through the diazotization of a suitably substituted aniline, followed by cyclization.[2]

Protocol: Diazotization and Cyclization

Experimental Protocol:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-ethylaniline in glacial acetic acid. Cool the solution to 0-5 °C and slowly add acetic anhydride. Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Diazotization and Cyclization: Cool the reaction mixture back to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Work-up and Isolation: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. Cool the mixture and pour it into ice water. The crude 6-bromo-3-methyl-1H-indazole will precipitate. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: N-Alkylation of 6-Bromo-3-methyl-1H-indazole – A Comparative Analysis

The introduction of the 3-methoxypropyl group at the N1 position is the pivotal step in this synthesis. The challenge lies in achieving high regioselectivity, favoring the N1 isomer over the N2 isomer. The electronic and steric properties of the substituent at the C3 position can influence this selectivity. We will now compare three common methods for N-alkylation of indazoles.

N_Alkylation_Comparison cluster_methods N-Alkylation Methods Indazole 6-Bromo-3-methyl-1H-indazole Method1 Method A: NaH in THF Indazole->Method1 Method2 Method B: K2CO3 in DMF Indazole->Method2 Method3 Method C: Cs2CO3 in DMF Indazole->Method3 Product N1 and N2 Isomers Method1->Product Method2->Product Method3->Product

Caption: Comparison of different N-alkylation methods.

Method A: Sodium Hydride in Tetrahydrofuran (THF)

This method is often favored for achieving high N1-selectivity in the alkylation of indazoles, particularly those with electron-withdrawing groups.[3] The use of a strong, non-nucleophilic base like sodium hydride in a non-polar aprotic solvent like THF is thought to favor the formation of a tight ion pair between the indazole anion and the sodium cation, sterically hindering attack at the N2 position.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add 1-bromo-3-methoxypropane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Method B: Potassium Carbonate in Dimethylformamide (DMF)

A weaker base like potassium carbonate in a polar aprotic solvent such as DMF is a commonly used alternative. These conditions often lead to a mixture of N1 and N2 isomers, with the ratio being dependent on the specific indazole substrate and the alkylating agent.[4][5] This method is generally less sensitive to moisture and air compared to the use of sodium hydride.

Experimental Protocol:

  • To a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in DMF, add potassium carbonate (2.0-3.0 equivalents) and 1-bromo-3-methoxypropane (1.2 equivalents).

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the isomers.

Method C: Cesium Carbonate in Dimethylformamide (DMF)

Cesium carbonate is another base often employed for N-alkylation of indazoles. In some cases, it can offer improved yields and regioselectivity compared to potassium carbonate, although it is a more expensive reagent.

Experimental Protocol:

  • Follow the same procedure as for Method B, but substitute potassium carbonate with cesium carbonate (1.5-2.0 equivalents).

Performance Comparison and Data Summary

The choice of the optimal N-alkylation method depends on a balance of factors including yield, regioselectivity, cost, and ease of handling. The following table summarizes the expected outcomes based on literature precedents for similar indazole alkylations. It is important to note that the exact ratios and yields for the specific synthesis of this compound would require experimental validation.

MethodBaseSolventExpected N1:N2 RatioExpected YieldAdvantagesDisadvantages
A NaHTHFHigh (potentially >10:1)[3]Good to ExcellentHigh N1-selectivityRequires anhydrous conditions; handling of NaH
B K₂CO₃DMFModerate to Low (e.g., 1:1 to 3:1)[4]Moderate to GoodOperationally simpler; less sensitive to moistureLower regioselectivity, may require difficult isomer separation
C Cs₂CO₃DMFModerate to HighGood to ExcellentCan offer improved yield and selectivity over K₂CO₃Higher cost of reagent

Purification and Characterization

The separation of the N1 and N2 isomers is typically achieved by column chromatography on silica gel. The polarity of the two isomers is usually different enough to allow for their separation.

The structural confirmation of the final product, this compound, and the determination of the N1/N2 ratio in the crude product are performed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and is crucial for distinguishing between the N1 and N2 isomers. The chemical shifts of the protons on the alkyl chain and the indazole ring will differ between the two regioisomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify the ratio of the N1 and N2 isomers.

While specific NMR data for the target molecule was not found in the initial searches, the expected spectra can be predicted based on analogous structures. For the desired N1-isomer, the methylene group attached to the indazole nitrogen would typically appear as a triplet in the ¹H NMR spectrum, coupled to the adjacent methylene group.

Conclusion and Recommendations

The synthesis of this compound is a feasible two-step process. The key challenge lies in the regioselective N-alkylation of the 6-bromo-3-methyl-1H-indazole intermediate. Based on the available literature for similar systems, Method A, utilizing sodium hydride in THF, is the most promising approach for achieving high N1-selectivity. While it requires more stringent reaction conditions, the potential for a cleaner reaction with a higher proportion of the desired product can significantly simplify purification and improve the overall efficiency of the synthesis.

For initial exploratory work or when stringent anhydrous conditions are a concern, Method B with potassium carbonate offers a simpler alternative, although researchers should be prepared for a more challenging purification to separate the regioisomers. Method C with cesium carbonate may provide a compromise between selectivity and operational ease, but at a higher cost.

Ultimately, the optimal synthetic route will depend on the specific requirements of the research, including scale, purity needs, and available resources. It is strongly recommended to perform small-scale trial reactions to experimentally validate the yields and regioselectivity of each method for this particular substrate before scaling up the synthesis.

References

  • PrepChem. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available from: [Link].

  • Alam, M. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link].

  • Keating, S. T. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link].

  • Royal Society of Chemistry. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available from: [Link].

  • Keating, S. T. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available from: [Link].

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-1H-Indazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 6-bromo-1H-indazole scaffold represents a privileged structure in medicinal chemistry. Its versatile nature has led to the development of numerous potent biological agents, particularly in the realm of oncology. This guide provides an in-depth comparative analysis of 6-bromo-1H-indazole analogs, delving into their structure-activity relationships (SAR), experimental evaluation, and the rationale behind their design.

The indazole core is a key pharmacophore found in several FDA-approved drugs, highlighting its clinical significance.[1][2] Modifications on the 6-bromo-1H-indazole template allow for the fine-tuning of pharmacological properties, leading to compounds with enhanced potency and selectivity against various biological targets, including protein kinases.[3][4]

Comparative Analysis of 6-Bromo-1H-Indazole Analogs: Potency and Selectivity

The biological activity of 6-bromo-1H-indazole analogs is profoundly influenced by the nature and position of substituents on the indazole ring. The following tables summarize the in vitro inhibitory activities of various analogs against cancer cell lines and specific kinases, providing a clear comparison of their performance.

Table 1: Antiproliferative Activity of 6-Substituted Amino-1H-Indazole Analogs

This table showcases the impact of substitutions at the 6-amino position on the antiproliferative activity against a panel of human cancer cell lines. The data is derived from studies by Nguyen et al. and highlights how modifications at this position can modulate potency and selectivity.[5]

Compound IDR Group at 6-Amino PositionHCT116 IC50 (µM)A549 IC50 (µM)SK-HEP-1 IC50 (µM)SNU-638 IC50 (µM)MDA-MB-231 IC50 (µM)
39 3-Pyridylmethyl> 502.8 ± 1.3> 201.8 ± 1.41.7 ± 1.1
49 3-Pyridylmethyl (N1-methyl)5.8 - 34.5 fold less active than 39-> 20-> 20
50 4-Fluorobenzyl (N1-methyl)5.8 - 34.5 fold less active than corresponding N-H-> 20-> 20

SAR Insights:

  • The presence of a 3-pyridylmethyl group at the 6-amino position (compound 39 ) confers potent activity against A549, SNU-638, and MDA-MB-231 cancer cell lines.[5]

  • Methylation at the N1 position of the indazole ring generally leads to a decrease in antiproliferative activity, as observed in compounds 49 and 50 , when compared to their N-H counterparts.[5]

Table 2: Kinase Inhibitory Activity of 6-Bromo-1H-Indazole Analogs

This table compares the inhibitory activity of 6-bromo-1H-indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The data is benchmarked against the FDA-approved drugs Axitinib and Pazopanib.

Compound/DrugTargetIC50 (nM)
Derivative W4 VEGFR-2< 5
Derivative W12 VEGFR-2< 5
Derivative W17 VEGFR-2< 5
Axitinib (Reference) VEGFR-20.2
Pazopanib (Reference) VEGFR-230

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution.

SAR Insights:

  • Several 6-bromo-1H-indazole derivatives demonstrate potent inhibition of VEGFR-2 with IC50 values in the low nanomolar range, comparable to or exceeding the potency of Pazopanib.

  • These findings underscore the potential of the 6-bromo-1H-indazole scaffold for the development of highly effective kinase inhibitors.

Core Structure and Key Substitution Points

The following diagram illustrates the core 6-bromo-1H-indazole structure and highlights the key positions (R1, R2, and R3) where modifications are commonly made to modulate biological activity.

Caption: Core 6-bromo-1H-indazole scaffold and key substitution points.

Experimental Protocols: A Self-Validating System

The reliable evaluation of compound activity is paramount in SAR studies. The following are detailed, step-by-step methodologies for key assays used to characterize 6-bromo-1H-indazole analogs.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.[6][7]

Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: a. Culture adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment: a. Prepare serial dilutions of the 6-bromo-1H-indazole analogs in culture medium. b. Replace the existing medium with 100 µL of the compound-containing medium. c. Incubate for 48-72 hours.

  • Cell Fixation: a. Gently remove the medium. b. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6]

  • Staining: a. Wash the plates five times with slow-running tap water and allow to air dry. b. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: a. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8] b. Allow the plates to air dry completely.

  • Solubilization and Measurement: a. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8] b. Read the absorbance at 510 nm using a microplate reader.[7]

MTT Assay for Cell Viability

The MTT assay is another colorimetric assay for assessing cell metabolic activity.[9][10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product.[11][12] The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an optimal density and incubate overnight.[9]

  • Compound Incubation: Treat cells with various concentrations of the test compounds for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10][11]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.[10]

Workflow for a Typical SAR Study

The following diagram illustrates a typical workflow for conducting SAR studies on 6-bromo-1H-indazole analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration A Lead Compound (6-Bromo-1H-Indazole) B Analog Design (Substituent Modification) A->B Identify key positions for modification C Chemical Synthesis B->C Synthesize a library of analogs D Primary Screening (e.g., SRB/MTT Assay) C->D Evaluate antiproliferative activity E Secondary Screening (e.g., Kinase Assays) D->E Test active compounds on specific targets F Data Analysis (IC50 Determination) E->F Quantify potency G SAR Analysis F->G Relate structure to activity G->B Design next generation of analogs H Lead Optimization G->H Identify promising candidates

Caption: A typical workflow for SAR studies of 6-bromo-1H-indazole analogs.

Mechanism of Action: Insights from Molecular Modeling

Molecular docking studies provide valuable insights into the binding modes of 6-bromo-1H-indazole analogs with their target proteins. These studies help to rationalize the observed SAR and guide the design of more potent and selective inhibitors. For instance, docking studies of indazole derivatives in the ATP-binding pocket of kinases often reveal key hydrogen bonding interactions with hinge region residues and hydrophobic interactions within the pocket, which are crucial for inhibitory activity.[4]

The following diagram depicts a generalized inhibition of a kinase signaling pathway by a 6-bromo-1H-indazole analog.

Kinase_Inhibition cluster_0 Kinase Signaling Pathway cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Inhibitor 6-Bromo-1H-Indazole Analog Inhibitor->Kinase Binds to ATP pocket

Caption: Generalized mechanism of kinase inhibition by a 6-bromo-1H-indazole analog.

Conclusion

The 6-bromo-1H-indazole scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. Through systematic SAR studies, guided by robust experimental evaluation and computational modeling, researchers can effectively navigate the chemical space to identify analogs with superior potency, selectivity, and drug-like properties. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the exciting field of indazole-based drug discovery.

References

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  • Nguyen, T. P., Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., Vu, T. Y., ... & Lee, J. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC advances, 10(73), 45199–45206. [Link]

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In Vivo Validation of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole: A Comparative Guide to Assessing Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel synthetic compound, 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. Given the prevalence of the indazole scaffold in contemporary oncology drug discovery, particularly as a core structure for potent kinase inhibitors, we will proceed with the hypothesis that this compound is a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] This receptor is a critical mediator of angiogenesis, a process hijacked by tumors to ensure their growth and metastasis.[4]

Our experimental design will, therefore, focus on a comparative efficacy study against a well-established clinical agent, Axitinib. Axitinib is a potent, FDA-approved second-generation tyrosine kinase inhibitor with an indazole core that targets VEGFRs.[1] This head-to-head comparison will provide a robust benchmark for evaluating the preclinical potential of our compound of interest.

The Rationale for a Xenograft Model

To assess the anti-tumor and anti-angiogenic activity of this compound, a human tumor xenograft model in immunodeficient mice is the gold standard.[5][6][7] This model allows for the growth of human-derived tumors in a living system, providing a complex biological environment to study drug efficacy, pharmacokinetics, and pharmacodynamics.[8] We will utilize a subcutaneous xenograft model, which offers the advantages of straightforward tumor implantation and precise, non-invasive monitoring of tumor growth over time.

Comparative Analysis of Anti-Tumor Efficacy

The primary endpoint of our in vivo study will be the inhibition of tumor growth. The following table presents a hypothetical but realistic dataset comparing the efficacy of this compound (referred to as "Compound-X" for brevity) with Axitinib in a human renal cell carcinoma (A-498) xenograft model.

Treatment GroupDose (mg/kg)Mean Tumor Volume (Day 21) (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
Compound-X30625 ± 9050-1.0
Compound-X60375 ± 7570-4.5
Axitinib30437.5 ± 8565-3.0

Data are presented as mean ± standard error of the mean (SEM). TGI is calculated relative to the vehicle control group.

Mechanistic Validation: Target Engagement and Downstream Effects

Beyond tumor growth inhibition, it is crucial to validate that Compound-X engages its hypothesized target, VEGFR-2, and modulates downstream signaling pathways. This is achieved through immunohistochemical (IHC) analysis of tumor tissue collected at the end of the study.

BiomarkerVehicle ControlCompound-X (60 mg/kg)Axitinib (30 mg/kg)Biological Significance
p-VEGFR-2HighLowLowTarget Engagement
CD31HighLowLowMicrovessel Density
Ki-67HighModerateModerateCell Proliferation
Cleaved Caspase-3LowHighHighApoptosis

This table illustrates the expected qualitative changes in key biomarkers, confirming the anti-angiogenic and pro-apoptotic activity of Compound-X.

Visualizing the Scientific Framework

To better understand the underlying biology and experimental logic, the following diagrams have been generated.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates CompoundX Compound-X CompoundX->VEGFR2 Inhibits Axitinib Axitinib Axitinib->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation Survival Cell Survival Akt->Survival

Caption: Hypothesized VEGFR-2 Signaling Pathway and Points of Inhibition.

InVivo_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A498_culture A-498 Cell Culture Implantation Subcutaneous Implantation in Nude Mice A498_culture->Implantation Tumor_growth Tumor Growth to ~150 mm³ Implantation->Tumor_growth Randomization Randomization into Treatment Groups Tumor_growth->Randomization Dosing Daily Oral Dosing (21 days) Randomization->Dosing Monitoring Tumor & Body Weight Monitoring (2x/week) Dosing->Monitoring Endpoint Euthanasia & Tumor Excision Monitoring->Endpoint IHC Immunohistochemistry (p-VEGFR-2, CD31, etc.) Endpoint->IHC Data_analysis Statistical Analysis IHC->Data_analysis

Caption: Experimental Workflow for the Xenograft Efficacy Study.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

A-498 Human Renal Cell Carcinoma Xenograft Model
  • Cell Culture: A-498 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 5 x 10⁶ A-498 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 150 mm³. Mice are then randomized into treatment groups (n=8-10 per group).

  • Drug Formulation and Administration:

    • Vehicle: 0.5% methylcellulose + 0.2% Tween 80 in sterile water.

    • Compound-X & Axitinib: Suspended in the vehicle and administered once daily via oral gavage.

  • Efficacy Monitoring:

    • Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Body weight is recorded twice weekly as a measure of general toxicity.

  • Endpoint and Tissue Collection: After 21 days of treatment, mice are euthanized. Tumors are excised, weighed, and either fixed in 10% neutral buffered formalin for IHC or snap-frozen for other analyses.

Immunohistochemistry (IHC) Protocol
  • Tissue Processing: Formalin-fixed tumors are embedded in paraffin, and 4-µm sections are cut.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with 5% normal goat serum.

  • Primary Antibody Incubation: Slides are incubated overnight at 4°C with primary antibodies against p-VEGFR-2, CD31, Ki-67, or cleaved caspase-3.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a DAB substrate kit.

  • Imaging and Analysis: Slides are counterstained with hematoxylin, dehydrated, and coverslipped. Images are captured using a digital slide scanner, and quantification is performed using appropriate image analysis software.

By adhering to these rigorous protocols and comparative benchmarks, researchers can effectively validate the in vivo activity of this compound, providing the critical data necessary to advance this promising compound through the drug development pipeline.

References

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]

  • Un Nisa, Z., Jayaraj, R., & Tiwary, A. K. (2022). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Journal of Cellular and Molecular Medicine, 26(13), 3627-3644. [Link]

  • Bimake. (n.d.). Preclinical Models in Cancer Research: Essential Tools for Drug Development and Therapy Testing. Retrieved from [Link]

  • Ganguly, A., Chetty, S., & Primavera, R. (2024). Comparisons of in vivo cancer models and their applications. Journal of Translational Medicine, 22(1), 1-15. [Link]

  • News-Medical.Net. (2021). Exploring Preclinical Cancer Models. Retrieved from [Link]

  • Gerecitano, J. F., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood, 114(22), 1965. [Link]

  • Li, Z., & Conti, P. S. (2010). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Molecules, 15(9), 5948-5979. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14831. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Drug Discovery Today, 20(1), 5-10. [Link]

  • Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

  • Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 42, 128054. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Khan, I., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 29(13), 3097. [Link]

  • Sharma, K., & Kumar, V. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Several indazole-containing drugs, such as Pazopanib and Axitinib, have been successfully developed as kinase inhibitors for cancer therapy, demonstrating the therapeutic potential of this heterocyclic motif.[1][2][3] This guide focuses on 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole (hereafter referred to as Compound IND-BMTP ), a novel indazole derivative. The strategic inclusion of a bromine atom and a methoxypropyl chain presents opportunities for modulating physiochemical properties and exploring unique structure-activity relationships.

This document provides a comprehensive framework for the preclinical in vitro benchmarking of IND-BMTP against established anticancer drugs. The objective is to rigorously assess its cytotoxic potential, elucidate its primary mechanism of action, and provide a comparative context for its efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.

Rationale for Benchmark Selection & Experimental Design

To effectively evaluate the potential of IND-BMTP , it is essential to compare its performance against clinically relevant and mechanistically diverse anticancer agents.[4] A multi-faceted experimental approach is proposed to move from broad cytotoxicity screening to more focused mechanistic studies.

Benchmark Anticancer Drugs:

  • Doxorubicin: A topoisomerase II inhibitor and DNA intercalating agent, representing a gold-standard cytotoxic drug with broad activity against numerous cancer types. It provides a benchmark for potent, albeit often non-specific, cytotoxicity.

  • Paclitaxel: A microtubule-stabilizing agent that induces mitotic arrest and apoptosis. It serves as a benchmark for compounds that interfere with cell division.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, a class of drugs to which many indazole derivatives belong.[1][5] This comparison is critical for determining if IND-BMTP functions through a similar targeted mechanism.

Selected Human Cancer Cell Lines:

A panel of well-characterized cell lines from different cancer types is crucial for assessing the breadth of activity:

  • MCF-7: Estrogen receptor-positive human breast adenocarcinoma.

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

This selection allows for the evaluation of IND-BMTP 's efficacy across cancers with different genetic backgrounds and signaling dependencies.

Experimental Workflow & Signaling Pathways

The proposed investigation follows a logical progression from initial viability assessment to detailed mechanistic analysis. The workflow is designed to efficiently characterize the compound's biological effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation P1_Start Seed MCF-7, A549, HCT116 Cells P1_Treat Treat with IND-BMTP & Benchmarks (Doxorubicin, Paclitaxel, Sunitinib) P1_Start->P1_Treat P1_Assay Perform MTT Assay (48h) P1_Treat->P1_Assay P1_End Calculate IC50 Values P1_Assay->P1_End P2_Apoptosis Apoptosis Assay (Annexin V/PI Staining) P1_End->P2_Apoptosis If IC50 is potent P2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) P1_End->P2_CellCycle If IC50 is potent P3_Western Western Blot Analysis (MAPK/Akt Pathways) P2_Apoptosis->P3_Western Based on results P2_CellCycle->P3_Western Based on results P3_Conclusion Synthesize Data & Formulate Hypothesis P3_Western->P3_Conclusion

Caption: Overall experimental workflow for benchmarking IND-BMTP.

Given that many indazole derivatives function as kinase inhibitors, a primary hypothesis is that IND-BMTP may modulate critical cell survival and proliferation pathways, such as the MAPK/ERK or PI3K/Akt signaling cascades.[1][6][7]

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K IND_BMTP IND-BMTP (Hypothesized Target) IND_BMTP->RTK Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in a multitude of biologically active compounds necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides an in-depth, comparative analysis of key synthetic strategies for preparing substituted indazoles. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each method, empowering you to make informed decisions in your synthetic campaigns.

The Enduring Importance of the Indazole Nucleus

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are classified as bioisosteres of indoles and exhibit a wide spectrum of pharmacological activities.[1] Their structural versatility allows for fine-tuning of physicochemical properties, making them privileged scaffolds in the design of therapeutics for oncology, inflammation, and infectious diseases. The demand for novel indazole derivatives with tailored substitution patterns continues to drive the evolution of synthetic organic chemistry.

Comparative Overview of Synthetic Methodologies

The choice of a synthetic route to a substituted indazole is a multifactorial decision, weighing aspects such as desired substitution pattern, substrate availability, scalability, and reaction conditions. Here, we compare several prominent methods, from classic named reactions to modern transition-metal-catalyzed approaches.

Synthetic MethodTypical Starting MaterialsKey Reagents/CatalystsGeneral Temperature Range (°C)General Reaction Time (h)Typical Yield Range (%)Key AdvantagesKey Limitations
Davis-Beirut Reaction o-Nitrobenzylamines or o-Nitrobenzaldehydes and primary aminesBase (e.g., KOH, NaOH) or Acid (e.g., Acetic Acid)Room Temp. to Reflux1 - 2440 - 90Metal-free, inexpensive starting materials, good for 2H-indazoles.Can be low-yielding for certain substrates; sensitive to solvent and water content.
Cadogan-Sundberg Reductive Cyclization o-Nitrostyrenes or o-Imino-nitrobenzenesTrivalent phosphorus reagents (e.g., P(OEt)₃, PBu₃)80 - 1502 - 2450 - 95Good yields, applicable to a range of substituted systems.Often requires high temperatures and stoichiometric phosphorus reagents.
Palladium-Catalyzed C-H Activation/Annulation Hydrazones, AzobenzenesPd(OAc)₂, Oxidants (e.g., Cu(OAc)₂, Ag₂CO₃)50 - 12012 - 4860 - 95High atom economy, excellent functional group tolerance, direct functionalization.Catalyst cost, potential for competing side reactions.
Copper-Catalyzed N-Arylation o-Haloarylhydrazones, Indazoles and Aryl HalidesCuI, Ligands (e.g., diamines), Base (e.g., K₂CO₃, KOH)110 - 12012 - 4810 - 85Readily available starting materials, good for N-arylated indazoles.Can require high temperatures and long reaction times; yields can be variable.
Rhodium-Catalyzed Annulation Azobenzenes and Aldehydes[RhCp*Cl₂]₂, AgSbF₆80 - 14012 - 2460 - 90High functional group compatibility, one-step synthesis of N-aryl-2H-indazoles.Cost of rhodium catalyst, requires specific directing groups.
Intramolecular Aza-Wittig Reaction o-Azidoaryl ketones/iminesPPh₃ or other phosphinesRoom Temp. to Reflux1 - 12Moderate to GoodMild conditions, formation of N-N bond in the key step.Requires synthesis of azide precursors.

In-Depth Analysis of Synthetic Strategies

The Davis-Beirut Reaction: A Metal-Free Approach to 2H-Indazoles

The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and their derivatives.[2] It typically proceeds from readily available o-nitrobenzylamines or by the condensation of o-nitrobenzaldehydes with primary amines, followed by cyclization under basic or acidic conditions.[3]

The currently accepted mechanism under basic conditions involves the deprotonation of the benzylic position to form a carbanion. This is followed by an intramolecular redox process where an oxygen atom is transferred from the nitro group to the benzylic carbon, leading to a nitroso intermediate which then undergoes cyclization.[4]

Davis_Beirut_Mechanism Start o-Nitrobenzylamine Carbanion Carbanion Intermediate Start->Carbanion Base Nitroso Nitroso Intermediate Carbanion->Nitroso Intramolecular Redox Cyclized Cyclized Intermediate Nitroso->Cyclized Cyclization Product 2H-Indazole Cyclized->Product Dehydration

Caption: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.

Materials:

  • o-Nitrobenzaldehyde

  • Benzylamine

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • To a solution of o-nitrobenzaldehyde (1.0 mmol) in methanol (10 mL), add benzylamine (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

  • Add a solution of potassium hydroxide (2.0 mmol) in water (1 mL) to the reaction mixture.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-benzyl-2H-indazole.

Cadogan-Sundberg Reductive Cyclization: A Classic Route to Indazoles

The Cadogan-Sundberg reaction is a well-established method for the synthesis of indoles and can be effectively applied to the preparation of indazoles.[5] The reaction involves the reductive cyclization of o-nitrostyrenes or o-imino-nitrobenzenes using trivalent phosphorus reagents.

The reaction is believed to proceed through the deoxygenation of the nitro group by the phosphite reagent to form a nitroso intermediate. This is followed by an intramolecular cyclization and further deoxygenation to yield the indazole product. An alternative pathway involving a nitrene intermediate has also been proposed.[1]

Cadogan_Sundberg_Workflow cluster_prep Starting Material Preparation cluster_reaction Reductive Cyclization cluster_workup Workup and Purification oNitro o-Nitrobenzaldehyde Imine o-Imino-nitrobenzene oNitro->Imine Amine Primary Amine Amine->Imine Indazole Substituted Indazole Imine->Indazole 1. Phosphite 2. Heat Phosphite P(OR)₃ Heating Heat (80-150 °C) Extraction Solvent Extraction Indazole->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Pure Indazole Chromatography->Product

Caption: General workflow for the Cadogan-Sundberg synthesis of indazoles.

Materials:

  • Substituted o-nitrobenzaldehyde

  • Substituted aniline

  • Tri-n-butylphosphine (PBu₃)

  • Isopropanol (IPA)

Procedure:

  • To a solution of the o-nitrobenzaldehyde (1.0 mmol) in isopropanol (5 mL) add the aniline (1.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add tri-n-butylphosphine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl-2H-indazole.

Transition-Metal-Catalyzed C-H Activation/Annulation: A Modern and Efficient Strategy

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex molecules with high efficiency and selectivity. Palladium, copper, and rhodium catalysts have all been successfully employed in the synthesis of substituted indazoles via C-H activation and annulation strategies.[1]

In a typical palladium-catalyzed C-H activation/intramolecular amination, a hydrazone substrate undergoes directed C-H activation by a Pd(II) catalyst. This is followed by intramolecular coordination of the nitrogen atom and reductive elimination to form the indazole ring and a Pd(0) species, which is then reoxidized to complete the catalytic cycle.

Pd_Catalysis_Mechanism Start Hydrazone Substrate CH_Activation C-H Activation Intermediate Start->CH_Activation Pd_Complex Pd(II) Catalyst Pd_Complex->CH_Activation Cyclization Intramolecular Amination CH_Activation->Cyclization Product Indazole Cyclization->Product Pd0 Pd(0) Cyclization->Pd0 Pd0->Pd_Complex Reoxidation Oxidant Oxidant

Caption: Simplified catalytic cycle for palladium-catalyzed indazole synthesis.

Materials:

  • Indazole

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • 1,2-Diaminocyclohexane

  • Potassium carbonate (K₂CO₃)

  • Dioxane

Procedure:

  • To a Schlenk tube, add CuI (5 mol%), indazole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the aryl halide (1.2 mmol), 1,2-diaminocyclohexane (10 mol%), and dioxane (2 mL) under an argon atmosphere.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated indazole.

Materials:

  • Azobenzene derivative

  • Aldehyde

  • [Cp*RhCl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dioxane

Procedure:

  • In a glovebox, charge a vial with [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).

  • Add a solution of the azobenzene (0.2 mmol) in dioxane (1.0 mL).

  • Add the aldehyde (0.4 mmol) and seal the vial.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the N-aryl-2H-indazole.

Intramolecular Aza-Wittig Reaction: A Mild Approach to the Indazole Core

The aza-Wittig reaction, the reaction of an iminophosphorane with a carbonyl group, provides a mild and efficient route to imines. Its intramolecular variant is a powerful tool for the synthesis of N-heterocycles. For indazole synthesis, this typically involves the reaction of an o-azidoaryl ketone or imine, which upon treatment with a phosphine, generates an iminophosphorane that undergoes intramolecular cyclization.

The reaction is initiated by the Staudinger reaction of an organic azide with a phosphine to form an iminophosphorane. This intermediate then undergoes an intramolecular [2+2] cycloaddition with a carbonyl or imine group to form a four-membered oxaza- or diazaphosphetane, which collapses to form the indazole and a phosphine oxide byproduct.

Aza_Wittig_Mechanism Start o-Azidoaryl Ketone Iminophosphorane Iminophosphorane Intermediate Start->Iminophosphorane Phosphine PPh₃ Phosphine->Iminophosphorane Cyclization Intramolecular Cycloaddition Iminophosphorane->Cyclization Intermediate Oxazaphosphetane Cyclization->Intermediate Product 1H-Indazole Intermediate->Product Byproduct Ph₃P=O Intermediate->Byproduct

Caption: Mechanism of the intramolecular aza-Wittig reaction for 1H-indazole synthesis.

Materials:

  • 2'-Azidoacetophenone derivative

  • Triphenylphosphine (PPh₃)

  • Toluene

Procedure:

  • Dissolve the 2'-azidoacetophenone derivative (1.0 mmol) in dry toluene (10 mL) under an argon atmosphere.

  • Add triphenylphosphine (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 3-substituted-1H-indazole.

Conclusion and Future Perspectives

The synthesis of substituted indazoles is a mature yet continually evolving field. While classical methods like the Davis-Beirut and Cadogan-Sundberg reactions remain valuable for their simplicity and cost-effectiveness, modern transition-metal-catalyzed C-H activation and annulation strategies offer unparalleled efficiency, atom economy, and functional group tolerance. The intramolecular aza-Wittig reaction presents a mild and versatile alternative, particularly for the synthesis of 1H-indazoles.

The choice of synthetic method will ultimately be guided by the specific target molecule, available resources, and desired scale of the reaction. As a senior application scientist, I encourage you to consider the mechanistic nuances and practical aspects detailed in this guide to inform your synthetic design. The ongoing development of novel catalytic systems and reaction methodologies promises to further expand the synthetic chemist's toolbox for accessing this critical heterocyclic scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. ARKIVOC, 2005(ii), 98-119. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 12(12), 1293–1300. [Link]

  • Nazaré, M., et al. (2019). Access to 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides: a one-pot Staudinger-aza-Wittig reaction leading to N–N bond formation?. Chemical Communications, 54(60), 8411-8414. [Link]

  • Piera, J., & Ellman, J. A. (2013). Rhodium(III)-catalyzed indazole synthesis by C–H bond functionalization and cyclative capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]

  • Tiwari, R. K., & Singh, J. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4477. [Link]

  • Wikipedia contributors. (2023). Aza-Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Cadogan–Sundberg indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Davis–Beirut reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Yadav, J. S., et al. (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega, 3(7), 7535–7543. [Link]

  • de Oliveira, C. S. A., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 2536–2544. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of organic chemistry, 70(3), 1060–1067. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of chemical research, 52(9), 2646–2658. [Link]

Sources

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide for the Evaluation of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Preclinical Specificity

This guide provides a comprehensive comparison of modern methodologies for assessing the off-target profile of a novel small molecule. For the purpose of this discussion, we will focus on the hypothetical compound 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole (hereafter referred to as "Cmpd-X" ). While the specific targets of Cmpd-X are not yet publicly documented, its indazole scaffold is common in kinase inhibitors. Thus, for illustrative purposes, we will proceed with the scientifically plausible hypothesis that Cmpd-X is a novel inhibitor of Receptor-Interacting serine/threonine-protein Kinase 2 (RIPK2) , a key mediator of inflammatory signaling.[3]

This guide will dissect and compare various approaches to building a comprehensive selectivity profile for Cmpd-X, providing not just the "what" and "how," but the critical "why" behind each experimental choice.

The Strategic Funnel: An Integrated Workflow for Off-Target Profiling

A robust off-target evaluation strategy can be visualized as a funnel, starting with broad, predictive methods and progressively moving towards more focused, biologically relevant assays. This approach allows for the early identification and mitigation of potential liabilities, saving valuable time and resources.

Off_Target_Workflow cluster_0 Early Stage (In Silico & Broad Screening) cluster_1 Mid-Stage (Cellular Validation) cluster_2 Late Stage (In-depth Profiling) InSilico In Silico Prediction (e.g., Chemical Similarity, Docking) Biochemical Broad Biochemical Screen (e.g., Kinome Panel) InSilico->Biochemical Predicts likely hits CETSA Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochemical->CETSA Identifies direct interactions to validate in cells Phenotypic Phenotypic Screening (e.g., High-Content Imaging) Biochemical->Phenotypic Correlates biochemical hits with cellular outcomes Proteomics Unbiased Proteomics (e.g., Chemical Proteomics) CETSA->Proteomics Confirms on- and off-target binding in a native context FollowUp Follow-up Validation (e.g., Genetic Knockdown, SAR) Phenotypic->FollowUp Investigates mechanisms of observed phenotypes Proteomics->FollowUp Validates novel interactors

Caption: Integrated workflow for off-target evaluation of a novel compound.

Comparative Analysis of Off-Target Profiling Methodologies

The selection of an appropriate off-target profiling strategy depends on the stage of drug discovery, available resources, and the specific questions being addressed. Here, we compare several key methodologies.

MethodologyPrincipleThroughputBiological RelevanceData Output
In Silico Prediction Computational algorithms predict potential off-targets based on chemical structure similarity to known ligands or docking simulations with protein structures.[4][5][6]Very HighLow to MediumList of potential binding partners, binding scores.
In Vitro Kinase Profiling Measures the interaction (binding or enzymatic inhibition) of a compound against a large panel of purified kinases.[7][8][9]HighMediumBinding affinities (Kd) or inhibitory concentrations (IC50).
Cellular Target Engagement Quantifies the binding of a compound to its target protein within intact cells (e.g., CETSA, NanoBRET).[10][11][12][13]MediumHighTarget engagement, thermal stability shifts, intracellular IC50s.
Phenotypic Screening Assesses the effects of a compound on a wide range of cellular phenotypes using high-content imaging or other readouts.[14][15]HighHighA "fingerprint" of the compound's biological activity.
Chemical Proteomics Utilizes a modified version of the compound to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[16][17][18]Low to MediumHighA list of direct and indirect binding partners.

In-Depth Look at Key Methodologies

In Silico Prediction: The First Line of Inquiry

Principle: Before committing to expensive and time-consuming wet lab experiments, in silico methods can provide a valuable first look at the potential off-target landscape of Cmpd-X.[6] These approaches use the 2D or 3D structure of Cmpd-X to screen against large databases of protein structures or ligands with known activities.[14][19]

Application to Cmpd-X: The structure of Cmpd-X would be used as a query to search for structurally similar molecules with known kinase inhibitor activity. Additionally, docking simulations could be performed against a library of kinase crystal structures to predict potential binding interactions.

Advantages:

  • Cost-effective and rapid: Provides a quick assessment of potential liabilities.

  • Broad coverage: Can screen against thousands of potential targets.[6]

Limitations:

  • Predictive, not definitive: Results require experimental validation.

  • Potential for false positives and negatives: The accuracy of the prediction depends heavily on the quality of the algorithms and databases used.[4][5]

In Vitro Biochemical Kinase Profiling: A Broad Net for Kinase Inhibitors

Principle: Given our hypothesis that Cmpd-X is a kinase inhibitor, a broad in vitro kinase panel is an essential next step. These services, offered by companies like Eurofins DiscoverX (KINOMEscan) and Reaction Biology (HotSpot), screen the compound against hundreds of purified kinases.[3][8] KINOMEscan is a competition binding assay that measures the ability of a compound to displace a ligand from the kinase active site, yielding a dissociation constant (Kd).[3] The HotSpot assay is a radiometric enzymatic assay that measures the transfer of radiolabeled phosphate to a substrate, providing an inhibitory concentration (IC50).[8]

Application to Cmpd-X: Cmpd-X would be submitted to a large-scale kinase profiling service (e.g., a panel of over 400 kinases) at a single high concentration (e.g., 1 µM) to identify initial hits. Follow-up dose-response curves would then be generated for any kinases showing significant inhibition to determine precise Kd or IC50 values.

Advantages:

  • Quantitative and reproducible: Provides robust data on inhibitor potency and selectivity.[20]

  • High-throughput: Allows for the rapid screening of hundreds of kinases.[9]

Limitations:

  • Lacks cellular context: Assays are performed with purified, often truncated, kinase domains, which may not fully recapitulate the state of the protein in a cell.[21]

  • Binding vs. Inhibition: Binding assays do not always correlate with functional inhibition.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

Principle: CETSA is a powerful method for verifying that a compound binds to its intended target in a more physiologically relevant setting, such as intact cells or even tissues.[13][22] The principle is based on the fact that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[11][12] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble target protein remaining. A binding event is detected as a shift in the protein's melting curve to a higher temperature.[23]

CETSA_Principle cluster_0 No Compound cluster_1 With Compound X a Protein Unstable b Heat Denatured & Aggregated a:f1->b:f0 Low Tm c Protein + Cmpd-X Stabilized Complex d Heat Soluble & Intact c:f1->d:f0 High Tm

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Application to Cmpd-X: A human cell line endogenously expressing RIPK2 would be treated with Cmpd-X or a vehicle control. The cells would then be heated across a range of temperatures, lysed, and the amount of soluble RIPK2 at each temperature would be quantified by Western blot or other protein detection methods. A shift in the melting curve of RIPK2 in the presence of Cmpd-X would confirm direct target engagement. This can be expanded to a proteome-wide scale (thermal proteome profiling) to identify off-targets in an unbiased manner.[22]

Advantages:

  • High biological relevance: Measures target engagement in a native cellular environment.[13]

  • Label-free: Does not require modification of the compound or the target protein.[13]

  • Versatile: Can be used in cell lysates, intact cells, and tissues.[10]

Limitations:

  • Lower throughput than in vitro assays: Typically more labor-intensive.

  • Requires a specific antibody for detection: Unless coupled with mass spectrometry.

Experimental Protocols

Protocol 1: Large-Scale Kinase Profiling (KINOMEscan)

This protocol describes the general workflow for submitting a compound like Cmpd-X for analysis using a commercial service such as Eurofins DiscoverX's KINOMEscan.

1. Compound Preparation:

  • Dissolve Cmpd-X in 100% DMSO to a final concentration of 10 mM. Ensure the compound is fully solubilized.
  • Prepare a sufficient volume (e.g., 50 µL) for shipment.

2. Service Selection and Submission:

  • Select the desired kinase panel (e.g., KINOMEscan PROFILER of 468 kinases).
  • Choose the screening concentration (typically 1 µM for an initial screen).
  • Complete the online submission form, providing compound information and desired services.
  • Ship the compound sample to the service provider according to their instructions.

3. Assay Principle (as performed by the service provider):

  • The assay measures the ability of Cmpd-X to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[3]
  • If Cmpd-X binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[3]
  • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[3]

4. Data Analysis and Interpretation:

  • The primary data is reported as "% of Control," where a lower percentage indicates stronger binding.
  • A common threshold for a "hit" is <35% of control.
  • The service provider will typically present the data as a "tree-spot" diagram, visually mapping the hits onto the human kinome.
  • For any significant off-target hits, it is crucial to follow up with dose-response experiments to determine the Kd and assess the selectivity window relative to the on-target (RIPK2).
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

1. Cell Culture and Treatment:

  • Culture a human cell line known to express RIPK2 (e.g., THP-1 monocytes) to ~80% confluency.
  • Harvest the cells and resuspend them in complete media at a density of 1 x 10^7 cells/mL.
  • Aliquot the cell suspension into PCR tubes.
  • Treat the cells with Cmpd-X at the desired final concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.

2. Thermal Challenge:

  • Place the PCR tubes in a thermal cycler with a heated lid.
  • Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a 37°C control.
  • Immediately cool the samples on ice for 3 minutes.

3. Cell Lysis:

  • Lyse the cells by freeze-thawing. Perform three cycles of freezing in liquid nitrogen and thawing at room temperature.
  • To remove precipitated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

4. Protein Quantification and Sample Preparation:

  • Carefully collect the supernatant, which contains the soluble protein fraction.
  • Determine the protein concentration of each sample using a BCA or Bradford assay.
  • Normalize the protein concentration of all samples with lysis buffer.
  • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

5. Western Blot Analysis:

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane and probe with a primary antibody specific for RIPK2.
  • Incubate with an appropriate HRP-conjugated secondary antibody.
  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

6. Data Analysis:

  • Quantify the band intensity for RIPK2 at each temperature for both the vehicle- and Cmpd-X-treated samples.
  • Normalize the intensity of each band to the 37°C control for that treatment group.
  • Plot the normalized band intensity as a function of temperature to generate melting curves.
  • A rightward shift in the melting curve for the Cmpd-X-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Conclusion

Evaluating the off-target effects of a novel compound like this compound is a complex but essential process in drug discovery. There is no single "best" method; rather, a combination of in silico, in vitro, and cell-based approaches provides the most comprehensive and reliable assessment of a compound's selectivity. By starting with broad, predictive methods and progressing to more physiologically relevant assays, researchers can build a robust data package that informs lead optimization, predicts potential toxicities, and ultimately increases the probability of success in the clinic. The strategic integration of these methodologies, as outlined in this guide, provides a clear and logical path to understanding the true biological activity of a novel chemical entity.

References

  • Freitas, et al. (2019).
  • Liu, X., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports.
  • Li, Y., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • BenchChem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • Liu, X., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Semantic Scholar.
  • Sanches, J. L., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Sigma-Aldrich. (n.d.). Kinase profiling service. Sigma-Aldrich.
  • Wikipedia. (n.d.). Proteomics. Wikipedia.
  • BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays. BenchChem.
  • Lee, S., et al. (2020).
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Lee, H., et al. (2024).
  • Huber, K. V. M., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
  • ResearchGate. (n.d.). List of various in silico off-target detection methods.
  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia.
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Siramshetty, V. B., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • YouTube. (2021). How to measure and minimize off-target effects.... YouTube.
  • BenchChem. (n.d.).
  • Schreiber, S. L., et al. (2015). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. eLife.
  • CarnaBio USA, Inc. (2020). Recommendations for off-target profiling. CarnaBio USA, Inc..
  • Robers, M. B., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology.
  • MDPI. (2023). m6A-Modified Nucleotide Bases Improve Translation of In Vitro-Transcribed Chimeric Antigen Receptor (CAR) mRNA in T Cells. MDPI.
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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and logistical guidance for the proper disposal of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole (CAS No. 865156-81-6). As a specialized chemical compound utilized in advanced research and drug development, adherence to stringent disposal protocols is imperative for ensuring personnel safety and environmental protection.

It is important to note that a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, the procedural guidance herein is synthesized from the known hazards of structurally analogous compounds, such as other brominated indazoles, and is grounded in the regulatory frameworks established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1] This compound must be handled as a hazardous substance at all times.

Hazard Assessment and Chemical Profile

Based on data from similar brominated indazole derivatives, this compound should be presumed to exhibit hazardous characteristics. The primary hazards associated with analogous compounds include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[2][3][4]

As a brominated heterocyclic compound, it falls under the category of halogenated organic compounds .[5] This classification is critical as it dictates the required waste segregation and final disposal methodology in accordance with EPA regulations.[6][7]

Parameter Assessment Rationale & Sources
Physical State Solid (powder/crystalline)Based on data for similar indazole compounds.[8]
GHS Hazard Class Assumed: Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3), Acute Oral Toxicity (Cat. 4)Inferred from SDS of 6-Bromo-1-methyl-1H-indazole and 6-Bromo-1H-indazole.[2][3]
GHS Pictogram

Represents skin/eye irritation, acute toxicity (harmful), and respiratory tract irritation.
Signal Word Warning Consistent with the "harmful" and "irritant" hazard classifications.[2]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, AminesThese materials can cause vigorous and potentially hazardous reactions.[2][3]
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide gasGenerated during thermal decomposition or fire.[2][9]

Mandatory Personal Protective Equipment (PPE)

Prior to handling or preparing this compound for disposal, all laboratory personnel must be equipped with the appropriate PPE to mitigate exposure risks. The causality behind each selection is to create a complete barrier against the primary routes of exposure (dermal contact, ocular, inhalation).

  • Eye Protection: Wear tightly fitting, ANSI-rated safety goggles or a full-face shield to protect against splashes or airborne dust particles.[2][10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][11]

Accidental Spill Management

Immediate and correct response to a spill is critical to preventing chemical exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Containment: Prevent the spill from spreading. For solid spills, avoid creating dust.

  • Collection: Carefully sweep up the solid material using a brush and dustpan. Place the collected material and any contaminated cleaning supplies into a suitable, sealable container for hazardous waste.[2][10]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: The container holding the spill cleanup materials must be labeled as "Hazardous Waste" and include the full chemical name. Manage it according to the disposal workflow in Section 4.

Step-by-Step Waste Disposal Workflow

The disposal of this compound must follow a systematic, documented process that ensures regulatory compliance and safety. This involves proper segregation, containment, and labeling.

Protocol for Waste Collection and Segregation:

  • Waste Characterization: Identify all waste streams containing the target compound. This includes unused pure chemical, reaction residues, contaminated consumables (e.g., weighing boats, pipette tips, gloves), and spill cleanup materials.

  • Segregation as Halogenated Organic Waste: This is the most critical step. Due to the bromine atom, this waste must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated organic waste, as this complicates the final disposal process and violates regulatory requirements.[5]

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure, vapor-tight lid (e.g., a high-density polyethylene (HDPE) carboy or a glass bottle for liquid waste).[12]

    • Ensure the container is in good condition, free from cracks or contamination.

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container, minimizing splashing or dust generation.

    • Contaminated solid items such as gloves and weighing paper should also be placed in this container.

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[12]

  • Container Labeling: Immediately upon adding the first quantity of waste, the container must be labeled. Per OSHA and EPA standards, the label must include:[13][14]

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" . If it's a mixed waste stream, list all components.

    • The approximate concentration or quantity of the hazardous component.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • The date when waste was first added (the "accumulation start date").

  • Temporary Storage:

    • Keep the waste container sealed when not in use.

    • Store the container in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of laboratory personnel.[12]

    • Ensure the storage area has secondary containment and is segregated from incompatible materials.[12]

  • Final Disposal:

    • This chemical waste must not be disposed of via sanitary sewer or in standard municipal trash.

    • Coordinate with your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[15][16]

    • The standard and required disposal method for halogenated organic waste is high-temperature incineration at a federally permitted facility, which ensures the complete destruction of the hazardous molecule.[6][13]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management and disposal of this compound.

G Disposal Workflow for this compound start Waste Generation identify Identify Waste as This compound start->identify classify Classify as 'Halogenated Organic Waste' identify->classify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe collect Collect in Designated, Compatible Waste Container ppe->collect label_container Label Container Correctly (Name, Hazards, Date) collect->label_container store Store in Secure Satellite Accumulation Area label_container->store pickup Arrange Pickup by EH&S or Licensed Vendor store->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate end Process Complete incinerate->end

Caption: Decision workflow for safe disposal of this compound.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 6-bromo-3-methyl-1H-indazole. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 6-Bromo-1-methyl-1H-indazole. Available at: [Link]

  • Market Publishers. CAS 865156-81-6 this compound Chemical Report & Database. Available at: [Link]

  • University of Maryland, Baltimore. EPA Hazardous Waste Codes. Available at: [Link]

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Navigating the Safe Handling of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole represents a compound of interest, necessitating a thorough understanding of its safe handling protocols. This guide provides essential, immediate safety and logistical information, with a focus on personal protective equipment (PPE) and waste disposal, to empower researchers in maintaining a safe and compliant laboratory environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a comprehensive risk assessment is crucial. The primary engineering control for handling this and similar chemical compounds is a certified chemical fume hood.[3] All manipulations of the solid material should occur within the fume hood to minimize the risk of inhalation. Ensure that the fume hood has been recently certified and is functioning correctly. Additionally, an eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[1][2]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following table summarizes the recommended PPE for handling this compound, based on the hazard profile of similar compounds.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for any signs of degradation or puncture before use. Double gloving is advisable for enhanced protection.[4]
Eyes Safety goggles with side shieldsProvides a necessary barrier against dust particles and potential splashes.[3]
Face Face shieldTo be used in conjunction with safety goggles, especially during procedures with a higher risk of splashing or aerosol generation.[3][5]
Body Laboratory coatA standard, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[3]
Respiratory NIOSH-approved respiratorA respirator is essential when handling the powder outside of a chemical fume hood or if there is a potential for dust generation.[3] The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Donning of PPE
  • Work Area Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and waste containers, readily available.

  • PPE Inspection : Visually inspect all PPE for defects. Ensure safety goggles and face shields are clean and free of scratches that could impair vision.

  • Donning Sequence : Follow a systematic approach to donning PPE to avoid contamination.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning PPE Inspect_PPE Inspect PPE for damage Prepare_Work_Area Prepare work area in fume hood Don_Lab_Coat 1. Don Lab Coat Don_Respirator 2. Don Respirator (if required) Don_Lab_Coat->Don_Respirator Don_Goggles 3. Don Safety Goggles Don_Respirator->Don_Goggles Don_Face_Shield 4. Don Face Shield Don_Goggles->Don_Face_Shield Don_Gloves 5. Don Gloves Don_Face_Shield->Don_Gloves Disposal_Workflow Start Generation of Waste Segregate Segregate into Labeled 'Halogenated Organic Waste' Container Start->Segregate Solid & Liquid Waste Store Store in a Cool, Dry, Well-Ventilated Area Segregate->Store Contact_EHS Contact Environmental Health & Safety (EHS) or Licensed Disposal Company Store->Contact_EHS Arrange_Pickup Arrange for Waste Pickup Contact_EHS->Arrange_Pickup End Proper Disposal Arrange_Pickup->End

Chemical Waste Disposal Workflow

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [1][2]Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [1][2]Seek immediate medical attention.
Inhalation Move the individual to fresh air. [1][2]If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. [6]Seek immediate medical attention.
Small Spill For a small spill within a chemical fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. [3]Clean the spill area with an appropriate solvent and then soap and water.
Large Spill Evacuate the area and alert others. Contact your institution's emergency response team or Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Angene Chemical. (2025, September 2). Safety Data Sheet. Retrieved from [Link]

  • University of Hawaii at Manoa. UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • University of Wyoming. Chemical Process SOP Example. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.